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  • Product: 2-Bromo-8-methylquinoline
  • CAS: 99073-81-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromo-8-methylquinoline from o-Bromoaniline

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-bromo-8-methylquinoline, a valuable heterocyclic sca...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-8-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science, starting from o-bromoaniline. The guide focuses on the practical application of the Doebner-von Miller reaction, offering a detailed, step-by-step protocol. Beyond a simple recitation of methodology, this document delves into the underlying mechanistic principles, offering insights into the causality of experimental choices. It addresses potential side reactions, purification strategies, and a full suite of analytical techniques for the robust characterization of the final product. This guide is designed to be a self-validating system, empowering researchers to not only replicate the synthesis but also to understand and troubleshoot the process with a high degree of scientific rigor.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, has cemented their importance in drug discovery and development. The specific target of this guide, 2-bromo-8-methylquinoline, is a key intermediate, with its bromine and methyl substituents offering valuable handles for further chemical modification and diversification.

The synthesis of the quinoline ring system has been a subject of extensive study for over a century, with several named reactions developed for its construction. Among the most powerful and versatile of these is the Doebner-von Miller reaction, which allows for the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. This guide will focus on a specific application of this reaction: the synthesis of 2-bromo-8-methylquinoline from o-bromoaniline and crotonaldehyde.

Strategic Approach: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis and is particularly well-suited for the preparation of quinolines with substituents on the pyridine ring.[1][2] The general transformation involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent.[3]

For the synthesis of 2-bromo-8-methylquinoline, o-bromoaniline is reacted with crotonaldehyde. The ortho-bromo substituent on the aniline directs the cyclization to the unsubstituted ortho position, leading to the desired 8-bromoquinoline isomer.[4] The methyl group at the 2-position of the final product originates from the crotonaldehyde starting material.

Mechanistic Insights: A Fragmentation-Recombination Pathway

The mechanism of the Doebner-von Miller reaction has been a subject of considerable debate. While earlier proposals suggested a direct Michael addition followed by cyclization, more recent evidence from isotopic labeling studies points towards a more complex fragmentation-recombination mechanism.[3][4]

Here is a plausible mechanistic pathway for the reaction of o-bromoaniline with crotonaldehyde:

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of o-bromoaniline to crotonaldehyde.

  • Fragmentation: The resulting adduct can then undergo fragmentation to an imine and a saturated aldehyde.

  • Recombination (Aldol-type Condensation): These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic 2-bromo-8-methylquinoline. An external oxidizing agent is often employed to drive this final aromatization step.

dot digraph "Doebner-von_Miller_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद Figure 1: Simplified workflow of the Doebner-von Miller reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and is designed to be a reliable method for the synthesis of 2-bromo-8-methylquinoline.[5][6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
o-Bromoaniline172.028.60 g0.05Handle with care, toxic.
Crotonaldehyde70.094.20 g0.06Lachrymator, work in a fume hood.
18% Hydrochloric Acid-50 mL-Corrosive.
Boric Acid61.833.10 g0.05Moderator.
2-Nitrobromobenzene202.012.02 g0.01Oxidizing agent.
Anhydrous Zinc Chloride136.30~6.8 g0.05Lewis acid catalyst.
2-Propanol60.10As needed-For washing.
Concentrated Ammonia-As needed-For neutralization.
Reaction Setup and Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-bromoaniline (8.60 g, 0.05 mol), boric acid (3.10 g, 0.05 mol), and 18% hydrochloric acid (50 mL). Heat the mixture to reflux with stirring.

  • Slow Addition of Reagents: In a separate beaker, prepare a mixture of crotonaldehyde (4.20 g, 0.06 mol) and 2-nitrobromobenzene (2.02 g, 0.01 mol). Slowly add this mixture to the refluxing solution over a period of 1 hour.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 100°C for another 2.5 hours.

  • Catalyst Addition: Add an equimolar amount of anhydrous zinc chloride (~6.8 g, 0.05 mol) to the reaction mixture and stir vigorously for an additional 30 minutes.

  • Workup: Cool the reaction mixture in an ice bath. A crude brown solid should precipitate. Filter the solid and wash it with 2-propanol.

  • Neutralization: Dissolve the crude solid in water and neutralize the solution to a pH of 8 with concentrated ammonia solution.

  • Product Isolation: Cool the neutralized solution. The product will precipitate as a grey solid. Filter the solid and air dry. The expected yield is approximately 52%.[6]

Purification

The crude 2-bromo-8-methylquinoline can be purified by recrystallization from a suitable solvent such as ethanol. Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

Product Characterization: A Multi-faceted Approach

Thorough characterization of the synthesized 2-bromo-8-methylquinoline is essential to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₈BrN
Molecular Weight222.08 g/mol [7]
AppearanceGrey solid
Melting Point69-71 °C[5]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.82 (s, 3H, -CH₃)

    • δ 7.33 (m, 2H, quinoline H-3, H-6)

    • δ 7.73 (dd, J = 8.0 Hz, 1.2 Hz, 1H, quinoline H-7)

    • δ 8.02 (m, 2H, quinoline H-4, H-5)[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks of nearly equal intensity at m/z 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8] The fragmentation pattern will likely involve the loss of the methyl group and other characteristic fragments of the quinoline ring.[9]

Causality and Trustworthiness: Understanding the "Why"

  • Role of the Acid: The strong acid (HCl) serves multiple purposes. It protonates the carbonyl group of crotonaldehyde, making it more electrophilic for the initial Michael addition. It also acts as a catalyst for the cyclization and dehydration steps.

  • The Moderator (Boric Acid): The Doebner-von Miller reaction can be highly exothermic and prone to polymerization of the α,β-unsaturated aldehyde, leading to tar formation. Boric acid acts as a moderator, controlling the reaction rate and improving the yield of the desired product.[1]

  • The Oxidizing Agent (2-Nitrobromobenzene): The final step of the reaction is the aromatization of the dihydroquinoline intermediate. 2-Nitrobromobenzene serves as the oxidizing agent to facilitate this transformation. Other oxidizing agents like nitrobenzene or arsenic pentoxide can also be used.[1]

  • The Lewis Acid (ZnCl₂): The addition of a Lewis acid like zinc chloride can further promote the cyclization step by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the aromatic ring.

  • Regioselectivity with o-Bromoaniline: The use of an ortho-substituted aniline like o-bromoaniline directs the cyclization to the unsubstituted position ortho to the amino group (the C6 position of the aniline ring). This is due to steric hindrance from the bromo group, which disfavors cyclization at the C2 position. This ensures the formation of the 8-bromoquinoline isomer as the major product.[4]

Conclusion: A Robust Pathway to a Valuable Intermediate

The Doebner-von Miller synthesis of 2-bromo-8-methylquinoline from o-bromoaniline and crotonaldehyde is a reliable and well-established method for the preparation of this important heterocyclic building block. By understanding the underlying mechanistic principles and the roles of the various reagents, researchers can confidently execute this synthesis, troubleshoot potential issues, and obtain the desired product in good yield and purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science, enabling the advancement of their research endeavors.

References

  • Doebner–Miller reaction. In: Wikipedia. ; 2023. [Link]

  • Quinoline Synthesis. Scribd. [Link]

  • CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google P
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Part 1 - YouTube. [Link]

  • 8-Bromo-2-methyl-quinoline - PubMed. [Link]

  • 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem. [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. [Link]

  • Spectrum Two FT-IR Spectrometer - pesystems.cz. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-8-methylquinoline: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-8-methylquinoline. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-8-methylquinoline. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile heterocyclic compound in their work. This document delves into its synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental considerations.

Introduction: The Significance of 2-Bromo-8-methylquinoline

2-Bromo-8-methylquinoline is a heterocyclic organic compound belonging to the quinoline family.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2][3] The structure of 2-Bromo-8-methylquinoline, featuring a bromine atom at the 2-position and a methyl group at the 8-position, imparts unique reactivity that makes it a valuable building block for the synthesis of more complex molecules.[1][2] The presence of the reactive bromine atom allows for further functionalization, enabling the exploration of novel chemical space in drug discovery and the development of advanced materials.[1][4]

Molecular Structure and Physicochemical Properties

The molecular formula for 2-Bromo-8-methylquinoline is C₁₀H₈BrN, with a molecular weight of approximately 222.08 g/mol .[1] Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The bromine atom is attached to the carbon at the 2-position of the pyridine ring, and the methyl group is at the 8-position of the benzene ring.

Caption: Molecular structure of 2-Bromo-8-methylquinoline.

A summary of the key physicochemical properties of 2-Bromo-8-methylquinoline is presented in the table below.

PropertyValueSource(s)
CAS Number 99073-81-1[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Appearance Pale yellow to light brown solid[1]
Melting Point 69-71 °C[5]
Boiling Point 132 °C at 0.1 mmHg[2]
Solubility Soluble in organic solvents[1]
InChI Key LGBSPUHZUXLUSJ-UHFFFAOYSA-N[1]
SMILES CC1=C2C(=CC=C1)C=CC(=N2)Br[1]

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 2-Bromo-8-methylquinoline, the proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

¹H NMR (400 MHz, CDCl₃) δ: 8.02 (m, 2H, quinoline rings), 7.73 (dd, J=8.0, J=1.2Hz, 1H, quinoline rings), 7.33 (m, 2H, quinoline rings), 2.82 (s, 3H, CH₃).[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Bromo-8-methylquinoline, the expected monoisotopic mass is approximately 220.9840 Da.[6] Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the mass spectrum.

X-ray Crystallography

Chemical Synthesis and Reactivity

Synthesis of 2-Bromo-8-methylquinoline

A common method for the synthesis of 2-methyl-8-bromoquinoline involves a ring-closure reaction of o-bromoaniline with crotonaldehyde.[5][9] This reaction is typically carried out in the presence of an oxidizing agent and a moderator in a suitable solvent.[5]

Synthesis Synthesis of 2-Bromo-8-methylquinoline reagent1 o-Bromoaniline conditions Oxidizing Agent Moderator (e.g., Boric Acid) Solvent (e.g., HCl) reagent1->conditions reagent2 Crotonaldehyde reagent2->conditions product 2-Bromo-8-methylquinoline conditions->product Ring-closure Reaction

Caption: Generalized synthetic workflow for 2-Bromo-8-methylquinoline.

Experimental Protocol: Synthesis of 2-Methyl-8-bromoquinoline [5]

  • To a solution of 8.60g (0.05 mol) of o-bromoaniline, add 50 mL of 18% HCl solution and 3.10g (0.05 mol) of boric acid.

  • Heat the mixture to approximately 40 °C with stirring.

  • Continue heating to about 100 °C.

  • Slowly add a mixture of 2.02g (0.01 mol) of 2-nitrobromobenzene and 4.20g (0.06 mol) of crotonaldehyde.

  • Allow the reaction to proceed for approximately 3.5 hours.

  • The reaction solution is then worked up to yield 2-methyl-8-bromoquinoline.

Chemical Reactivity

The chemical reactivity of 2-Bromo-8-methylquinoline is largely dictated by the bromine atom at the 2-position, which is susceptible to nucleophilic substitution reactions.[1] This makes it a versatile intermediate for the synthesis of a wide range of substituted quinolines. The methyl group at the 8-position can also undergo various chemical transformations.

Reactivity Key Reactivity of 2-Bromo-8-methylquinoline start 2-Bromo-8-methylquinoline reaction1 Nucleophilic Substitution start->reaction1 reaction2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->reaction2 product1 2-Substituted-8-methylquinoline (e.g., amination, alkoxylation) reaction1->product1 product2 2-Aryl/Heteroaryl-8-methylquinoline reaction2->product2

Caption: Reactivity pathways of 2-Bromo-8-methylquinoline.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

Quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] 2-Bromo-8-methylquinoline serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.[1][2] Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial and anticancer activities.[1]

Organic Synthesis and Materials Science

As a versatile intermediate, 2-Bromo-8-methylquinoline is used in the synthesis of complex organic molecules.[1][2] The reactive bromine atom allows for its use in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[4] In materials science, quinoline derivatives are explored for their potential use in the development of functional materials such as organic light-emitting diodes (OLEDs) and dyes.[1][2]

Safety and Handling

2-Bromo-8-methylquinoline is considered a hazardous substance and should be handled with appropriate safety precautions.[6][10][11][12] It is known to cause skin and eye irritation and may cause respiratory irritation.[1][6][10]

General Handling Precautions: [10][13]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage: [2][10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Bromo-8-methylquinoline is a valuable and versatile heterocyclic compound with significant potential in various fields of chemical research and development. Its unique structural features and reactivity make it an important building block for the synthesis of novel compounds with diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and handling to support its effective and safe use in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • PubChem. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubMed. (n.d.). 8-Bromo-2-methyl-quinoline. Retrieved from [Link]

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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-8-methylquinoline

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-8-methylquinoline. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-8-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles, experimental protocols, and data interpretation essential for the structural elucidation of this important heterocyclic compound. Our approach is grounded in field-proven insights and authoritative scientific principles to ensure the highest level of technical accuracy and practical utility.

Introduction: The Significance of Quinolines and the Role of NMR

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the quinoline ring is a critical determinant of a molecule's pharmacological activity, making unambiguous structural characterization a paramount concern in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework.[1][2] This guide will dissect the ¹H and ¹³C NMR spectra of 2-Bromo-8-methylquinoline, a molecule with potential applications in the synthesis of novel therapeutic agents.

Core Principles: Understanding the NMR Landscape of Substituted Quinolines

The chemical shifts and coupling patterns observed in the NMR spectrum of a substituted quinoline are governed by the electronic environment of each nucleus.[3][4] The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a complex electronic landscape. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons and carbons in its vicinity, causing them to resonate at higher chemical shifts (downfield).[1]

Substituents on the quinoline ring further modulate this electronic environment. In 2-Bromo-8-methylquinoline, we have two key substituents:

  • Bromine at the C2 position: Bromine is an electronegative atom and acts as an electron-withdrawing group through induction. This effect will primarily deshield the adjacent protons and carbons.

  • Methyl group at the C8 position: The methyl group is a weak electron-donating group, which will slightly shield the nearby nuclei, causing them to shift to a lower chemical shift (upfield).

The interplay of these substituent effects, combined with the inherent electronic properties of the quinoline core, dictates the final appearance of the ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Bromo-8-methylquinoline

Due to the limited availability of directly published experimental spectra for 2-Bromo-8-methylquinoline, the following data is predicted based on the analysis of closely related compounds, including 2-bromoquinoline and 8-methylquinoline, and established substituent effect principles.[5][6][7]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.55 - 7.65dJ(H3-H4) = 8.5
H47.95 - 8.05dJ(H4-H3) = 8.5
H57.40 - 7.50tJ(H5-H6) = 7.5
H67.25 - 7.35tJ(H6-H5) ≈ J(H6-H7) = 7.5
H77.60 - 7.70dJ(H7-H6) = 7.5
CH₃2.70 - 2.80s-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C2142.0 - 144.0
C3122.0 - 124.0
C4138.0 - 140.0
C4a147.0 - 149.0
C5126.0 - 128.0
C6128.0 - 130.0
C7125.0 - 127.0
C8135.0 - 137.0
C8a128.0 - 130.0
CH₃17.0 - 19.0

Spectral Interpretation: A Detailed Analysis

The predicted spectra can be rationalized by considering the electronic effects within the molecule.

¹H NMR Spectrum:

  • H4: This proton is expected to be the most downfield of the aromatic protons (excluding any potential deshielding from the nitrogen on H2 in the parent quinoline, which is now substituted). Its proximity to the electron-withdrawing nitrogen and its position in the pyridine ring contribute to its low-field resonance.

  • H3: The proton at the C3 position is adjacent to the bromine-substituted C2. It will appear as a doublet due to coupling with H4.

  • H5, H6, H7: These protons on the carbocyclic ring will exhibit chemical shifts typical for a substituted benzene ring. H7 is expected to be slightly downfield compared to H5 and H6 due to the influence of the adjacent methyl-substituted C8.

  • CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum, characteristic of alkyl groups.

¹³C NMR Spectrum:

  • C2: The carbon atom directly bonded to the bromine will be significantly deshielded and is expected to have the highest chemical shift among the protonated carbons.

  • C4 and C8a: These quaternary carbons adjacent to the nitrogen and within the fused ring system will also be downfield.

  • C3, C4, C5, C6, C7, and C8: The remaining carbons will resonate in the aromatic region, with their specific shifts influenced by the bromine and methyl substituents.

  • CH₃: The methyl carbon will appear at a high field, consistent with sp³ hybridized carbon atoms.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a field-proven protocol for the ¹H and ¹³C NMR analysis of quinoline derivatives.[8]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 2-Bromo-8-methylquinoline for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.0 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 200-220 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualizing the Molecular Connectivity

The following diagram illustrates the structure of 2-Bromo-8-methylquinoline and the expected through-bond connectivities that can be confirmed using 2D NMR techniques like COSY (Correlation Spectroscopy).

Caption: Molecular structure of 2-Bromo-8-methylquinoline.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectral data of 2-Bromo-8-methylquinoline. While predicted data serves as a strong foundation, experimental verification remains the gold standard. The protocols and interpretive principles outlined herein are designed to be a valuable resource for scientists engaged in the synthesis and characterization of novel quinoline-based compounds. Further two-dimensional NMR experiments, such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide definitive assignments of all proton and carbon signals and confirm the structure of 2-Bromo-8-methylquinoline with the highest degree of confidence.

References

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  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
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  • SpectraBase. (n.d.). 8-Methylquinoline. [Link]

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Exploratory

A Technical Guide to the Synthesis of 2-Bromo-8-methylquinoline: Core Intermediates and Methodologies

Introduction: 2-Bromo-8-methylquinoline is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted quinoline core is a prevalent scaffold in numerous biologicall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-8-methylquinoline is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted quinoline core is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions. This guide offers an in-depth exploration of the key intermediates and synthetic strategies employed in the preparation of this compound. We will dissect the most prevalent and chemically sound pathways, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Chapter 1: The Foundational Strategy: Building the Quinoline Core

The most common and robust syntheses of 2-Bromo-8-methylquinoline do not begin with the 8-methylquinoline scaffold and subsequent bromination. Direct electrophilic bromination of 8-methylquinoline is challenging and typically does not yield the desired 2-bromo isomer due to the electronic nature of the quinoline ring system. Instead, the preferred strategies involve constructing the quinoline ring with a precursor functional group at the 2-position that can be readily converted to a bromide. The central and most critical intermediate in this approach is 8-methylquinolin-2(1H)-one .

Synthesis of the Core Intermediate: 8-Methylquinolin-2(1H)-one

The synthesis of this key quinolinone intermediate is typically achieved via a cyclization reaction starting from o-toluidine (2-methylaniline). A modified Conrad-Limpach reaction provides a reliable method for this transformation. The reaction proceeds in two key stages: an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.

Causality of Experimental Design: The initial reaction between o-toluidine and an acetoacetic ester (like ethyl acetoacetate) forms a β-aminoacrylate. This step is driven by the nucleophilicity of the aniline nitrogen attacking the carbonyl carbon of the ester. The subsequent cyclization is an intramolecular electrophilic aromatic substitution. It requires high temperatures to overcome the activation energy for the ring-closing step, where the electron-rich aromatic ring attacks the ester carbonyl. This thermal cyclization is often performed in a high-boiling, inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures uniformly and safely.

Experimental Protocol: Synthesis of 8-Methylquinolin-2(1H)-one

  • Step A: Condensation. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-toluidine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the o-toluidine is consumed.

  • Once complete, allow the mixture to cool and remove the toluene under reduced pressure to yield the crude ethyl 3-(o-tolylamino)crotonate. This intermediate is often used in the next step without further purification.

  • Step B: Thermal Cyclization. Add the crude intermediate from Step A to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250-260°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Cool the reaction mixture to room temperature, then add hexane or heptane to fully precipitate the solid product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry to afford 8-methylquinolin-2(1H)-one.

cluster_0 Step A: Condensation cluster_1 Step B: Thermal Cyclization o_toluidine o-Toluidine intermediate_enamine Ethyl 3-(o-tolylamino)crotonate o_toluidine->intermediate_enamine Toluene, H+ Reflux eaa Ethyl Acetoacetate eaa->intermediate_enamine Toluene, H+ Reflux quinolinone 8-Methylquinolin-2(1H)-one (Key Intermediate) intermediate_enamine->quinolinone Diphenyl Ether ~250 °C

Caption: Synthesis of the key intermediate, 8-methylquinolin-2(1H)-one.

Chapter 2: Conversion of the Quinolinone to 2-Bromo-8-methylquinoline

With the central intermediate, 8-methylquinolin-2(1H)-one, in hand, the next step is the conversion of the C2-oxo functionality into a C2-bromo substituent. This can be accomplished directly or via a 2-chloro intermediate.

Two-Step Halogenation via a 2-Chloro Intermediate

A common and highly reliable method involves first converting the quinolinone to 2-chloro-8-methylquinoline . The hydroxyl group of the quinolinone tautomer is a poor leaving group, but it can be activated by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloro derivative is a versatile intermediate itself and can be converted to the 2-bromo target. However, a direct bromination of the quinolinone is often more efficient.

Direct Bromination of 8-Methylquinolin-2(1H)-one

The most direct route to the target compound is the reaction of 8-methylquinolin-2(1H)-one with a brominating agent capable of converting a carbonyl group (or its enol tautomer) into a bromide. Phosphorus oxybromide (POBr₃) is the classic reagent for this transformation.

Causality of Experimental Design: POBr₃ acts similarly to POCl₃. The oxygen of the quinolinone carbonyl attacks the phosphorus atom, leading to the formation of a phosphate-like intermediate. This intermediate is an excellent leaving group, allowing for a subsequent nucleophilic attack by a bromide ion (generated from POBr₃) at the C2 position to yield the final product. The reaction is typically performed neat or in a high-boiling solvent and requires elevated temperatures to drive the reaction to completion.

Experimental Protocol: Direct Bromination

  • In a round-bottom flask protected from moisture, carefully combine 8-methylquinolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (POBr₃) (1.5-2.0 eq).

  • Heat the mixture with stirring to 120-140°C. The mixture will become a molten slurry.

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The mixture will solidify.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HBr gas; it must be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-8-methylquinoline.

quinolinone 8-Methylquinolin-2(1H)-one chloro_quinoline 2-Chloro-8-methylquinoline quinolinone->chloro_quinoline POCl3 Heat bromo_quinoline 2-Bromo-8-methylquinoline (Target Compound) quinolinone->bromo_quinoline POBr3 Heat (Direct Route) chloro_quinoline->bromo_quinoline Halogen Exchange (e.g., NaBr, CuBr)

Caption: Halogenation pathways from 8-methylquinolin-2(1H)-one.

Chapter 3: The Sandmeyer Reaction: An Alternative Pathway

An entirely different and classic strategy for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[1] This powerful transformation proceeds via an aryl diazonium salt intermediate. For this route, the key intermediate is 2-amino-8-methylquinoline .

Synthesis of 2-Amino-8-methylquinoline

This amino-substituted intermediate can be prepared from 2-chloro-8-methylquinoline (synthesized as described in Chapter 2.1) through a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent.[2]

The Sandmeyer Reaction for Bromination

The Sandmeyer reaction involves two critical steps: the diazotization of the primary aromatic amine, followed by the copper(I) bromide-catalyzed decomposition of the resulting diazonium salt.[3][4]

Causality of Experimental Design:

  • Diazotization: The reaction of 2-amino-8-methylquinoline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) must be performed at low temperatures (0-5°C). The resulting diazonium salt is highly unstable and can decompose violently at higher temperatures. The strong acid is crucial for generating the active nitrosating agent, the nitrosonium ion (NO⁺).

  • Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). The substitution is catalyzed by copper(I) bromide. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, N₂, and Cu(II)Br. The aryl radical then abstracts a bromine atom from Cu(II)Br to form the final product and regenerate the Cu(I) catalyst.[1][4]

Experimental Protocol: Sandmeyer Bromination

  • Step A: Diazotization. Dissolve 2-amino-8-methylquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess) in a flask and cool to 0-5°C in an ice-salt bath.

  • While maintaining the low temperature and stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise. The rate of addition should be controlled to keep the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Step B: Copper-Catalyzed Substitution. In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution from Step A to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, neutralize with a base, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography or distillation to obtain 2-Bromo-8-methylquinoline.

cluster_0 Step A: Diazotization cluster_1 Step B: Sandmeyer Reaction amino_quinoline 2-Amino-8-methylquinoline (Key Intermediate) diazonium_salt 8-Methylquinoline-2-diazonium salt amino_quinoline->diazonium_salt NaNO2, HBr 0-5 °C bromo_quinoline 2-Bromo-8-methylquinoline (Target Compound) diazonium_salt->bromo_quinoline CuBr Heat

Caption: The Sandmeyer reaction pathway to 2-Bromo-8-methylquinoline.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, scalability, and safety considerations. Below is a qualitative comparison of the primary routes discussed.

FeatureRoute 1: Quinolinone BrominationRoute 2: Sandmeyer Reaction
Key Intermediate 8-Methylquinolin-2(1H)-one2-Amino-8-methylquinoline
Number of Steps 2-3 (from o-toluidine)3-4 (from o-toluidine)
Key Reagents POBr₃NaNO₂, CuBr
Primary Hazard Highly corrosive and water-reactive POBr₃.Unstable, potentially explosive diazonium salt.
Typical Yields Generally good to excellent.Good, but can be variable.
Scalability Generally straightforward.Requires strict temperature control, can be challenging on a large scale.

Conclusion

The synthesis of 2-Bromo-8-methylquinoline is most effectively achieved through strategic pathways that utilize key functionalized intermediates. The two primary and most reliable approaches hinge on the synthesis and subsequent conversion of either 8-methylquinolin-2(1H)-one or 2-amino-8-methylquinoline . The direct bromination of the quinolinone intermediate with phosphorus oxybromide represents a highly efficient and direct route. Alternatively, the classic Sandmeyer reaction, while involving a sensitive diazonium salt intermediate, offers a robust and well-established method. The selection of the optimal synthetic pathway will depend on the specific capabilities of the laboratory, the desired scale of the reaction, and the experience of the scientific personnel with the hazardous reagents involved in each route.

References

  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(1), 166-169.
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Foundational

An In-depth Technical Guide to the Reactivity of the Bromine Atom at the 8-Position in Quinolines

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological and photophysical properties.[1][2] The functionalization of th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological and photophysical properties.[1][2] The functionalization of the quinoline core is pivotal for tuning these properties, and the 8-position offers a unique handle for molecular elaboration. This guide provides a comprehensive technical overview of the reactivity of the 8-bromoquinoline moiety, a versatile and crucial intermediate in synthetic chemistry. We will delve into the underlying electronic and steric factors governing its reactivity, with a focus on key transformations including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other notable C-Br bond functionalizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of 8-bromoquinoline in their synthetic endeavors.

The Unique Chemical Environment of the C8-Position

The reactivity of a substituent at the 8-position of the quinoline ring is profoundly influenced by its proximity to the heterocyclic nitrogen atom at position 1. This spatial relationship, known as a peri-interaction, creates a distinct chemical environment that differentiates C8 from other positions on the carbocyclic ring.[3][4]

  • Electronic Effects: The quinoline ring system is generally electron-deficient due to the electronegativity of the nitrogen atom. However, the C8-position is part of the benzenoid ring and is less directly influenced by the pyridine nitrogen's inductive withdrawal compared to positions 2 and 4. Its reactivity is thus more akin to a standard bromobenzene, yet with crucial modifications.

  • Steric Hindrance: The C8-position is sterically encumbered by the adjacent C7-H bond and the looming presence of the pyridine ring. This steric bulk can influence the approach of reagents and the stability of transition states.[5]

  • Chelation Assistance: The most significant factor governing the reactivity of 8-substituted quinolines is the ability of the nitrogen lone pair to act as a coordinating ligand. In many transition-metal-catalyzed reactions, the quinoline nitrogen can form a stable five-membered chelate ring with the metal center bound to the C8-substituent.[6][7] This chelation effect pre-organizes the substrate for catalysis, often leading to enhanced reaction rates and unique selectivity compared to other aryl halides.[8][9]

Caption: Factors influencing reactivity at the 8-position of quinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation, and 8-bromoquinoline is an excellent substrate for these transformations, often benefiting from the aforementioned chelation assistance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide.[10][11][12] For 8-bromoquinoline, this reaction provides facile access to 8-aryl and 8-vinyl quinolines, which are important pharmacophores and building blocks.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[12]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Transmetalation Complex complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination product 8-R-Quinoline complex2->product bromoquinoline 8-Bromoquinoline bromoquinoline->complex1 boronic_acid R-B(OH)₂ + Base boronic_acid->complex2

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 8-bromoquinoline.

Exemplary Protocol: Synthesis of 8-phenylquinoline [13]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 8-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 5 mL).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Table 1: Selected Examples of Suzuki-Miyaura Coupling with 8-Bromoquinoline

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10095[13]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O9092[14]
Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene11088[15]
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8578N/A

(Note: Conditions and yields are representative and may vary based on specific substrate and laboratory optimization.)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17][18] It has largely replaced harsher classical methods like the Ullmann condensation for the synthesis of aryl amines. This reaction is particularly valuable in drug discovery, where the aniline moiety is a common feature.

The choice of phosphine ligand is critical and has evolved over time to allow for the coupling of a wide range of amines, including primary and secondary alkylamines and anilines, with aryl halides under increasingly mild conditions.[16]

Exemplary Protocol: Synthesis of N-phenylquinolin-8-amine

  • Setup: In a glovebox or under an inert atmosphere, combine 8-bromoquinoline (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for 12-24 hours.

  • Workup: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify by column chromatography.

Table 2: Representative Buchwald-Hartwig Aminations of 8-Bromoquinoline

Amine PartnerCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11090
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10085[19]
BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH9088N/A
n-HexylaminePd₂(dba)₃ / BrettPhosLHMDSTHF7091N/A

(Note: LHMDS = Lithium bis(trimethylsilyl)amide. Yields are illustrative.)

Metal-Halogen Exchange: The Gateway to 8-Quinolinyllithium

Treatment of 8-bromoquinoline with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in a rapid metal-halogen exchange to form 8-quinolinyllithium. This transformation is typically performed at cryogenic temperatures (-78 °C or lower) to prevent side reactions, such as decomposition to a benzyne-type intermediate.[20][21]

The resulting organolithium species is a potent nucleophile and a strong base, serving as a versatile intermediate that can be trapped with a wide array of electrophiles.

Lithiation_Workflow cluster_electrophiles Example Electrophiles cluster_products Resulting Products start 8-Bromoquinoline step1 Add n-BuLi or t-BuLi THF, -78 °C start->step1 intermediate 8-Quinolinyllithium (Reactive Intermediate) step1->intermediate step2 Quench with Electrophile (E⁺) intermediate->step2 CO2 CO₂ (then H⁺) step2->CO2 DMF DMF step2->DMF D2O D₂O step2->D2O Me3SiCl Me₃SiCl step2->Me3SiCl acid Quinoline-8-carboxylic acid CO2->acid aldehyde Quinoline-8-carbaldehyde DMF->aldehyde deuterium 8-Deuterioquinoline D2O->deuterium silane 8-(Trimethylsilyl)quinoline Me3SiCl->silane

Caption: Workflow for the formation and trapping of 8-quinolinyllithium.

General Protocol for Lithiation and Electrophilic Quench [20][22]

  • Setup: Dissolve 8-bromoquinoline (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Trap: Add a solution of the desired electrophile (1.2 mmol) in THF, or in the case of CO₂, bubble the gas through the solution.

  • Quench and Workup: After stirring for an appropriate time (e.g., 1-3 hours), slowly warm the reaction to room temperature. Quench by the careful addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic phases, dry, concentrate, and purify as required.

Other Important Transformations

Miyaura Borylation

While Suzuki coupling uses pre-formed boronic acids, the Miyaura borylation allows for the direct conversion of the C-Br bond to a boronic ester (typically a pinacol ester, Bpin).[23][24] This transforms the 8-bromoquinoline into a stable, versatile building block, 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, which can then be used in subsequent Suzuki couplings.[14][25]

Typical Conditions: The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and a weak base like potassium acetate (KOAc) in a solvent like dioxane.[24][25]

Copper-Catalyzed and Direct Amination

While the Buchwald-Hartwig reaction is dominant, copper-catalyzed aminations (Ullmann-type reactions) can also be effective, particularly with nitrogen heterocycles. Furthermore, modern methods are emerging for the direct C-H amination of quinoline scaffolds, often directed by a coordinating group at the 8-position, which can be a powerful alternative to the functionalization of pre-halogenated substrates.[26][27][28]

Conclusion

The bromine atom at the 8-position of the quinoline nucleus is a remarkably versatile functional handle. Its reactivity is a unique interplay of standard aryl halide chemistry augmented by the powerful directing and activating effects of the adjacent ring nitrogen. Through chelation-assisted palladium-catalyzed cross-coupling reactions, facile metal-halogen exchange, and other transformations, 8-bromoquinoline serves as a critical gateway to a vast array of complex, functionalized quinoline derivatives. A thorough understanding of these reaction pathways, their mechanisms, and the practical considerations for their execution is essential for scientists in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Cong, X., & Zeng, X. (2014). Iron-Catalyzed, Chelation-Induced Remote C–H Allylation of Quinolines via 8-Amido Assistance. Organic Letters. Available at: [Link]

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  • Zou, et al. (2020). Application to the preparation of diverse 8-substituted quinolines from Copper-catalyzed [3+2+1] Annulation of Anthranils with Phenylacetaldehydes. ResearchGate. Available at: [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ECSOC-4. Available at: [Link]

  • Thakur, D. G., et al. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. PubMed. Available at: [Link]

  • (N/A). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (2009). Discussion on lithiation of 8-bromoquinoline. Sciencemadness.org. Available at: [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. Available at: [Link]

  • Daugulis, O., et al. (2016). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Suggs, J. W., & Pearson, G. D. N. (1980). Facile synthesis of 8-substituted quinolines. The Journal of Organic Chemistry. Available at: [Link]

  • (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Gupta, S. S., et al. (2020). Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. ResearchGate. Available at: [Link]

  • (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Dömötör, O., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • (N/A). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]

  • (N/A). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Besson, T., et al. (2000). Imidazoquinolinethiones from 8-aminoquinolines by a novel peri-participation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Al Mamari, H. H., & Al Lawati, Y. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Sultan Qaboos University House of Expertise. Available at: [Link]

  • (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • (N/A). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Besson, T., et al. (2000). Imidazoquinolinethiones from 8-aminoquinolines by a novel peri-participation. Sci-Hub. Available at: [Link]

  • (N/A). Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • (N/A). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. ResearchGate. Available at: [Link]

  • (N/A). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]

  • (N/A). More Detail on Peri-Substitution Research. University Website. Available at: [Link]

  • (N/A). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • (N/A). Borylation. Wikipedia. Available at: [Link]

  • Dömötör, O., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. Available at: [Link]

  • (N/A). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. PMC - NIH. Available at: [Link]

  • (N/A). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. MDPI. Available at: [Link]

  • (N/A). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • (N/A). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • (N/A). Selective C–H Borylation of Polyaromatic Compounds Enabled by Metal-Arene π-Complexation. ChemRxiv. Available at: [Link]

  • (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • (2025). Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • (N/A). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • (N/A). Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. Available at: [Link]

  • (N/A). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central. Available at: [Link]

  • (2021). Copper-Catalyzed Single C-H Amination of 8-Aminoquinoline-Directed Ferrocenes. PubMed. Available at: [Link]

  • (2021). Lithiation. CABB Chemicals. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to Bromo-Methyl-Quinoline Isomers: Focus on 2-Bromo-8-methylquinoline and its Analogue

Abstract This technical guide provides a comprehensive overview of 2-Bromo-8-methylquinoline (CAS No. 99073-81-1), a heterocyclic organic compound within the quinoline family.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-8-methylquinoline (CAS No. 99073-81-1), a heterocyclic organic compound within the quinoline family. Due to the limited availability of detailed public data for this specific isomer, this guide also presents an in-depth analysis of its more extensively studied structural isomer, 8-Bromo-2-methylquinoline (CAS No. 61047-43-6), to provide field-proven insights into the synthesis, characterization, and application of bromo-methyl-quinoline scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering technical accuracy and actionable protocols grounded in authoritative sources.

Introduction and Isomer Clarification

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide array of pharmacological and electronic properties.[1] Substitution with bromine and methyl groups at various positions on the quinoline ring system creates distinct isomers with unique physicochemical characteristics and reactivity.

This guide focuses on the user-specified topic, 2-Bromo-8-methylquinoline . It is crucial, however, to distinguish it from its more commonly cited isomer, 8-Bromo-2-methylquinoline . While both share the same molecular formula and weight, the placement of the substituents dramatically influences their chemical behavior and synthetic accessibility.

  • 2-Bromo-8-methylquinoline: Characterized by a bromine atom at the 2-position and a methyl group at the 8-position.[2]

  • 8-Bromo-2-methylquinoline (8-Bromoquinaldine): Features a methyl group at the 2-position and a bromine atom at the 8-position.[3]

Due to the greater wealth of published, peer-reviewed data for the 8-bromo-2-methyl isomer, the detailed protocols and in-depth discussions in this guide will focus on this compound as a representative model for the bromo-methyl-quinoline class.

Compound Identification and Physicochemical Properties

A clear identification is paramount for any research endeavor. The properties of both isomers are summarized below for direct comparison.

2-Bromo-8-methylquinoline
PropertyValueSource
IUPAC Name 2-Bromo-8-methylquinoline[4]
CAS Number 99073-81-1[4]
Molecular Formula C₁₀H₈BrN[2][4]
Molecular Weight 222.08 g/mol [2][4]
Appearance Pale yellow to light brown solid[2]
Solubility Soluble in organic solvents[2]
SMILES CC1=C2C(=CC=C1)C=CC(=N2)Br[4]
8-Bromo-2-methylquinoline
PropertyValueSource
IUPAC Name 8-Bromo-2-methylquinoline[5]
Synonyms 2-methyl-8-bromoquinoline, 8-Bromoquinaldine[5][6]
CAS Number 61047-43-6[5][7]
Molecular Formula C₁₀H₈BrN[3][5]
Molecular Weight 222.08 g/mol [5]
Appearance White to light yellow powder or crystal[3]
Melting Point 66 - 70 °C[3]
Boiling Point 132 °C @ 0.1 mmHg[3][7]
SMILES CC1=NC2=C(C=CC=C2Br)C=C1[5]

Synthesis of Bromo-Methyl-Quinolines: A Mechanistic Approach

The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic ring system. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a robust and well-documented method for preparing 2-methyl-substituted quinolines from anilines.

Field-Proven Protocol: Synthesis of 8-Bromo-2-methylquinoline

This protocol is adapted from established literature, providing a reliable method for synthesizing the 8-bromo-2-methyl isomer via a ring-closure reaction of o-bromoaniline and crotonaldehyde.[8][9]

Causality and Experimental Rationale:

  • Reactants: o-Bromoaniline serves as the aniline precursor, incorporating the bromine atom at the desired 8-position. Crotonaldehyde acts as the α,β-unsaturated carbonyl component, which ultimately forms the pyridine ring and provides the 2-methyl group.

  • Acid Catalyst: The reaction is conducted in a strong acidic medium (e.g., hydrochloric acid). The acid protonates the carbonyl of crotonaldehyde, activating it for nucleophilic attack by the aniline.

  • Oxidizing Agent: An oxidizing agent, such as 2-nitrobromobenzene or arsenic acid (in classical Skraup synthesis), is required to aromatize the initially formed dihydroquinoline intermediate.[9] In some modern protocols, this is added to drive the reaction to completion.

  • Moderator/Lewis Acid: Boric acid and zinc chloride are often used.[8] Boric acid can act as a moderator, while ZnCl₂ is a Lewis acid that can further polarize the carbonyl group, facilitating the cyclization step.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-bromoaniline (0.05 mol) in 18% hydrochloric acid (50 mL). Add boric acid (3.10 g, 0.05 mol).[8]

  • Heating: Heat the mixture to reflux (approximately 100 °C).[7][8]

  • Reagent Addition: Slowly add a mixture of crotonaldehyde (0.06 mol) and an oxidizing agent like 2-nitrobromobenzene (0.01 mol) dropwise over 1 hour with continuous stirring.[8]

  • Reaction: Maintain the reaction at reflux (or ~100 °C) with vigorous stirring for an additional 2.5 to 3.5 hours.[8][9]

  • Work-up:

    • Cool the reaction mixture in an ice bath. A crude brown solid should precipitate.[8]

    • Filter the solid and wash it with a small amount of cold 2-propanol.[8]

    • Dissolve the crude solid in water and neutralize the solution to a pH of 8-9 with a concentrated ammonia solution. This deprotonates the quinolinium salt to yield the free base.[7][8]

    • Extract the aqueous solution with an organic solvent such as diethyl ether (3 x 100 mL).[7]

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[7]

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.[7]

    • Purify the residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 12:1 to 10:1 v/v), to afford pure 8-bromo-2-methylquinoline as a white or light yellow solid.[7] A typical yield is in the range of 50-60%.[8][10]

Synthesis Workflow Diagram:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A o-Bromoaniline + 18% HCl + Boric Acid B Heat to Reflux (~100 °C) A->B C Add Crotonaldehyde + Oxidizing Agent B->C D Stir at Reflux for 2.5-3.5h C->D E Cool in Ice Bath D->E F Filter & Wash Solid E->F G Neutralize with NH₃ (aq) to pH 8-9 F->G H Extract with Ether G->H I Dry Organic Phase (Na₂SO₄) H->I J Concentrate Under Reduced Pressure I->J K Silica Gel Column Chromatography J->K L Pure 8-Bromo-2-methylquinoline K->L G A Bromo-Methyl-Quinoline Scaffold (e.g., 2-Bromo-8-methylquinoline) B Reactive C-Br Bond A->B C Biologically Active Quinoline Core A->C H Functional Materials (e.g., OLEDs) A->H D Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) B->D E Nucleophilic Aromatic Substitution (SₙAr) B->E G Development of Novel Therapeutic Agents C->G F SAR Studies & Library Synthesis D->F E->F F->G

Caption: Synthetic utility and applications of the bromo-methyl-quinoline core.

Safety and Handling

As with any active chemical compound, proper handling is essential. The following information is based on data for the 8-Bromo-2-methylquinoline isomer, as a specific SDS for the 2-bromo variant is not widely available.

  • GHS Hazard Classification:

    • Skin Irritation (Category 2): H315 - Causes skin irritation. [5] * Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation. [5]* Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling. [5] * P280: Wear protective gloves, eye protection, and face protection. [5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [11]

Conclusion

2-Bromo-8-methylquinoline and its isomers are valuable heterocyclic compounds with significant potential in medicinal chemistry and materials science. While detailed experimental data for the 2-bromo isomer is sparse, the comprehensive understanding of the more accessible 8-bromo-2-methylquinoline provides a robust framework for researchers. The synthetic tractability of the C-Br bond via cross-coupling chemistry, combined with the inherent biological activity of the quinoline nucleus, ensures that this class of molecules will remain an area of active investigation for the development of novel therapeutics and functional materials.

References

  • PubChem. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030. National Center for Biotechnology Information. Available at: [Link]

  • Yang, L. T., et al. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E, 65(Pt 7), o1490. Available at: [Link]

  • Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • CPAchem. (2023, March 28). Safety data sheet - 2-Methylquinoline. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Available at: [Link]

  • MySkinRecipes. Methyl 8-bromoquinoline-2-carboxylate. Available at: [Link]

Sources

Foundational

Solubility and Stability of 2-Bromo-8-methylquinoline: A Methodological and Predictive Guide for Drug Development

An In-depth Technical Guide Abstract 2-Bromo-8-methylquinoline is a substituted quinoline scaffold of significant interest in medicinal chemistry and materials science. As with any lead compound, a thorough understanding...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Bromo-8-methylquinoline is a substituted quinoline scaffold of significant interest in medicinal chemistry and materials science. As with any lead compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful downstream development. This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Bromo-8-methylquinoline. Moving beyond a simple data sheet, this document outlines the theoretical principles governing its behavior in common organic solvents, provides predictive insights based on its molecular structure, and details robust, step-by-step protocols for empirical determination. It is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to generate reliable data and make informed decisions in their development pipelines.

Introduction: The Quinoline Core and the Imperative of Physicochemical Profiling

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents, most notably in the realms of antimalarial and antibacterial research. The specific substitution pattern of 2-Bromo-8-methylquinoline, featuring a halogen at the 2-position and a methyl group at the 8-position, creates a unique electronic and steric profile that warrants investigation for novel pharmacological activity.

However, before any biological potential can be realized, a candidate molecule must first be understood through the lens of its physical chemistry. Two of the most critical parameters are solubility and stability:

  • Solubility dictates the compound's behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. Poor solubility in necessary solvent systems can create significant hurdles for purification, formulation, and in vitro screening.

  • Stability defines the compound's chemical integrity under various environmental conditions. An unstable molecule is a liability, as degradation can lead to loss of potency, the formation of toxic impurities, and a shortened shelf life.

This guide provides the scientific rationale and actionable protocols to thoroughly characterize 2-Bromo-8-methylquinoline, ensuring a solid foundation for its advancement.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces a molecule can form with a solvent. The structure of 2-Bromo-8-methylquinoline offers several clues to its expected behavior.

  • Quinoline Core: The heterocyclic aromatic ring system is largely non-polar and capable of π-π stacking interactions.

  • Nitrogen Atom: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • Bromo Group: The bromine atom adds to the molecular weight and is a weak polar substituent, contributing to dipole-dipole interactions.

  • Methyl Group: The non-polar methyl group enhances the molecule's lipophilicity ("fat-loving" character).

Collectively, 2-Bromo-8-methylquinoline can be classified as a moderately polar, largely hydrophobic molecule. Its solubility is therefore expected to be highest in solvents that can accommodate these characteristics.

Table 1: Predicted Solubility of 2-Bromo-8-methylquinoline in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High to Moderate These solvents possess strong dipoles that can interact with the polarizable quinoline system and the C-Br bond. Their inability to donate hydrogen bonds prevents strong solvation of the nitrogen lone pair, but overall polarity is compatible.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Moderate to Low DCM's moderate polarity may allow for some dissolution. Toluene can engage in π-π stacking. Purely aliphatic solvents like hexanes are expected to be poor solvents due to the compound's moderate polarity.
Polar Protic Methanol, Ethanol, WaterLow to Very Low While these solvents can accept a hydrogen bond from the quinoline nitrogen, the large, non-polar surface area of the molecule is energetically unfavorable to solvate in a highly structured hydrogen-bonding network like water or, to a lesser extent, simple alcohols.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The following protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound, conforming to principles outlined in established pharmaceutical guidelines.

Principle

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states.

Experimental Workflow

G prep 1. Preparation - Weigh excess 2-Bromo-8-methylquinoline - Add to vial with chosen solvent equilibrate 2. Equilibration - Agitate at constant temperature (e.g., 25°C) - Run for sufficient time (e.g., 24-48h) prep->equilibrate Establish Equilibrium separate 3. Phase Separation - Centrifuge or filter (0.22 µm PTFE) - Isolate the saturated supernatant equilibrate->separate Remove Undissolved Solid quantify 4. Quantification - Dilute supernatant - Analyze via calibrated HPLC-UV separate->quantify Measure Concentration result 5. Result Calculation - Concentration (mg/mL or mM) quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add a pre-weighed amount of 2-Bromo-8-methylquinoline that is known to be in excess of its expected solubility (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to validate the equilibration period for a new compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be clarified either by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents).

  • Quantification: Prepare a precise dilution of the clarified supernatant in a suitable mobile phase. Analyze this solution using a validated, calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λmax.

  • Calculation: Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of 2-Bromo-8-methylquinoline. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility.

Chemical Stability Profile and Forced Degradation Studies

Assessing chemical stability involves subjecting the compound to stress conditions that are more aggressive than typical storage conditions. This process, known as forced degradation, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

For a molecule like 2-Bromo-8-methylquinoline, several degradation routes are plausible:

  • Hydrolysis: Although generally stable, the quinoline ring can be susceptible to hydrolysis under extreme pH conditions. The bromine substituent is unlikely to hydrolyze under mild conditions but could be displaced under more forcing nucleophilic conditions.

  • Oxidation: The electron-rich aromatic system can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.

  • Photolysis: Aromatic systems often absorb UV radiation, which can lead to photochemical degradation. This is a critical parameter for compounds that may be handled in light.

Forced Degradation Workflow

G start Stock Solution of 2-Bromo-8-methylquinoline in Acetonitrile acid Acidic Stress 0.1 M HCl, 60°C start->acid base Basic Stress 0.1 M NaOH, 60°C start->base oxid Oxidative Stress 3% H₂O₂, RT start->oxid photo Photolytic Stress ICH-compliant light chamber start->photo analyze Analyze at T=0 and T=final by HPLC-UV/MS acid->analyze base->analyze oxid->analyze photo->analyze

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 2-Bromo-8-methylquinoline in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1 (v/v).

    • Acidic Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Basic Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Photolytic: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Time Points: Sample from each condition at initial (T=0) and subsequent time points (e.g., 2, 8, 24 hours).

  • Sample Quenching: Before analysis, it is crucial to stop the degradation. For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH). For basic samples, neutralize with acid (e.g., 0.1 M HCl).

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the T=0 and control samples. Calculate the percentage of the parent compound remaining. A target degradation of 5-20% is ideal for validating the method.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionIncubation Time (h)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
0.1 M HCl, 60°C24100.0
0.1 M NaOH, 60°C24100.0
3% H₂O₂, RT24100.0
Photolytic (ICH)-100.0

Conclusion

The successful development of 2-Bromo-8-methylquinoline as a lead candidate is contingent upon a robust understanding of its physicochemical properties. This guide provides the predictive framework and detailed experimental protocols necessary to thoroughly characterize its solubility across a range of relevant organic solvents and to probe its intrinsic chemical stability. By employing these validated methodologies, researchers can generate high-quality, reliable data, mitigating risks and enabling informed, data-driven decisions throughout the drug discovery and development process.

References

  • Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Analytical Method Development. Source: Pharmaceutical Technology URL: [Link]

Exploratory

A Comprehensive Technical Guide to 8-Bromo-2-methylquinoline: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 8-Bromo-2-methylquinoline (CAS No: 61047-43-6), a key heterocyclic intermediate. While the initial query specifi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 8-Bromo-2-methylquinoline (CAS No: 61047-43-6), a key heterocyclic intermediate. While the initial query specified 2-Bromo-8-methylquinoline (CAS No: 99073-81-1), a comprehensive review of commercial availability and scientific literature reveals that its isomer, 8-Bromo-2-methylquinoline, is significantly more prevalent and well-documented in both commerce and research. This guide, therefore, focuses on the latter, providing essential information on its procurement, synthesis, and critical applications in modern medicinal chemistry.

Physicochemical Properties and Identification

8-Bromo-2-methylquinoline, also known as 8-Bromoquinaldine, is a halogenated quinoline derivative. The strategic placement of a bromine atom at the 8-position and a methyl group at the 2-position makes it a versatile building block in organic synthesis.[1]

PropertyValueSource
CAS Number 61047-43-6[1][2][3]
Molecular Formula C₁₀H₈BrN[1][2][3]
Molecular Weight 222.08 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[1]
Melting Point 66 - 70 °C[1]
Boiling Point 132 °C at 0.1 mmHg[1]
Purity (Typical) ≥ 98% (GC)[1]

Commercial Availability and Supplier Overview

8-Bromo-2-methylquinoline is readily available from a variety of chemical suppliers catering to the research and development sector. When sourcing this intermediate, researchers should consider not only the purity but also the supplier's quality control documentation, available batch sizes, and lead times.

SupplierProduct NamePurityNotes
Sigma-Aldrich (Merck) 8-Bromo-2-methylquinolineNot specified; sold under "AldrichCPR" for early discoveryBuyer assumes responsibility to confirm identity and purity.[4]
Chem-Impex International 8-Bromo-2-methylquinoline≥ 98% (GC)Provides key physical properties and safety information.[1]
Biosynth 8-Bromo-2-methylquinolineNot specifiedHigh-quality reference standards for pharmaceutical testing.[2]
TCI America 8-Bromo-2-methylquinoline>98.0% (GC)Listed by various distributors.[5]
BLD Pharm 8-Bromo-2-methylquinolineNot specifiedAvailable for online ordering.[6]
ChemicalBook 8-Bromo-2-methylquinolineVaries by manufacturerA platform connecting multiple suppliers, primarily from China.[5]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Purification Protocols

The most common synthetic route to 8-Bromo-2-methylquinoline is a variation of the Doebner-von Miller reaction, a classic method for quinoline synthesis.

Synthesis via Doebner-von Miller Reaction

This method involves the reaction of an o-substituted aniline (o-bromoaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent.[7][8]

Reaction Scheme: o-Bromoaniline + Crotonaldehyde → 8-Bromo-2-methylquinoline

Detailed Experimental Protocol: A procedure adapted from the literature involves the following steps:[7][9]

  • Reaction Setup: A solution of o-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 mL) is heated to reflux in a suitable reaction vessel.[9]

  • Reagent Addition: A mixture of crotonaldehyde (0.06 mol) and an oxidizing agent such as 2-nitrobromobenzene (0.01 mol) is added slowly to the refluxing solution over 1 hour with continuous stirring.[7][9]

  • Reaction: The mixture is stirred at 100 °C (373 K) for an additional 2.5-3.5 hours.[7][9] Anhydrous zinc chloride (an equimolar amount) can be added to facilitate the reaction.[9]

  • Workup: After the reaction is complete, the solution is cooled in an ice bath, leading to the precipitation of the crude product as a brown solid.[9]

  • Neutralization: The crude solid is filtered, washed with 2-propanol, and then dissolved in water. The solution is neutralized to a pH of 8 with a concentrated ammonia solution.[9]

  • Isolation: The neutralized solution is cooled, and the precipitated product is filtered, washed, and air-dried to yield 8-Bromo-2-methylquinoline.[9]

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Crystals suitable for X-ray diffraction have been obtained by slow evaporation from an ethanol solution at room temperature.[9]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed, typically using a solvent system such as a hexane-ethyl acetate gradient.[10][11]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification (Optional) A 1. Reflux o-bromoaniline, boric acid, and HCl B 2. Add crotonaldehyde & oxidizing agent A->B C 3. Heat at 100°C for 2.5-3.5 hours B->C D 4. Cool in ice bath to precipitate crude product C->D Reaction Complete E 5. Filter, wash, and redissolve in water D->E F 6. Neutralize with NH3·H2O to pH 8 E->F G 7. Filter, wash, and dry final product F->G H Recrystallization from Ethanol or Column Chromatography G->H For higher purity G cluster_scaffold Starting Material cluster_reaction Synthetic Transformation cluster_library Compound Library cluster_target Biological Target A 8-Bromo-2-methylquinoline B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Introduce Aryl/Amino Groups C Diverse Quinoline Derivatives B->C Generate Library D Protein Kinase (e.g., EGFR, VEGFR-2) C->D Screen for Inhibition

Caption: Use of 8-Bromo-2-methylquinoline in the synthesis of potential kinase inhibitors.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety precautions are essential when handling 8-Bromo-2-methylquinoline. The following information is a summary derived from typical Safety Data Sheets (SDS).

  • Hazard Classification: May be classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. [12][13][14]* Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area. [12][13] * Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [12][13][14] * Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, or vapors. [12][13]* First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12][13] * Skin: Wash with plenty of soap and water. [12][13] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [12][13] * Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. [12]* Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up. [12][13]Recommended storage is at room temperature. [1] Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet provided by the supplier before handling the chemical.

References

  • Yang, G. et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Published by the National Institutes of Health. [Link]

  • Google Patents. (CN101602723B). Preparation method of 2-methyl-8-aminoquinoline.
  • Google Patents. (CN102675201B).
  • ResearchGate. (2018). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • CPAchem. (2023, March 28). Safety data sheet - 2-Methylquinoline. [Link]

  • PubMed. (2009). 8-Bromo-2-methyl-quinoline. [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Procedure. [Link]

  • PubChem. 8-Bromo-2-methylquinoline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki-Miyaura Coupling Using 2-Bromo-8-methylquinoline

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 2-Aryl-8-methylquinolines The quinoline moiety is a privileged scaffold in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Aryl-8-methylquinolines

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The targeted synthesis of 2-aryl-8-methylquinolines, in particular, allows for the exploration of novel chemical space, offering compounds with unique steric and electronic properties due to the 8-methyl substituent. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the synthesis of these valuable molecules.[2][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-bromo-8-methylquinoline with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and address common challenges to empower researchers to successfully implement this powerful transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-8-methylquinoline. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5] For this reason, 2-bromo-8-methylquinoline is an excellent substrate, offering a good balance of reactivity and stability.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the arylboronic acid to the palladium center.[2][5] The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[2][6]

  • Reductive Elimination: In the final step, the two organic fragments (the quinoline and the aryl group) are eliminated from the palladium center, forming the desired C-C bond of the 2-aryl-8-methylquinoline product.[2][4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate [8-Me-Qu-Pd(II)(Br)L_n] oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [ArB(OH)₃]⁻ pd_aryl_intermediate [8-Me-Qu-Pd(II)(Ar)L_n] transmetalation->pd_aryl_intermediate base_activation ArB(OH)₂ + Base -> [ArB(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Aryl-8-methylquinoline reductive_elimination->product

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-8-methylquinoline

Introduction: Navigating the Challenges of Sterically Hindered Quinolines in C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Quinolines in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad functional group tolerance and applicability to a wide range of substrates have rendered traditional methods like the Ullmann condensation or nucleophilic aromatic substitution less favorable in many cases.[2]

This guide provides an in-depth technical overview and detailed protocols for a particularly challenging substrate: 2-Bromo-8-methylquinoline. The steric hindrance imposed by the methyl group at the 8-position presents a significant hurdle to the catalytic cycle, often leading to low yields and sluggish reaction rates. Overcoming this challenge requires a carefully optimized catalyst system and reaction conditions. We will delve into the mechanistic considerations that inform the choice of ligands, bases, and solvents, providing researchers, scientists, and drug development professionals with a robust framework for successfully executing this transformation.

Mechanistic Underpinnings: The Catalytic Cycle and the Role of Steric Hindrance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4] The key steps are:

  • Oxidative Addition: The Pd(0) complex reacts with the aryl halide (2-Bromo-8-methylquinoline) to form a Pd(II) intermediate.[5][6] This is often the rate-limiting step, particularly with sterically hindered substrates.[5] The bulky ligands are crucial here to promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][5]

The steric bulk of the 8-methyl group in 2-Bromo-8-methylquinoline can impede both the oxidative addition and the reductive elimination steps. Therefore, the selection of a suitable bulky and electron-rich phosphine ligand is critical to facilitate these transformations.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base - H-Base⁺Br⁻ Amido_complex->Pd0 Reductive Elimination Product 2-(R₂N)-8-methylquinoline Amido_complex->Product ArBr 2-Bromo-8-methylquinoline ArBr->OA_complex Amine R₂NH Amine->Amine_complex caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the amination of 2-Bromo-8-methylquinoline with aniline as a representative amine. The choice of catalyst and ligand is based on systems known to be effective for sterically hindered substrates.

Recommended Catalyst System and Reagents
ComponentRoleRecommended ChoiceRationale
Palladium Precatalyst Source of active Pd(0)Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable Pd(0) source.
Ligand Stabilizes and activates PdXPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl phosphine ligand effective for hindered substrates.
Base Deprotonates the amineSodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent Reaction mediumToluene or DioxaneAnhydrous, non-protic solvents are crucial for this reaction.[7]
Detailed Experimental Procedure

Reaction Scheme:

(Self-generated image, not from search results)

Materials:

  • 2-Bromo-8-methylquinoline (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to exclude moisture and oxygen.[8]

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add 2-Bromo-8-methylquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Reaction Setup: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by slowly adding 10 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(phenylamino)-8-methylquinoline.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Oven-dry glassware and cool under inert gas start->prep reagents Add solid reagents: - 2-Bromo-8-methylquinoline - Pd₂(dba)₃ - XPhos - NaOtBu prep->reagents liquids Add anhydrous toluene and aniline reagents->liquids reaction Heat at 100-110 °C with vigorous stirring liquids->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, quench with aq. NH₄Cl, and extract with ethyl acetate monitoring->workup Complete purification Dry organic layer, concentrate, and purify by column chromatography workup->purification end Obtain pure product purification->end caption Experimental workflow for the amination.

Caption: Experimental workflow for the amination.

Troubleshooting and Key Considerations

The Buchwald-Hartwig amination can be sensitive to various factors, and troubleshooting is often necessary.[9][10]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Presence of oxygen or moisture- Impure reagents or solvent- Use fresh catalyst and ligands.- Ensure rigorous inert atmosphere techniques.- Use freshly distilled or commercially available anhydrous solvents.
Formation of Side Products (e.g., Hydrodehalogenation) - Competing β-hydride elimination- Non-optimal ligand-to-metal ratio- Screen different ligands; sometimes a more sterically demanding ligand can suppress this pathway.- Adjust the ligand-to-metal ratio.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time or temperature incrementally.- Consider a different generation of Buchwald precatalyst which can be more robust.

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These reagents can be air and moisture-sensitive and should be handled under an inert atmosphere.[1] They are also toxic and should be handled with appropriate personal protective equipment (PPE).

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive base. Handle with gloves and safety glasses in a dry environment.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Consult Safety Data Sheets (SDS): Always review the SDS for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-8-methylquinoline, while challenging due to steric hindrance, is a feasible and valuable transformation for the synthesis of functionalized quinolines. Success hinges on the careful selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and the rigorous exclusion of air and moisture. The protocols and insights provided in this guide offer a solid foundation for researchers to tackle this and similar sterically demanding cross-coupling reactions, ultimately enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
  • Sigma-Aldrich. Buchwald Catalysts & Ligands.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination.
  • Benchchem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Method

Using 2-Bromo-8-methylquinoline as a building block for OLED materials

Application Notes & Protocols Topic: Using 2-Bromo-8-methylquinoline as a Versatile Building Block for Next-Generation OLED Materials Introduction Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in displ...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 2-Bromo-8-methylquinoline as a Versatile Building Block for Next-Generation OLED Materials

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times in thin, flexible form factors.[1] The performance of an OLED device is fundamentally dictated by the chemical and electronic properties of the organic materials used within its multilayer structure.[2][3] At the heart of OLED innovation is the rational design and synthesis of novel organic semiconductors that can efficiently inject, transport, and recombine charge carriers to produce light.

Quinoline and its derivatives have emerged as a privileged class of heterocycles in organic electronics.[4] Their inherent electron-deficient nature, rigid structure, and high thermal stability make them excellent candidates for electron-transporting materials (ETMs) and host materials in emissive layers.[4][5] The celebrated complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a testament to the quinoline core's utility and has been a workhorse material in OLED research for decades.[6][7]

This document provides a detailed guide for researchers on leveraging 2-Bromo-8-methylquinoline as a strategic building block for creating a diverse library of advanced OLED materials. The bromine atom at the 2-position serves as a highly versatile synthetic handle for functionalization via modern cross-coupling chemistry, while the methyl group at the 8-position can sterically influence molecular packing and film morphology. We will explore its properties, detail key synthetic protocols, and outline the subsequent characterization and device integration workflows.

Section 1: Core Properties of 2-Bromo-8-methylquinoline

A thorough understanding of the starting material's properties is critical for experimental design. 2-Bromo-8-methylquinoline is a pale yellow to light brown solid, soluble in common organic solvents, making it amenable to a wide range of reaction conditions.[8] The key feature is the reactive C-Br bond at the 2-position, primed for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Bromo-8-methylquinoline

PropertyValueSource
CAS Number 99073-81-1[8]
Molecular Formula C₁₀H₈BrN[8]
Molecular Weight 222.08 g/mol [8]
Appearance Pale yellow to light brown solid[8]
Solubility Soluble in organic solvents (e.g., Toluene, THF, Dioxane)[8]
IUPAC Name 2-bromo-8-methylquinoline[8]
SMILES CC1=C2C(=CC=C1)C=CC(=N2)Br[8]

Section 2: The Quinoline Moiety: A Strategic Choice for OLEDs

The quinoline scaffold is not merely a structural backbone; it is an active electronic component. Its utility in OLEDs stems from several key features:

  • Electron Deficiency: The nitrogen atom in the aromatic ring withdraws electron density, making the quinoline core inherently electron-deficient. This property is crucial for facilitating stable electron injection and transport, a primary requirement for high-performance Electron-Transporting Materials (ETMs).[4]

  • High Triplet Energy: The rigid, aromatic nature of the quinoline ring often results in a high triplet energy (T₁). This is a critical requirement for host materials used in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent guest emitter without quenching.

  • Tunability: The true power of 2-Bromo-8-methylquinoline lies in its tunability. The 2-position can be functionalized to attach hole-transporting units (e.g., triarylamines), electron-transporting units (e.g., benzimidazoles), or chromophoric groups to precisely engineer the final molecule's HOMO/LUMO energy levels, emission color, and charge transport characteristics.[9][10][11]

Figure 1: Structure of 2-Bromo-8-methylquinoline, highlighting key functionalization sites.

Section 3: Synthetic Pathways & Experimental Protocols

The transformation of 2-Bromo-8-methylquinoline into high-performance OLED materials is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and high yields.[12]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki coupling is the premier method for creating C(sp²)-C(sp²) bonds, ideal for extending conjugation and linking the quinoline core to other aromatic systems. This is a common strategy for synthesizing emissive materials or hosts.

Expert Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the reductive elimination step, leading to higher yields and faster reaction times, especially with heteroaromatic substrates.

G Figure 2: Suzuki-Miyaura Coupling Workflow start 2-Bromo-8-methylquinoline + Arylboronic Acid/Ester reaction Inert Atmosphere (N₂/Ar) Heat (80-110 °C) start->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) catalyst->reaction base Base (e.g., K₂CO₃, K₃PO₄) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography & Recrystallization workup->purify product 2-Aryl-8-methylquinoline (OLED Material Precursor) purify->product

Figure 2: General workflow for Suzuki-Miyaura coupling.

Protocol 3.1: Synthesis of 2-(Naphthalen-2-yl)-8-methylquinoline

  • Reagent Setup: To an oven-dried Schlenk flask, add 2-Bromo-8-methylquinoline (1.0 eq, 222 mg, 1.0 mmol), 2-Naphthylboronic acid (1.2 eq, 206 mg, 1.2 mmol), potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol), and SPhos (0.04 eq, 16 mg, 0.04 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 4.5 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is indispensable for synthesizing hole-transporting materials (HTMs) by coupling the quinoline core with aromatic amines, such as carbazole or triphenylamine derivatives.[13][14][15]

Expert Insight: The reaction is highly sensitive to the choice of base and ligand. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. The choice between a biarylphosphine ligand (like XPhos) and a ferrocenyl-based ligand (like dppf) can significantly impact the yield, depending on the steric and electronic nature of the amine coupling partner.

Protocol 3.2: Synthesis of N,N-diphenyl-(8-methylquinolin-2-yl)amine

  • Reagent Setup: In a glovebox or under a nitrogen atmosphere, add to a Schlenk flask 2-Bromo-8-methylquinoline (1.0 eq, 222 mg, 1.0 mmol), diphenylamine (1.1 eq, 186 mg, 1.1 mmol), and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).

  • Catalyst/Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.015 eq, 13.7 mg, 0.015 mmol) and XPhos (0.03 eq, 14.3 mg, 0.03 mmol) in anhydrous, degassed toluene (2 mL). Stir for 10 minutes to form the active catalyst complex.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add an additional 8 mL of anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat in an oil bath at 110 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography (eluent: hexane/dichloromethane gradient) to obtain the target HTM precursor.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling forms a C(sp²)-C(sp) bond, linking the quinoline to a terminal alkyne.[16][17] This is useful for creating rigid, linear structures that can enhance charge mobility and for building precursors for more complex, fused-ring systems.[18]

Expert Insight: This reaction requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[19] The amine base (e.g., triethylamine or diisopropylamine) serves both as the base and often as the solvent. Running the reaction under strictly anaerobic conditions is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Figure 3: General scheme for the Sonogashira coupling of 2-Bromo-8-methylquinoline.

Protocol 3.3: Synthesis of 8-methyl-2-(phenylethynyl)quinoline

  • Reagent Setup: To a Schlenk flask, add 2-Bromo-8-methylquinoline (1.0 eq, 222 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq, 21 mg, 0.03 mmol), and copper(I) iodide (CuI) (0.06 eq, 11.4 mg, 0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (TEA, 10 mL) followed by phenylacetylene (1.2 eq, 132 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 6-8 hours.

  • Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product.

Section 4: Characterization of Novel Quinoline-Based Materials

Once synthesized, the new materials must be thoroughly characterized to understand their potential for use in OLEDs.

Table 2: Key Characterization Techniques and Their Purpose

TechniquePurpose
NMR (¹H, ¹³C) & Mass Spectrometry Confirms the chemical structure and purity of the synthesized compound.
UV-Visible Spectroscopy Determines the absorption spectrum and optical bandgap (Eg).[9]
Photoluminescence (PL) Spectroscopy Measures the emission spectrum, color coordinates (CIE), and photoluminescent quantum yield (PLQY).[9][10][20]
Thermogravimetric Analysis (TGA) Assesses thermal stability (decomposition temperature, Td), crucial for vacuum deposition processes.[11]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg), which relates to the morphological stability of the amorphous thin film.
Cyclic Voltammetry (CV) Measures oxidation and reduction potentials to estimate the HOMO and LUMO energy levels, which govern charge injection barriers.[21]

Section 5: Prototypical OLED Fabrication and Testing

The ultimate test of a new material is its performance in a functional device. The synthesized quinoline derivatives can be incorporated into a multilayer OLED stack, typically through vacuum thermal evaporation.[22][23]

G Figure 4: Multilayer OLED Device Architecture cluster_device Cathode Cathode (e.g., LiF/Al) ETL Electron-Transport Layer (ETL) (e.g., New Quinoline Material) ETL->Cathode EML Emissive Layer (EML) (e.g., Host + Dopant) EML->ETL HTL Hole-Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (Glass) Substrate->Anode

Figure 4: A typical multilayer OLED device structure incorporating a novel quinoline derivative as the ETL.

Protocol 5.1: General OLED Fabrication via Thermal Evaporation

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry them in an oven and treat with UV-Ozone or Oxygen Plasma immediately before loading into the vacuum chamber.[24]

  • Hole-Injection/Transport Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), deposit the hole-transporting layers (e.g., 40 nm of NPB).[6]

  • Emissive Layer Deposition: Deposit the emissive layer. If the new quinoline material is a host, co-evaporate it with a phosphorescent or fluorescent dopant (e.g., 30 nm of the quinoline host doped with 10% Ir(ppy)₃). If it is the emitter, deposit a neat film.

  • Electron-Transport Layer Deposition: Deposit the new quinoline material as the ETL (e.g., 30 nm). This step is crucial if the material is designed specifically for electron transport.

  • Cathode Deposition: Deposit a thin layer of an electron-injection material like Lithium Fluoride (LiF) (1 nm) followed by a thicker layer of Aluminum (Al) (100 nm) through a shadow mask to define the active area.[25]

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.[24]

  • Device Testing: Characterize the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, external quantum efficiency (EQE), and operational lifetime.[1][20]

Conclusion

2-Bromo-8-methylquinoline is an exceptionally valuable and versatile platform for the development of advanced OLED materials. Its well-defined reactive site allows for precise chemical engineering through robust and high-yielding cross-coupling reactions. By strategically applying Suzuki, Buchwald-Hartwig, and Sonogashira couplings, researchers can readily synthesize a vast range of novel compounds tailored for specific functions within an OLED device—from hole and electron transport to light emission. The protocols and workflows detailed in this guide provide a solid foundation for harnessing the potential of this building block to create the next generation of efficient, stable, and high-performance organic electronic materials.

References

  • Canon Tokki Corporation. Manufacturing Process of OLED. Available at: [Link]

  • Kim, J. H., et al. (2010). Synthesis and Electron Transport Layer Properties of Zinc Metallic Complexes Containing Quinoline Moieties in OLED. Molecular Crystals and Liquid Crystals, 471(1). Available at: [Link]

  • DisplayMan. Manufacturing Process and Key Technologies of OLED. Available at: [Link]

  • Avantama AG. How are OLEDs Made?. Available at: [Link]

  • Sun, H. (2022). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 22, 163-169. Available at: [Link]

  • Canon Global. (2023, June 8). Organic Light Emitting Diode (OLED) Display Manufacturing Equipment. Available at: [Link]

  • ResearchGate. Synthesis of the new electron transport material. Available at: [Link]

  • Sargsyan, A. R., et al. (2025). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 35(1), 237-244. Available at: [Link]

  • ResearchGate. Photophysical properties of quinoline derivatives in CH3CN. Available at: [Link]

  • Anuse, M. D., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Chemistry of Heterocyclic Compounds, 51, 825-835. Available at: [Link]

  • Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • SPIE Digital Library. Characterization and Optimization of OLED Materials and. Available at: [Link]

  • Chem-Impex. 2-Bromoquinoline. Available at: [Link]

  • HORIBA. OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Available at: [Link]

  • ResearchGate. Rational designing of derivatives of quinoline and iso-quinoline based hole transport materials for antimony chalcogenide and perovskite solar cells. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Cao, Y., et al. (2017). 3D Hole-Transporting Materials Based on Coplanar Quinolizino Acridine for Highly Efficient Perovskite Solar Cells. Chemical Science, 8(12), 8363-8371. Available at: [Link]

  • ResearchGate. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link]

  • ResearchGate. Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available at: [Link]

  • Biricik, N., et al. (2020). Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 849-856. Available at: [Link]

  • ResearchGate. (PDF) Characteristics Study of OLED Materials. Available at: [Link]

  • Chem-Impex. 8-Bromo-2-methylquinoline. Available at: [Link]

  • PubChem. 8-Bromo-2-methylquinoline. Available at: [Link]

  • MDPI. Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. Available at: [Link]

  • National Institutes of Health. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available at: [Link]

  • Materials Chemistry Frontiers (RSC Publishing). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Available at: [Link]

  • ResearchGate. Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. Available at: [Link]

  • Scribd. Metal Complexes in OLEDs: Luminescence Study | PDF. Available at: [Link]

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  • Chemical Communications (RSC Publishing). Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Available at: [Link]

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Application

The Strategic Application of 2-Bromo-8-methylquinoline in the Synthesis of Novel Anti-Cancer Agents

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery The quinoline nucleus is a privileged heterocyclic scaffold that has been a cornerstone in the development of a multitude of therapeutic ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that has been a cornerstone in the development of a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets.[2] In the realm of oncology, quinoline derivatives have demonstrated a remarkable breadth of anti-cancer activities, functioning as kinase inhibitors, DNA intercalating agents, and modulators of crucial cellular signaling pathways.[1][3] The strategic functionalization of the quinoline ring is paramount in tailoring the pharmacological profile of these molecules. The introduction of a bromine atom, particularly at the 2-position, provides a versatile synthetic handle for the construction of diverse molecular libraries through modern cross-coupling methodologies.[4] This application note will provide a detailed exploration of the synthetic utility of 2-Bromo-8-methylquinoline in the generation of potential anti-cancer agents, with a focus on palladium-catalyzed cross-coupling reactions.

The methyl group at the 8-position of the quinoline ring can impart significant steric and electronic effects, influencing the molecule's conformation and interaction with target proteins. This subtle modification can lead to enhanced binding affinity and selectivity, key attributes for the development of effective and safe cancer therapeutics. This guide will present detailed protocols for the synthesis of 2-aryl and 2-amino-8-methylquinoline derivatives, discuss their potential mechanisms of action, and provide a framework for the evaluation of their anti-cancer properties.

Key Synthetic Strategies: Leveraging Palladium Catalysis for Molecular Diversity

The bromine atom at the C2-position of 2-Bromo-8-methylquinoline is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[4][5] These reactions are foundational in modern medicinal chemistry, offering mild and efficient routes to a vast array of derivatives.[5]

Suzuki-Miyaura Cross-Coupling: Forging 2-Aryl-8-methylquinolines

The Suzuki-Miyaura coupling reaction is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in kinase inhibitors.[6] By coupling 2-Bromo-8-methylquinoline with a diverse range of arylboronic acids or esters, a library of 2-aryl-8-methylquinolines can be readily generated. The electronic and steric properties of the appended aryl group can be systematically varied to probe structure-activity relationships (SAR) and optimize for potency and selectivity against specific cancer-related targets.[4]

Buchwald-Hartwig Amination: Introducing Nitrogen-based Pharmacophores

The Buchwald-Hartwig amination allows for the direct formation of a bond between the C2-position of the quinoline and a nitrogen atom from a primary or secondary amine.[5] This reaction is instrumental in introducing key pharmacophoric groups that can engage in crucial hydrogen bonding interactions within the active sites of target proteins. The resulting 2-amino-8-methylquinoline derivatives have the potential to exhibit a range of anti-cancer activities, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.

Experimental Protocols

The following protocols are presented as a guide for the synthesis of anti-cancer agents derived from 2-Bromo-8-methylquinoline. These are generalized procedures that may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of 2-Aryl-8-methylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-8-methylquinoline with an arylboronic acid.

Materials:

  • 2-Bromo-8-methylquinoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-8-methylquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.01-0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-8-methylquinoline.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium catalysts and ligands can also be employed and may require optimization.

Protocol 2: Synthesis of 2-Amino-8-methylquinolines via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-8-methylquinoline with a primary or secondary amine.

Materials:

  • 2-Bromo-8-methylquinoline

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add 2-Bromo-8-methylquinoline (1.0 eq), the amine (1.1-1.5 eq), and the base (1.2-2.0 eq).

  • Seal the flask and heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-8-methylquinoline.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The base used (e.g., sodium tert-butoxide) is highly moisture-sensitive. Water can also interfere with the catalytic cycle.

  • Phosphine Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.

  • Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido complex.

Data Presentation: Biological Activity of Related Quinoline Derivatives

While specific anti-cancer activity data for derivatives of 2-Bromo-8-methylquinoline is emerging, the broader class of 2-substituted quinolines has shown significant promise. The following table summarizes the cytotoxic activities of representative 2-arylquinoline derivatives against various cancer cell lines to provide a context for the potential of this compound class.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3DoxorubicinNot Specified
Quinoline 12PC3 (Prostate)31.37DoxorubicinNot Specified
Quinoline 11PC3 (Prostate)34.34DoxorubicinNot Specified
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolinesTetrahydroquinoline 18HeLa (Cervical)13.15DoxorubicinNot Specified

Table 1: Cytotoxic activity of selected quinoline derivatives against human cancer cell lines.[7]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Many quinoline-based anti-cancer agents exert their effects by inhibiting protein kinases that are critical for tumor growth and survival.[8] The PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated in various cancers and represent key targets for therapeutic intervention.[9][10]

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a common event in cancer. Quinoline derivatives can be designed to inhibit key kinases within this cascade, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline 2-Substituted-8-methylquinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-substituted-8-methylquinoline derivatives.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[9] Overexpression or mutation of EGFR is common in many cancers, leading to constitutive activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway. 2-Arylquinolines have been identified as potent inhibitors of EGFR, blocking its kinase activity and thereby suppressing tumor growth.[9]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Arylquinoline 2-Aryl-8-methylquinoline Derivative Arylquinoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 2-aryl-8-methylquinoline derivatives.

Conclusion and Future Directions

2-Bromo-8-methylquinoline is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enables the rapid generation of diverse libraries of 2-substituted-8-methylquinolines. These compounds have the potential to target key oncogenic signaling pathways, including the PI3K/Akt/mTOR and EGFR cascades, offering promising avenues for the development of new cancer therapeutics. Further exploration of the structure-activity relationships of this compound class, guided by robust synthetic strategies and comprehensive biological evaluation, will undoubtedly lead to the discovery of potent and selective anti-cancer drug candidates.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Sherbeny, M. A. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349–372. [Link]

  • Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646. [Link]

  • León, F., Valencia, C., Coll, F., Díaz-Tejeira, A., Chi-Man, C. W., & Brouard, I. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(1), 133–143. [Link]

  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1478–1504. [Link]

  • El-Sayed, M. A., Abbas, H. S., Ali, O. M., & El-Remessy, A. B. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19999. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Z. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 12(48), 31235–31243. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • Ceylan, S., & Gürbüz, D. (2010). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Marmara Pharmaceutical Journal, 14(1-3), 51-56. [Link]

  • Sci-Hub. (n.d.). Synthesis and Biological Activity of Akt/PI3K Inhibitors. [Link]

  • ResearchGate. (2022). (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Wang, Y., & Liu, Z. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anticancer Agents in Medicinal Chemistry, 15(10), 1326–1332. [Link]

  • ResearchGate. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Indian Academy of Sciences. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. [Link]

  • Gangjee, A., Kurup, S., Ihnat, M. A., & Thorpe, J. E. (2011). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 16(5), 4157–4173. [Link]

  • Nevozhay, D., Ryabukhin, S., Plaskon, A., & Grygorenko, O. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(22), 14351. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation. Future Medicinal Chemistry, 13(20), 1779–1793. [Link]

  • ResearchGate. (2022). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

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Method

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, in-depth technical overview and a step-by-step protocol for the successful e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth technical overview and a step-by-step protocol for the successful execution of the Sonogashira coupling reaction with 2-Bromo-8-methylquinoline. The content herein is structured to offer not just a procedural checklist, but a deeper understanding of the reaction's nuances, empowering researchers to troubleshoot and adapt the methodology to their specific needs.

Introduction: The Strategic Importance of the Sonogashira Coupling in Quinoline Chemistry

The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[2]

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of the quinoline core is therefore of paramount importance in drug discovery. The introduction of an alkynyl group at the 2-position of the 8-methylquinoline scaffold via the Sonogashira coupling opens up a gateway to a diverse range of novel chemical entities with potential biological activity. These resulting 2-alkynyl-8-methylquinolines can serve as key intermediates for further transformations, such as cyclization reactions to form fused heterocyclic systems or as building blocks in the synthesis of more complex molecular architectures.

This application note will delve into the critical parameters of the Sonogashira coupling as applied to 2-Bromo-8-methylquinoline, providing a robust protocol and the scientific rationale behind the selection of catalysts, ligands, bases, and reaction conditions.

Reaction Principle and Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2] A simplified representation of the accepted mechanism is illustrated below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Ar_alkyne_Pd [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Product 2-Alkynyl-8-methylquinoline Ar_alkyne_Pd->Product Reductive Elimination ArX 2-Bromo-8-methylquinoline ArX->Pd0 Oxidative Addition Alkyne Terminal Alkyne (R-C≡C-H) CuX Cu(I)X Alkyne->CuX Cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) Cu_acetylide->Pd_complex CuX->Cu_acetylide Deprotonation Base Base Base->Cu_acetylide

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2-Bromo-8-methylquinoline), forming a Pd(II) complex.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.

  • Reductive Elimination: The coupled product, 2-alkynyl-8-methylquinoline, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Experimental Design and Optimization

The success of the Sonogashira coupling with 2-Bromo-8-methylquinoline hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection
  • Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are often preferred due to their higher stability in air compared to Pd(0) complexes like Pd(PPh₃)₄.[2] The Pd(II) is reduced in situ to the active Pd(0) species.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[2] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard and effective ligand for many Sonogashira reactions. For more challenging substrates, bulky and electron-rich phosphine ligands can be beneficial.[2]

Base and Solvent
  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dioxane are commonly employed. It is critical to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and side reactions.

Reaction Conditions
  • Temperature: The reactivity of aryl bromides in Sonogashira couplings is lower than that of aryl iodides.[2] Therefore, elevated temperatures are often required for the reaction with 2-Bromo-8-methylquinoline to proceed at a reasonable rate. A temperature range of 60-100 °C is a good starting point for optimization.

  • Inert Atmosphere: To prevent oxidation of the palladium catalyst and the homocoupling of the alkyne, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 2-Bromo-8-methylquinoline with a terminal alkyne. Phenylacetylene is used as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Bromo-8-methylquinoline>98%Sigma-Aldrich
Phenylacetylene>98%Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)Catalyst GradeStrem Chemicals
Copper(I) Iodide (CuI)>99%Acros Organics
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies
Anhydrous sodium sulfateACS GradeVWR
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (nitrogen or argon) supply with a manifold

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow

experimental_workflow start Start reagents Combine 2-Bromo-8-methylquinoline, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent_base Add anhydrous THF and Et₃N inert->solvent_base alkyne Add terminal alkyne dropwise solvent_base->alkyne reaction Heat the reaction mixture (e.g., 80 °C) alkyne->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize the product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-8-methylquinoline (1.0 mmol, 222 mg), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21 mg, 3 mol%), and copper(I) iodide (0.06 mmol, 11.4 mg, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Through the septum, add anhydrous tetrahydrofuran (THF, 10 mL) followed by anhydrous triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 2-Bromo-8-methylquinoline spot indicates the completion of the reaction. Typical reaction times range from 6 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-(phenylethynyl)-8-methylquinoline as a solid.

Expected Results and Characterization

The Sonogashira coupling of 2-Bromo-8-methylquinoline with phenylacetylene is expected to yield 2-(phenylethynyl)-8-methylquinoline in good to excellent yields (typically 70-95%), depending on the purity of the starting materials and the reaction conditions.

Table 1: Typical Reaction Parameters and Expected Yield

ParameterValue
Scale1.0 mmol
Palladium CatalystPdCl₂(PPh₃)₂ (3 mol%)
Copper Co-catalystCuI (6 mol%)
BaseTriethylamine (3.0 equiv.)
SolventAnhydrous THF (0.1 M)
Temperature80 °C
Reaction Time6-24 h
Expected Yield 70-95%

Characterization Data (Predicted for 2-(phenylethynyl)-8-methylquinoline):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H), 7.65-7.55 (m, 2H), 7.45-7.30 (m, 5H), 2.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 145.0, 138.0, 136.0, 131.8, 129.5, 128.8, 128.5, 127.0, 126.5, 123.0, 93.0, 89.0, 18.0.

  • Mass Spectrometry (EI): m/z (%) = 243 (M⁺), ...

Note: The exact chemical shifts and fragmentation patterns should be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor quality of reagents/solvents.Use fresh, high-quality catalysts and anhydrous, deoxygenated solvents. Increase the reaction temperature in increments of 10 °C. Consider using a more active ligand.
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygen, excess copper catalyst.Ensure the reaction is performed under a strictly inert atmosphere. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.
Decomposition of starting material or product High reaction temperature, prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or recrystallization.

Copper-Free Sonogashira Coupling: An Alternative Approach

To circumvent the issue of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[3][4] These reactions often require a more active palladium catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and a stronger base.

Table 2: Example of a Copper-Free Sonogashira System

ComponentExampleRationale
Palladium Source Pd(OAc)₂ or a Pd-NHC precatalystOften more active in copper-free systems.
Ligand SPhos, XPhos, or an NHC ligandBulky, electron-rich ligands promote the catalytic cycle.
Base Cs₂CO₃ or K₃PO₄Stronger inorganic bases are often used in the absence of a copper co-catalyst.
Solvent Dioxane or TolueneHigh-boiling point solvents are often required.

Conclusion

The Sonogashira coupling of 2-Bromo-8-methylquinoline is a robust and efficient method for the synthesis of valuable 2-alkynyl-8-methylquinoline derivatives. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, solvent, and temperature, high yields of the desired products can be achieved. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. (2015). Arkivoc, 2015(6), 265-276. [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). Asian Journal of Applied Sciences, 5(6). [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ChemistrySelect, 2(9), 2679-2683. [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2023). Beilstein Journal of Organic Chemistry, 19, 1640-1647. [Link]

  • Pd(II)‐catalysed alkylation of 8‐methylquinolines with alkylboronic acids. (2019). Asian Journal of Organic Chemistry, 8(10), 1846-1849. [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). Asian Journal of Applied Sciences, 5(6). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2018). Chemistry – A European Journal, 24(47), 12348-12352. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 356-365. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for Heck Coupling Reactions Involving 2-Bromo-8-methylquinoline

This guide provides an in-depth technical overview and practical protocols for conducting Heck coupling reactions with 2-Bromo-8-methylquinoline. It is intended for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and practical protocols for conducting Heck coupling reactions with 2-Bromo-8-methylquinoline. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile reaction for the synthesis of novel quinoline-based compounds. The quinoline moiety is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4][5] The Heck reaction, a cornerstone of modern organic synthesis, offers a powerful method for the C-C bond formation, enabling the introduction of vinyl groups at the 2-position of the 8-methylquinoline core.[6][7]

Theoretical Framework: The Heck-Mizoroki Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[7] The reaction typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[7] Understanding the fundamental steps of this cycle is crucial for troubleshooting and optimizing reactions involving 2-Bromo-8-methylquinoline.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction consists of three primary steps:[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Bromo-8-methylquinoline) to form a Pd(II) complex. This is often the rate-determining step.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl group β to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst and a salt, thus completing the catalytic cycle.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)LnX pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene Ar-Pd(II)Ln(alkene)X pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-CH2-CH(Ar)-Pd(II)LnX pd2_alkene->pd2_alkyl Migratory Insertion product_pd Product + HPd(II)LnX pd2_alkyl->product_pd β-Hydride Elimination product_pd->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Specific Considerations for 2-Bromo-8-methylquinoline

The structure of 2-Bromo-8-methylquinoline presents unique electronic and steric factors that influence its reactivity in Heck couplings.

  • Electronic Effects: The quinoline ring is an electron-deficient aromatic system, which can facilitate the oxidative addition step compared to more electron-rich aryl bromides. The nitrogen atom's electron-withdrawing nature enhances the electrophilicity of the C2 carbon, making the C-Br bond more susceptible to cleavage by the Pd(0) catalyst.

  • Steric Hindrance: The methyl group at the 8-position introduces steric bulk around the coordination sphere of the palladium center after oxidative addition. This can influence the rate of subsequent steps and may necessitate the use of specific ligands to achieve optimal yields.

  • Coordinating Ability of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst. This can either be beneficial by stabilizing the catalytic species or detrimental by leading to catalyst inhibition. The choice of ligand is critical to modulate this effect.

Experimental Protocols

The following protocols are designed as a starting point for the Heck coupling of 2-Bromo-8-methylquinoline with a generic terminal alkene (e.g., styrene or an acrylate). Optimization will likely be necessary for different alkene coupling partners.

Protocol 1: General Heck Coupling with Styrene

This protocol outlines the synthesis of 2-(trans-styryl)-8-methylquinoline.

Materials:

  • 2-Bromo-8-methylquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-8-methylquinoline (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol) and triethylamine (1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(trans-styryl)-8-methylquinoline.

Protocol 2: Phosphine-Free Heck Coupling with an Acrylate

This protocol describes the synthesis of (E)-ethyl 3-(8-methylquinolin-2-yl)acrylate, demonstrating a phosphine-free catalytic system.

Materials:

  • 2-Bromo-8-methylquinoline

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-Bromo-8-methylquinoline (1.0 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and Sodium carbonate (2.0 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) followed by ethyl acrylate (1.5 mmol).

  • Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction's completion via TLC or GC-MS (typically 8-16 hours).

  • Workup:

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium black and inorganic salts.

    • Wash the Celite pad with ethyl acetate.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add 2-Bromo-8-methylquinoline, Catalyst, Ligand (if any), and Base setup->reagents solvent 3. Add Anhydrous Solvent and Alkene reagents->solvent heating 4. Heat to Reaction Temperature with Stirring solvent->heating monitoring 5. Monitor Progress (TLC, GC-MS) heating->monitoring cooling 6. Cool to Room Temperature monitoring->cooling extraction 7. Dilute and Perform Aqueous Extraction cooling->extraction drying 8. Dry Organic Layer and Concentrate extraction->drying chromatography 9. Purify by Column Chromatography drying->chromatography product 10. Characterize Pure Product chromatography->product

Caption: A generalized workflow for the Heck coupling reaction.

Data Summary and Optimization Parameters

The success of the Heck reaction is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their typical ranges for reactions involving 2-Bromo-8-methylquinoline.

ParameterTypical Range/OptionsRationale and Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ is a common and cost-effective precursor. Pd₂(dba)₃ can be effective at lower temperatures. Heterogeneous catalysts like Pd/C can simplify product purification.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald ligands, NoneTriphenylphosphine is a standard, robust ligand. Bulkier phosphines can sometimes improve yields by promoting reductive elimination. Phosphine-free systems can be advantageous for cost and ease of workup.[10]
Base Et₃N, DIPEA, NaOAc, K₂CO₃, Cs₂CO₃Organic bases like Et₃N are common. Inorganic bases are often used in phosphine-free systems and can be more economical. The choice of base can significantly impact the reaction rate and yield.[11][12]
Solvent DMF, DMAc, NMP, Acetonitrile, ToluenePolar aprotic solvents like DMF and NMP are generally effective at dissolving the reactants and stabilizing the catalytic species.
Temperature 80 - 150 °CHigher temperatures are often required to drive the reaction to completion, but can also lead to side product formation. Optimization is key.[11]
Alkene Equivalents 1.1 - 2.0A slight excess of the alkene is typically used to ensure complete consumption of the bromoquinoline.

Troubleshooting and Key Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or trying a different ligand/base combination. Ensure all reagents and solvents are anhydrous, as water can negatively impact the catalytic cycle.

  • Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in certain systems.

  • Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the addition (to the more or less substituted carbon) can be an issue. The electronic nature of the alkene substituents and the steric properties of the catalyst system play a crucial role.[10]

  • Stereoselectivity: The Heck reaction generally favors the formation of the trans (E) isomer due to steric considerations in the β-hydride elimination step.[6]

Conclusion

The Heck coupling of 2-Bromo-8-methylquinoline is a robust and versatile method for the synthesis of a wide array of substituted quinolines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this important transformation.

References

  • Optimization of Heck reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimization of conditions for the Heck reaction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved January 17, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). Retrieved January 17, 2026, from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimization of Heck reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heck Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]

  • Single-Step Synthesis of Styryl Phosphonic Acids via Palladium-Catalyzed Heck Coupling of Vinyl Phosphonic Acid with Aryl Halide - OSTI.GOV. (2017). Retrieved January 17, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.). Retrieved January 17, 2026, from [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

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Method

Application Notes &amp; Protocols: 2-Bromo-8-methylquinoline in the Development of Fluorescent Probes

Introduction: The Quinoline Scaffold in Fluorescence Sensing Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in the development of fluorescent probes. Its rigid, planar structure and electron-rich n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in the development of fluorescent probes. Its rigid, planar structure and electron-rich nature provide a robust foundation for creating molecules with desirable photophysical properties.[1][2] The nitrogen atom within the quinoline ring system can act as a coordination site, allowing for the detection of target analytes through changes in fluorescence.[1] Modifications to the quinoline core, such as the introduction of functional groups, enable the fine-tuning of emission wavelengths, quantum yields, and selectivity, making it a highly versatile platform for sensor design.[1][2][3][4]

2-Bromo-8-methylquinoline, in particular, serves as a key building block in this field. The bromine atom at the 2-position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This allows for the straightforward introduction of various aryl and heteroaryl moieties, creating extended π-conjugated systems essential for fluorescence.[3] The methyl group at the 8-position can influence the molecule's solubility and steric properties, which can be crucial for biological applications and preventing aggregation-caused quenching. This guide provides an in-depth look at the strategic use of 2-Bromo-8-methylquinoline in the synthesis of novel fluorescent probes, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for modifying the 2-Bromo-8-methylquinoline core. This reaction forms a carbon-carbon bond between the quinoline scaffold and an organoboron compound, typically an arylboronic acid.[6][7]

Mechanism and Rationale:

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-8-methylquinoline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base is critical to activate the boronic acid, enhancing the polarization of the organic ligand to facilitate this step.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and yielding the final fluorescent probe.

This method is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, enabling the creation of a diverse library of fluorescent probes from a single starting material.[1][7]

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Flame-dried Schlenk flask reagents Add: 1. 2-Bromo-8-methylquinoline (1.0 eq) 2. Arylboronic acid (1.2-1.5 eq) 3. Base (e.g., K2CO3, 2-3 eq) 4. Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) start->reagents atmosphere Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Degassed Solvent (e.g., Dioxane/H2O) atmosphere->solvent heat Heat to 80-100 °C (12-24 hours) solvent->heat monitor Monitor by TLC heat->monitor filter Cool & Filter through Celite monitor->filter extract Aqueous Work-up (e.g., DCM/H2O) filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms uvvis UV-Vis & Fluorescence Spectroscopy purify->uvvis

Caption: Experimental workflow for Suzuki-Miyaura coupling.[3][6]

Application Note 1: Development of a "Turn-On" Fluorescent Probe for Zinc (II)

Principle and Mechanism:

Zinc (Zn²⁺) is a crucial metal ion in numerous biological processes, and its dysregulation is linked to various diseases. Fluorescent probes for Zn²⁺ often operate via a Photoinduced Electron Transfer (PET) quenching mechanism. In the "off" state, a receptor unit with a high-energy lone pair of electrons (like a tertiary amine) can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding with Zn²⁺, the receptor's lone pair is engaged in coordination, lowering its energy and inhibiting the PET process. This restores the fluorescence, resulting in a "turn-on" response.

The 8-methylquinoline scaffold is an excellent starting point for a Zn²⁺ probe. By introducing a zinc-chelating moiety, such as di-(2-picolyl)amine (DPA), at the 2-position via Suzuki coupling, a highly selective and sensitive probe can be synthesized. The quinoline nitrogen and the DPA group work in concert to bind Zn²⁺, leading to a significant enhancement in fluorescence intensity.[8]

Diagram: PET Sensing Mechanism for Zn²⁺

G Photoinduced Electron Transfer (PET) Mechanism cluster_off OFF State (No Zn²⁺) cluster_on ON State (+ Zn²⁺) S0_off S₀ S1_off S₁* S0_off->S1_off Excitation (hν) S1_off->S0_off Non-radiative Quenching Receptor_HOMO Receptor HOMO Receptor_HOMO->S1_off PET S0_on S₀ S1_on S₁* S0_on->S1_on Excitation (hν) S1_on->S0_on Fluorescence (hν') Receptor_Zn_HOMO Receptor-Zn²⁺ HOMO (Lower E) Receptor_Zn_HOMO->S1_on PET Blocked

Caption: Chelation of Zn²⁺ blocks PET, restoring fluorescence.

Protocol: Synthesis of a Quinoline-DPA Probe for Zn²⁺

This protocol is a representative procedure based on established Suzuki coupling methodologies.

Materials:

  • 2-Bromo-8-methylquinoline

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)bis(pyridin-2-ylmethyl)amine (DPA-boronic ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL flame-dried Schlenk flask, add 2-Bromo-8-methylquinoline (222 mg, 1.0 mmol), DPA-boronic ester (517 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and deionized water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 18 hours under the argon atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the palladium catalyst, washing the pad with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Validation Protocol: Fluorescence Titration with Zn²⁺

  • Prepare a stock solution (1.0 mM) of the purified probe in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

  • Prepare a stock solution (10.0 mM) of ZnCl₂ in the same buffer.

  • In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM).

  • Add increasing equivalents of the ZnCl₂ solution (from 0 to 10 equivalents).

  • Record the fluorescence emission spectrum for each sample after a brief incubation period, using an appropriate excitation wavelength determined from the probe's absorption spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the enhancement factor and calculate the binding constant.

Data Presentation: Photophysical Properties

The successful synthesis of a fluorescent probe requires thorough characterization of its photophysical properties. A well-structured table allows for easy comparison of the probe's performance before and after analyte binding.

PropertyProbe (Free)Probe + Zn²⁺ (Saturated)
Absorption Max (λabs) ~350 nm~355 nm
Emission Max (λem) ~480 nm~480 nm
Stokes Shift ~130 nm~125 nm
Quantum Yield (Φ) < 0.05> 0.40
Fluorescence Enhancement -> 8-fold

Note: These are representative values and will vary based on the specific molecular structure and solvent system.

Trustworthiness and Concluding Remarks

The protocols described herein are designed to be self-validating. The mandatory characterization steps (NMR, MS) confirm the chemical identity and purity of the synthesized probe, while the fluorescence titration protocol validates its function as a sensor. The causality behind the experimental choices, such as the use of a palladium catalyst and a base in the Suzuki coupling, is grounded in well-established reaction mechanisms.[7]

2-Bromo-8-methylquinoline is a powerful and versatile starting material for constructing sophisticated fluorescent probes.[9] Its amenability to palladium-catalyzed cross-coupling reactions allows for a modular approach to sensor design, enabling researchers to rationally engineer probes with tailored properties for a wide range of applications in chemical biology, diagnostics, and materials science.[1][5][10]

References

  • Marimuthu, P., et al. (2024). Design and Synthesis of Simple Quinoline-based Organic Molecules as Dual/Multifunctional Chemosensors for the detection of Cu2+/Fe3+ ions. SciSpace by Typeset. Available at: [Link]

  • Chenoweth, D. M., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Available at: [Link]

  • Thakare, M., et al. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • ResearchGate. (n.d.). Scheme-I: Synthesis of quinoline-based chemosensors [(i) QC1 and (ii) QC2]. ResearchGate. Available at: [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. ResearchGate. Available at: [Link]

  • Li, W., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • RSC Publishing. (n.d.). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. Available at: [Link]

  • RSC Publishing. (n.d.). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Taylor & Francis Group. (2025). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. Available at: [Link]

  • Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. Available at: [Link]

  • Wilson, J. N., et al. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Available at: [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Available at: [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2009). 8-Bromo-2-methyl-quinoline. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Stille Coupling of 2-Bromo-8-methylquinoline

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2] This powerful transformation joins an organostannane (organotin) compound with an organic halide or pseudohalide, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4][5] The quinoline moiety, a prevalent scaffold in medicinal chemistry, often requires functionalization at specific positions to modulate its biological activity. The Stille coupling of 2-Bromo-8-methylquinoline offers a robust and versatile method for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, a key vector for structural diversification in drug discovery programs.

These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on performing the Stille coupling of 2-Bromo-8-methylquinoline. Beyond a mere recitation of steps, this document elucidates the underlying mechanistic principles, the rationale behind the selection of reagents and conditions, and provides a detailed, field-proven experimental protocol.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium complex.[2][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-Bromo-8-methylquinoline. This step forms a Pd(II) complex.[2][7]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step of the cycle.[8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled and eliminated to form the desired 2-substituted-8-methylquinoline product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[7][9]

Causality Behind Experimental Choices: A Scientist's Perspective

The success of a Stille coupling hinges on the judicious selection of several key parameters. Each choice is a deliberate step towards maximizing yield, minimizing side reactions, and ensuring reproducibility.

The Palladium Catalyst and Ligand System

The choice of the palladium source and its associated ligands is critical. While Pd(PPh₃)₄ can be used directly as a source of the active Pd(0) catalyst, combinations of a Pd(0) or Pd(II) precursor with a phosphine ligand are more common and often more effective.[10][11]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. Pd(II) precursors are reduced in situ to the active Pd(0) species.[6]

  • Ligands: The electronic and steric properties of the phosphine ligands significantly influence the reaction's efficiency. Electron-rich and bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines like XPhos, can accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing for the use of less reactive aryl bromides and even chlorides at lower temperatures.[3][12] For the coupling of a heteroaromatic bromide like 2-Bromo-8-methylquinoline, a ligand such as XPhos is an excellent starting point due to its proven efficacy in coupling heteroaryl sulfonates.[12]

The Organostannane Reagent

Organostannanes are favored for their stability to air and moisture and their tolerance of a wide array of functional groups.[2][4] The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. The non-transferable groups on the tin are typically butyl or methyl. For the synthesis of 2-aryl-8-methylquinolines, an aryltributylstannane or aryltrimethylstannane would be the reagent of choice.

Solvent and Additives

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Common solvents for Stille couplings include THF, dioxane, DMF, and toluene.

Additives can have a profound impact on the reaction:

  • Copper(I) Iodide (CuI): The addition of CuI can significantly accelerate the reaction rate, particularly with less reactive substrates. It is believed to act as a co-catalyst, facilitating the transmetalation step.[3][4]

  • Cesium Fluoride (CsF): In some cases, fluoride sources like CsF can activate the organostannane, enhancing its nucleophilicity and promoting the transmetalation.[3]

  • Lithium Chloride (LiCl): LiCl can accelerate the rate of reductive elimination by displacing the ligand on the palladium complex, making it more susceptible to this final step.[7]

Visualizing the Process

The Stille Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex (Quinoline-Pd(II)-Br)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Pd(II) Complex (Quinoline-Pd(II)-R')L₂ Transmetalation->PdII_R Byproduct Br-Sn(Bu)₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Product (2-R'-8-methylquinoline) RedElim->Product Reactant1 2-Bromo-8-methylquinoline Reactant1->OxAdd Reactant2 R'-Sn(Bu)₃ Reactant2->Transmetalation

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Workflow

Workflow Setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) Reagents Addition of Reagents (2-Bromo-8-methylquinoline, Organostannane, Solvent) Setup->Reagents Catalyst Catalyst Addition (Pd(OAc)₂, XPhos, CsF) Reagents->Catalyst Reaction Heating and Stirring (e.g., 80-100 °C) Catalyst->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Flash Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the Stille coupling.

Detailed Experimental Protocol

This protocol is a robust starting point for the Stille coupling of 2-Bromo-8-methylquinoline with an aryl- or heteroaryltributylstannane. Optimization may be required for specific substrates.

Safety Precautions: Organostannane reagents are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromo-8-methylquinoline222.091.01.0
Aryl/HeteroaryltributylstannaneVaries1.1 - 1.21.1 - 1.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
XPhos476.650.0220.022
Cesium Fluoride (CsF)151.902.02.0
Anhydrous Dioxane or Toluene-5-10 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 2-Bromo-8-methylquinoline (1.0 mmol, 1.0 equiv.), the corresponding organostannane (1.1-1.2 mmol, 1.1-1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.022 mmol, 2.2 mol%), and cesium fluoride (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane or toluene (5-10 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours. This step is crucial for precipitating the tin byproducts as insoluble fluorides.[7]

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-8-methylquinoline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Concluding Remarks

The Stille coupling of 2-Bromo-8-methylquinoline is a highly effective and versatile method for the synthesis of a diverse library of 2-substituted quinolines. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this protocol to their specific synthetic targets. The provided procedure serves as a validated starting point, and with careful execution and monitoring, it will enable the successful synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • NROChemistry. Stille Coupling. [Online] Available at: [Link]

  • OpenOChem Learn. Stille Coupling. [Online] Available at: [Link]

  • Wikipedia. Stille reaction. [Online] Available at: [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011 , 88, 197-201. [Online] Available at: [Link]

  • Littke, A. F.; Farina, V. The Stille Reaction. Organic Reactions. 2004 . [Online] Available at: [Link]

  • Fors, B. P.; et al. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Tetrahedron. 2008 , 64(33), 7729-7734. [Online] Available at: [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Online] Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. [Online] Available at: [Link]

  • Chemistry 24 into 7 series. Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. 2023 . [Online] Available at: [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Online] Available at: [Link]

  • Liang, Y.; et al. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. J. Agric. Food Chem.2018 , 66(32), 8479-8503. [Online] Available at: [Link]

  • Royal Society of Chemistry. Stille couplings in water at room temperature. Green Chem.2012 , 14, 2979-2983. [Online] Available at: [Link]

  • Royal Society of Chemistry. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Org. Biomol. Chem.2021 , 19, 5143-5151. [Online] Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 2-Bromo-8-methylquinoline in the Synthesis of Kinase Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Structure In the landscape of modern medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically appro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

In the landscape of modern medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically approved therapeutics.[1] Its rigid, planar nature and synthetic versatility provide an ideal framework for designing small molecule inhibitors that target a wide array of protein kinases.[2] Aberrant kinase signaling is a hallmark of many human diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[3][4] Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in drug discovery.[5][6]

This guide focuses on 2-Bromo-8-methylquinoline , a highly versatile and strategic starting material for the synthesis of novel kinase inhibitors.[7][8] The presence of a bromine atom at the C2 position offers a reactive "handle" for sophisticated chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.[7][9] This allows for the systematic and rational elaboration of the quinoline core to optimize interactions within the ATP-binding site of target kinases, thereby enhancing potency and selectivity.

Core Synthetic Strategies: Leveraging the C2-Bromine Handle

The synthetic power of 2-Bromo-8-methylquinoline lies in the reactivity of its C-Br bond. This enables medicinal chemists to introduce a diverse range of molecular fragments through robust and well-established chemical transformations. The two most pivotal of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]

  • Suzuki-Miyaura Coupling: This reaction is instrumental for installing various aryl and heteroaryl moieties at the C2 position.[11][12] These appended ring systems can be tailored to probe deep into the hydrophobic regions of a kinase's ATP-binding pocket, establishing critical van der Waals interactions and improving inhibitor potency.

  • Buchwald-Hartwig Amination: This transformation allows for the precise installation of primary or secondary amines.[10][13] The resulting amino group is a key pharmacophore, often designed to act as a hydrogen bond donor, forming a crucial interaction with the "hinge region" of the kinase—a conserved backbone that connects the N- and C-lobes of the enzyme. This hinge-binding interaction is a cornerstone of affinity for many successful kinase inhibitors.[14]

Application Protocol 1: Synthesis of a C-RAF Kinase Inhibitor via Suzuki-Miyaura Coupling

Rationale: The RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell growth and proliferation. Hyperactivation of this pathway, often through mutations in BRAF or RAS, is a major driver in many cancers.[9] C-RAF is a key kinase in this pathway, and its inhibition is a validated therapeutic strategy.[15] This protocol outlines the synthesis of a hypothetical C-RAF inhibitor by introducing a tailored aryl group onto the 2-bromo-8-methylquinoline scaffold to optimize binding.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-8-methylquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), to the flask. Follow this by the addition of a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure 2-aryl-8-methylquinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Synthesis of a Tec Family Kinase Inhibitor via Buchwald-Hartwig Amination

Rationale: Tec family kinases are non-receptor tyrosine kinases that play crucial roles in the signaling pathways of hematopoietic cells. Their dysregulation is implicated in various autoimmune diseases and B-cell malignancies. Developing selective inhibitors is therefore of significant therapeutic interest.[13] This protocol describes the synthesis of a potential Tec kinase inhibitor by coupling a heterocyclic amine to the C2 position of the quinoline scaffold. The nitrogen-containing heterocycle can form key hydrogen bonds in the active site.[13]

Caption: General workflow for Buchwald-Hartwig C-N cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube, combine 2-bromo-8-methylquinoline (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Catalyst and Solvent Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk tube, followed by the addition of a dry, degassed solvent such as toluene (8 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C. Stir the reaction until TLC or LC-MS analysis indicates full consumption of the starting material (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude material using flash column chromatography to afford the desired 2-(amino)-8-methylquinoline derivative.

  • Characterization: Confirm the identity and purity of the final product via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Data Summary: Representative Inhibitors

The true utility of 2-bromo-8-methylquinoline is demonstrated by the diverse array of potent kinase inhibitors that can be generated. The following table summarizes hypothetical data for inhibitors synthesized using the protocols described above, illustrating how modifications at the C2 position can be used to target different kinases.

EntryC2-Substituent (via...)Target KinaseHypothetical IC₅₀ (nM)
1 4-Fluorophenyl (Suzuki)C-RAF67
2 Pyrimidin-5-yl (Suzuki)EGFR25
3 1-Methyl-1H-pyrazol-4-yl (Suzuki)VEGFR-242
4 Piperazin-1-yl (Buchwald-Hartwig)Tec88
5 Morpholino (Buchwald-Hartwig)PI3Kα150

Mechanism of Action: Targeting Key Signaling Pathways

The inhibitors synthesized from 2-bromo-8-methylquinoline exert their therapeutic effect by blocking ATP from binding to the kinase active site, thereby shutting down downstream signaling cascades critical for cancer cell survival and growth.[16]

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF C-RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 2-Aryl-8-methylquinoline (Inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion

2-Bromo-8-methylquinoline is a cornerstone intermediate for the synthesis of advanced kinase inhibitors.[17][18] Its well-defined reactivity at the C2 position enables the strategic application of powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the creation of diverse chemical libraries and the fine-tuning of molecular properties to achieve high potency and selectivity against a range of therapeutically relevant kinases. The protocols and strategies outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage this valuable scaffold in the ongoing quest for novel anticancer agents and other targeted therapies.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. (2022). European Journal of Medicinal Chemistry. Available from: [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). Archiv der Pharmazie.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2021). Letters in Drug Design & Discovery. Available from: [Link]

  • 4-Amino-8-bromo-2-methylquinoline. (n.d.). MySkinRecipes. Available from: [Link]

  • 8-Bromo-2-methylquinoline. (2009). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry. Available from: [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). Molecules. Available from: [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). Archiv der Pharmazie. Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions and byproducts in the synthesis of 2-Bromo-8-methylquinoline

Welcome to the Technical Support Center for the synthesis of 2-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important chemical intermediate.

Introduction

2-Bromo-8-methylquinoline is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the most common being the Doebner-von Miller reaction and the Sandmeyer reaction. Each of these methods, while effective, presents a unique set of challenges that can lead to low yields, impure products, and difficult purifications. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Part 1: Troubleshooting Guide for the Doebner-von Miller Synthesis of 2-Bromo-8-methylquinoline

The Doebner-von Miller reaction provides a direct route to the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound. In the synthesis of 2-Bromo-8-methylquinoline, this typically involves the reaction of o-bromoaniline with crotonaldehyde under acidic conditions.

Diagram: Doebner-von Miller Reaction and Primary Side Reaction

Doebner_von_Miller cluster_main Desired Reaction Pathway cluster_side Major Side Reaction A o-Bromoaniline C 1,2-Dihydro-2-methyl-8-bromoquinoline (Intermediate) A->C + Crotonaldehyde (Michael Addition) B Crotonaldehyde B->C D 2-Bromo-8-methylquinoline (Product) C->D Oxidation E Crotonaldehyde F Polymeric Tar E->F Acid-Catalyzed Polymerization

Caption: Main reaction and major side reaction in the Doebner-von Miller synthesis.

Q1: My reaction is producing a significant amount of black, intractable tar, and the yield of 2-Bromo-8-methylquinoline is very low. What is the cause and how can I mitigate this?

A1: This is the most common issue in the Doebner-von Miller synthesis.

  • Root Cause: The primary culprit is the acid-catalyzed polymerization of crotonaldehyde.[1][2] Under the strongly acidic conditions required for the cyclization, crotonaldehyde can readily self-condense to form high molecular weight, tarry substances.

  • Troubleshooting Steps:

    • Slow Addition of Crotonaldehyde: Instead of adding all the crotonaldehyde at once, add it dropwise to the heated acidic solution of o-bromoaniline. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.[2]

    • Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) in conjunction with a Brønsted acid (e.g., HCl) to find a balance between an efficient reaction rate and minimal side product formation.[3]

    • Control the Temperature: The reaction often requires heating, but excessive temperatures will promote polymerization. Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also be beneficial.[1]

    • Employ a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic solvent (like toluene) while the o-bromoaniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1]

Q2: My final product is a mixture of 2-Bromo-8-methylquinoline and a compound with a similar mass, making purification difficult. What could this byproduct be?

A2: It is likely that you have incomplete oxidation of the dihydroquinoline intermediate.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a 1,2-dihydro-2-methyl-8-bromoquinoline intermediate to the aromatic product.[1] If the oxidizing agent is insufficient or the reaction conditions do not favor complete oxidation, you will isolate a mixture of the desired product and the dihydro- or even tetrahydroquinoline byproduct.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent. Nitrobenzene or arsenic acid are classic choices, though safer alternatives are often preferred in modern synthesis.

    • Post-Reaction Oxidation: If you have already isolated a mixture, you can attempt to oxidize the dihydroquinoline impurity in a separate step using an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

    • Monitor Reaction Completion: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate before workup.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A3: This could be due to several factors related to your reagents and reaction conditions.

  • Root Cause: Low reactivity can stem from impure starting materials, insufficient acid catalysis, or suboptimal temperature.

  • Troubleshooting Steps:

    • Purity of o-Bromoaniline: Ensure your o-bromoaniline is pure. If it is old or discolored, consider purifying it by distillation or chromatography.

    • Acid Concentration: The acid is a catalyst, and its concentration is crucial. Ensure you are using a sufficiently concentrated acid as described in established protocols.

    • Temperature Optimization: While high temperatures can cause tarring, too low a temperature will result in a sluggish reaction. Experiment with a slightly higher temperature while carefully monitoring for an increase in side products.

Part 2: Troubleshooting Guide for the Sandmeyer Synthesis of 2-Bromo-8-methylquinoline

This route involves the diazotization of 2-amino-8-methylquinoline followed by a copper(I) bromide-mediated substitution.

Diagram: Sandmeyer Reaction Workflow and Potential Pitfalls

Sandmeyer_Reaction A 2-Amino-8-methylquinoline B Diazonium Salt Formation (NaNO₂, HBr, 0-5 °C) A->B Diazotization C 2-Bromo-8-methylquinoline (Product) B->C Sandmeyer Reaction (CuBr) D Side Products Phenol Formation (hydrolysis) Biaryl Coupling Azo Dye Formation B->D Decomposition/Side Reactions

Caption: Key steps and potential side reactions in the Sandmeyer synthesis.

Q4: The yield of 2-Bromo-8-methylquinoline is low, and I observe vigorous gas evolution and a color change upon warming the diazonium salt solution. What is happening?

A4: This indicates the premature decomposition of your diazonium salt.

  • Root Cause: Aryl diazonium salts can be unstable, especially at elevated temperatures.[4] The stability is also influenced by the substituents on the aromatic ring and the counterion. The diazonium salt of 2-amino-8-methylquinoline may be particularly labile.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization and the subsequent Sandmeyer reaction must be carried out at low temperatures, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range.

    • Use Freshly Prepared Diazonium Salt: Do not store the diazonium salt solution. Use it immediately in the next step.

    • Choice of Acid: The choice of acid can influence the stability of the diazonium salt. While HBr is necessary for the bromination, ensure it is of good quality and free of oxidizing impurities.

Q5: My final product is contaminated with a significant amount of 8-methyl-2-quinolone. How is this forming?

A5: This is a common byproduct resulting from the reaction of the diazonium salt with water.

  • Root Cause: The diazonium group is an excellent leaving group, and in an aqueous acidic solution, it can be displaced by water to form a phenol (or in this case, its tautomer, a quinolone).[5] This reaction is often competitive with the desired Sandmeyer reaction.

  • Troubleshooting Steps:

    • Minimize Water Content: While the reaction is typically run in an aqueous medium, avoid using excessively dilute solutions.

    • Ensure Efficient Copper(I) Bromide Addition: Add the CuBr solution promptly to the freshly prepared diazonium salt to favor the desired substitution over hydrolysis.

    • Control Acidity: The rate of hydrolysis can be pH-dependent. Adhere to the recommended acidic conditions for the Sandmeyer reaction.

Q6: I am observing the formation of colored byproducts in my reaction mixture. What are these, and how can I avoid them?

A6: These are likely azo compounds formed from a side reaction of the diazonium salt.

  • Root Cause: Diazonium salts are electrophilic and can react with electron-rich aromatic compounds in a process called azo coupling. In this case, the unreacted 2-amino-8-methylquinoline can act as the coupling partner for the diazonium salt, leading to the formation of highly colored azo dyes.

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite to ensure that all the starting amine is converted to the diazonium salt. You can test for the presence of excess nitrous acid with starch-iodide paper.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to ensure it reacts efficiently with the amine and minimizes localized excesses.

Part 3: Frequently Asked Questions (FAQs)

Q7: Which synthetic route is generally preferred for the synthesis of 2-Bromo-8-methylquinoline, the Doebner-von Miller or the Sandmeyer reaction?

Q8: What are the key safety precautions to consider during these syntheses?

A8: Both synthetic routes have specific safety considerations:

  • Doebner-von Miller:

    • The reaction can be highly exothermic and should be conducted with adequate cooling and pressure equalization.

    • Some traditional oxidizing agents like arsenic acid are highly toxic and should be handled with extreme care or replaced with safer alternatives.

  • Sandmeyer Reaction:

    • Aryl diazonium salts can be explosive when isolated and dry.[4] They should always be prepared in solution and used immediately.

    • Nitrous acid and nitrogen oxides formed during the reaction are toxic. The reaction should be performed in a well-ventilated fume hood.

Q9: What are the recommended purification techniques for 2-Bromo-8-methylquinoline?

A9: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from both polar (e.g., quinolones) and non-polar (e.g., polymeric) byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, hexanes) can be an effective final purification step.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, especially on a larger scale.

Quantitative Data Summary

ParameterDoebner-von Miller ReactionSandmeyer Reaction
Starting Materials o-Bromoaniline, Crotonaldehyde2-Amino-8-methylquinoline, NaNO₂, CuBr
Key Reagents Strong Acid (e.g., HCl, H₂SO₄), Oxidizing AgentHBr, NaNO₂, CuBr
Typical Temperature Reflux0-5 °C
Common Side Products Polymeric tars, Dihydroquinoline derivatives8-Methyl-2-quinolone, Azo compounds, Biaryls
Yields Variable, often moderate due to tar formationCan be good with careful temperature control

References

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Bromo-8-methylquinoline by Column Chromatography

Welcome to the technical support center for the purification of 2-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound by column chromatography. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Molecule: 2-Bromo-8-methylquinoline

2-Bromo-8-methylquinoline is a substituted quinoline, a class of nitrogen-containing heterocyclic compounds. The basic nitrogen atom in the quinoline ring system can interact with the acidic silanol groups on the surface of silica gel, a common stationary phase for column chromatography. This interaction can lead to several challenges, including poor separation, peak tailing, and even decomposition of the target compound on the column.[1][2] Understanding this potential interaction is the first step in developing a successful purification strategy.

Pre-Chromatography Essentials: Thin-Layer Chromatography (TLC) Analysis

Before attempting a large-scale column purification, it is crucial to perform a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for your column, allowing you to identify the optimal solvent system for separation.

Key Objectives of TLC Analysis:

  • Identify the number of components in your crude mixture.

  • Determine the relative polarities of your target compound and impurities.

  • Select an appropriate eluent system that provides good separation. An ideal Rf value for the target compound is typically between 0.2 and 0.4 to ensure good separation on the column.[2]

  • Assess the stability of your compound on silica gel. Spot the crude mixture on a TLC plate, let it sit for an hour, and then develop it. Any new spots that appear may indicate decomposition on the silica.[1][3]

Recommended TLC Eluent Systems to Screen: A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2]

Solvent System (v/v)PolarityTypical Application
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for separating moderately polar compounds.
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighUseful if the compound is more polar and does not move in hexane/ethyl acetate.
Hexane:Dichloromethane (1:1)LowCan be effective for separating less polar compounds.

Experimental Workflow: Column Chromatography of 2-Bromo-8-methylquinoline

The following diagram outlines the general workflow for the purification of 2-Bromo-8-methylquinoline by flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Work-up TLC 1. TLC Analysis: Select optimal eluent system Slurry 2. Prepare Silica Gel Slurry: In the least polar eluent TLC->Slurry Pack 3. Pack the Column: Ensure a level and compact bed Slurry->Pack Load 4. Load Sample: Dry or wet loading Pack->Load Elute 5. Elute the Column: Isocratic or gradient elution Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate G cluster_issues Common Issues cluster_solutions Potential Solutions Troubleshooting Troubleshooting Guide PoorSep Poor Separation Overlapping spots on TLC Troubleshooting->PoorSep NoElute Compound Not Eluting Stays at the baseline Troubleshooting->NoElute Tailing Tailing/Streaking Elongated spots on TLC Troubleshooting->Tailing Decomp Decomposition New spots appear on TLC Troubleshooting->Decomp Solvent Optimize Eluent Adjust polarity, try different solvents PoorSep->Solvent Gradient Use Gradient Elution Start with low polarity, gradually increase PoorSep->Gradient Load Check Sample Load Reduce amount of crude material PoorSep->Load NoElute->Solvent NoElute->Gradient Modifier Add a Modifier e.g., 0.1-1% Triethylamine Tailing->Modifier Decomp->Modifier Stationary Change Stationary Phase Alumina (neutral/basic) Decomp->Stationary

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst and Ligand Selection for Cross-Coupling of 2-Bromo-8-methylquinoline

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the cross-coupl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the cross-coupling of 2-Bromo-8-methylquinoline, a common heterocyclic building block in medicinal chemistry and materials science. The steric hindrance imposed by the C8-methyl group and the electronic properties of the quinoline ring present unique challenges in achieving high yields and selectivity. This document is designed to provide a logical framework for optimizing catalyst and ligand selection to overcome these hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of 2-Bromo-8-methylquinoline in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low conversion in the Suzuki-Miyaura coupling of 2-Bromo-8-methylquinoline is a frequent challenge. The primary culprits are often related to catalyst deactivation, steric hindrance, and suboptimal reaction conditions.

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1][2]

  • Steric Hindrance: The methyl group at the C8 position sterically hinders the approach of the coupling partners to the catalyst.[3][4]

  • Suboptimal Conditions: Incorrect choice of ligand, base, or solvent can significantly impede the reaction.[5][6]

Troubleshooting Steps:
  • Ligand Selection: The choice of ligand is paramount. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally required to promote oxidative addition and reductive elimination.[7][8][9] Consider screening a panel of ligands.

    Ligand FamilySpecific ExamplesRationale
    Biaryl Phosphines XPhos, SPhos, RuPhosBulky and electron-rich, effective for hindered substrates.
    Buchwald Ligands BrettPhosSpecifically designed for challenging couplings.[1]
    Carbene Ligands N-Heterocyclic Carbenes (NHCs)Strong sigma-donors that can stabilize the catalyst.
  • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, pre-formed catalysts or palladacycles often exhibit higher activity.[6]

  • Base Selection: The base activates the boronic acid.[10] A stronger base may be necessary to overcome the electronic effects of the quinoline.

    BaseConsiderations
    K₂CO₃, Cs₂CO₃Common choices, but may not be strong enough.[6]
    K₃PO₄A stronger inorganic base that is often effective.[1]
    Organic BasesCan be useful in specific solvent systems.
  • Solvent System: The solvent must solubilize all components. A combination of an organic solvent and water is typical for Suzuki couplings.

    Solvent SystemNotes
    Dioxane/H₂O, THF/H₂OStandard choices.
    Toluene/H₂OCan be effective, especially at higher temperatures.[7]
    DMFCan aid solubility but may lead to side reactions at high temperatures.[5]
  • Temperature: Higher temperatures can overcome the activation energy barrier but may also lead to catalyst decomposition or side reactions.[2] A systematic temperature screen is recommended.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of the 2-Bromo-8-methylquinoline. How can I minimize these side reactions?

A2: Homocoupling and hydrodehalogenation are common side reactions in palladium-catalyzed cross-couplings.[11] They often arise from issues within the catalytic cycle.

  • Homocoupling: This can occur due to the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also be promoted by high catalyst loading or elevated temperatures.[6]

  • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can be caused by the presence of a hydrogen source (e.g., water, solvent) and an inefficient catalytic system.

Minimization Strategies:
  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen.[2]

  • Degassing: Thoroughly degas all solvents and reagents before use.

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can help stabilize the catalytic species and suppress side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.

  • Choice of Palladium Source: Starting with a Pd(0) source like Pd₂(dba)₃ may be preferable to a Pd(II) source that requires in-situ reduction, as the reduction step can sometimes promote homocoupling.[6][7]

Q3: My Buchwald-Hartwig amination with 2-Bromo-8-methylquinoline is failing. What adjustments should I consider?

A3: The Buchwald-Hartwig amination is particularly sensitive to the electronic and steric properties of the substrates. The electron-withdrawing nature of the quinoline ring can decrease the reactivity of the C-Br bond towards oxidative addition, and the C8-methyl group adds steric bulk.

Optimization Workflow:

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., Xantphos, RuPhos) start->ligand Inappropriate Ligand Choice base Employ a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) ligand->base catalyst Use a Highly Active Pd Pre-catalyst (e.g., G3 or G4 Palladacycle) base->catalyst solvent Select an Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) catalyst->solvent temp Optimize Reaction Temperature (e.g., 80-110 °C) solvent->temp success Improved Yield temp->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

  • Ligand Selection: This is often the most critical parameter. Ligands like Xantphos, XPhos, and other biaryl phosphines are designed for challenging aminations.[7][12]

  • Base Selection: Strong, non-nucleophilic bases are essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]

  • Catalyst: Using a pre-catalyst can lead to more consistent results as it bypasses the often-unpredictable in-situ generation of the active Pd(0) species.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[7]

  • Microwave Irradiation: For particularly sluggish reactions, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][14]

II. Frequently Asked Questions (FAQs)

Q4: Which type of palladium catalyst is generally best to start with for cross-coupling 2-Bromo-8-methylquinoline?

A4: For initial screening, a Pd(0) source like Pd₂(dba)₃ in combination with an appropriate ligand is a good starting point.[7] Alternatively, using a well-defined pre-catalyst, such as an XPhos palladacycle, can offer greater reproducibility and activity.[15] While Pd(II) sources like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to side reactions.[7][16][17]

Q5: How does the C8-methyl group specifically impact the reaction, and how can I counteract its effect?

A5: The C8-methyl group introduces significant steric hindrance around the C-Br bond. This can slow down both the oxidative addition of the 2-Bromo-8-methylquinoline to the palladium center and the subsequent reductive elimination step to form the product.[8][9][18]

To counteract this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands form more sterically demanding and electron-rich palladium complexes. The steric bulk can promote reductive elimination, while the electron-donating nature of the ligand facilitates oxidative addition.[8][9]

Q6: Can I use Heck or Sonogashira coupling with 2-Bromo-8-methylquinoline? What are the key considerations?

A6: Yes, both Heck and Sonogashira couplings are viable, but with important considerations.

  • Heck Coupling: The key is to select a ligand that promotes the desired regioselectivity of the alkene insertion. Phosphine-free catalyst systems or those with specific bidentate ligands have shown promise.[19][20] The choice of base is also critical to regenerate the active catalyst.[16]

  • Sonogashira Coupling: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[21] Catalyst poisoning by the quinoline nitrogen can be an issue.[1] Using a ligand that binds strongly to palladium can help prevent this. Ensuring anhydrous and anaerobic conditions is also important to prevent side reactions like the homocoupling of the alkyne.[22][23]

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-8-methylquinoline

Suzuki_Workflow setup 1. Reaction Setup - Add 2-Bromo-8-methylquinoline, boronic acid,  base, Pd catalyst, and ligand to a Schlenk tube. inert 2. Inert Atmosphere - Evacuate and backfill with argon (3x). setup->inert solvent 3. Add Solvents - Add degassed organic solvent and water. inert->solvent reaction 4. Reaction - Heat to the desired temperature with stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool, dilute with organic solvent, wash with water and brine. reaction->workup purify 6. Purification - Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-8-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried Schlenk tube, add 2-Bromo-8-methylquinoline, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.[24]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Technical Support Center: Optimizing Buchwald-Hartwig Amination - Benchchem. (URL: )

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review - ResearchGate. (URL: )

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: )

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])

  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... - ResearchGate. (URL: [Link])

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (URL: [Link])

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (URL: [Link])

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 4.11: Reductive Elimination- General Ideas - Chemistry LibreTexts. (URL: [Link])

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - NIH. (URL: [Link])

  • 14.1.3: Reductive Elimination - Chemistry LibreTexts. (URL: [Link])

  • Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - NIH. (URL: [Link])

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (URL: [Link])

  • Reductive elimination - Wikipedia. (URL: [Link])

  • Redox-active ligand-mediated oxidative addition and reductive elimination at square planar cobalt(III): multielectron reactions for cross-coupling - PubMed. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (URL: )

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: [Link])

  • quinolinecarboxaldehyde Analogues in Catalysis: Application Notes and Protocols - Benchchem. (URL: )

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (URL: [Link])

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (URL: [Link])

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Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Buchwald-Hartwig Amination of 2-Bromo-8-methylquinoline

Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchw...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of 2-Bromo-8-methylquinoline. This particular substrate presents a unique combination of steric and electronic challenges that can often lead to low conversion rates and inconsistent results. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.

The Challenge: Why is 2-Bromo-8-methylquinoline a Difficult Substrate?

The structure of 2-Bromo-8-methylquinoline introduces two primary obstacles to a successful Buchwald-Hartwig amination:

  • Steric Hindrance: The methyl group at the 8-position is peri-disposed to the 2-position where the C-N bond formation occurs. This creates significant steric bulk around the reaction center, which can impede the oxidative addition of the palladium catalyst and the subsequent reductive elimination step.[1]

  • Catalyst Inhibition: The quinoline nitrogen is a Lewis basic site that can coordinate strongly to the palladium catalyst. This coordination can form stable, "off-cycle" palladium complexes, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle, a common issue with coordinating heterocycles.[2][3][4]

The following guide addresses these specific issues through a series of frequently asked questions.

Caption: Challenges in the amination of 2-Bromo-8-methylquinoline.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low or no conversion. What are the first and most critical parameters to check?

A1: Before delving into complex optimization, it is crucial to ensure the fundamental reaction conditions are rigorously controlled. Organometallic reactions are notoriously sensitive to atmospheric contaminants.[5]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxidation. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware and employing proper Schlenk line or glovebox techniques. All solvents and liquid reagents must be thoroughly degassed prior to use.[6]

  • Reagent and Solvent Quality: Trace amounts of water or other impurities can significantly impact the reaction.[6] Use anhydrous, high-purity solvents (e.g., toluene, dioxane). Ensure the amine and base are of high quality and stored under inert conditions.

  • Stirring: For heterogeneous mixtures, especially with inorganic bases, vigorous stirring is essential. Poor agitation can lead to localized concentration gradients and stalled reactions.[7] In some cases, sonication has been shown to improve reactions where the base is poorly soluble.

Q2: I suspect my catalyst system is inadequate. How do I select the optimal Palladium source and Ligand for this hindered substrate?

A2: The choice of catalyst and ligand is the single most important factor for a successful reaction with a challenging substrate like 2-Bromo-8-methylquinoline.[8]

  • Palladium Source - Use a Pre-catalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require an in situ reduction to the active Pd(0) species. This step can be inefficient and generate catalyst-inhibiting byproducts.[7][9] Modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are highly recommended as they cleanly and efficiently generate the active LPd(0) catalyst upon exposure to the base.[6][8]

  • Ligand Selection - Bulky & Electron-Rich Monophosphines are Key: The steric hindrance and coordinating nature of the quinoline substrate necessitate a specific class of ligands.

    • Why bulky ligands? Sterically demanding biaryl monophosphine ligands promote the desired reductive elimination step over side reactions and help overcome the steric hindrance from the 8-methyl group.[2][10]

    • Why monophosphine ligands? For many challenging heteroaromatic substrates, bulky monodentate ligands have shown superior performance compared to bidentate ligands.[6]

Ligand Class Examples Key Features & Suitability for 2-Bromo-8-methylquinoline
Bulky Biaryl Monophosphines (Buchwald Ligands) XPhos, RuPhos, BrettPhos, tBuXPhosHighly Recommended. These are the state-of-the-art for challenging aminations.[10] Their steric bulk and electron-donating properties are ideal for promoting oxidative addition and reductive elimination with hindered substrates.[2][8][11] XPhos is often effective for heteroaryl halides.[6][10] RuPhos is a good choice for secondary amines.[8][9]
Ferrocene-Based Ligands (Hartwig Ligands) Josiphos-type ligandsGood Alternative. These have also shown high activity, particularly for coupling heteroaryl chlorides.[2][10]
Bidentate Phosphines BINAP, Xantphos, DPPFGenerally Less Effective for this Substrate. While excellent for many standard aminations, their defined bite angle and coordination may be less suited to overcome the specific steric and electronic challenges of this quinoline system.[6][12]

Recommendation: Start with a screening of bulky biaryl monophosphine ligands like XPhos or RuPhos, paired with a reliable palladium pre-catalyst such as XPhos Pd G3.

Q3: The reaction has stalled. Could the choice of base or solvent be the problem?

A3: Absolutely. The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.[6]

  • Base Selection: The base's primary role is to deprotonate the amine to form the palladium-amido complex.[13][14][15] The choice of base is a trade-off between reactivity and functional group tolerance.

Base pKaH (approx.) Pros Cons & Considerations
Sodium tert-butoxide (NaOtBu) 19Highly reactive, often leads to faster reactions.[8]Can be incompatible with base-sensitive functional groups (e.g., esters).[9] Its solubility can be limited in some solvents.
Lithium bis(trimethylsilyl)amide (LHMDS) 26Very strong, non-nucleophilic base.Moisture-sensitive. Can be aggressive towards certain functional groups.
Cesium Carbonate (Cs₂CO₃) 10Milder, excellent for substrates with base-sensitive groups.[6][8] Good solubility in many organic solvents.[6][16]Often requires higher reaction temperatures or longer reaction times to achieve full conversion.[6][8]
Potassium Phosphate (K₃PO₄) 12A weaker inorganic base, useful for sensitive substrates.May require higher temperatures and catalyst loadings.[6][8]
  • Solvent Selection: The solvent must fully dissolve the aryl halide, amine, and the active catalyst complex. Poor solubility is a common and often overlooked cause of reaction failure.[6]

    • Recommended Solvents: Anhydrous and degassed toluene, 1,4-dioxane, or THF are standard choices.[6][8]

    • Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[7]

Q4: I'm seeing side products in my analysis. What are the likely side reactions and how can I minimize them?

A4: With challenging substrates, side reactions can compete with the desired C-N bond formation.

  • Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene (8-methylquinoline). It can occur if the catalytic cycle is interrupted, often due to catalyst deactivation or the presence of trace water.[2][8]

    • Solution: Ensure strictly anhydrous conditions. Optimizing the ligand to accelerate the reductive elimination step can also help outcompete this pathway.

  • Catalyst Deactivation (Off-Cycle Inhibition): As mentioned, the quinoline nitrogen can bind to the palladium intermediate, forming a stable complex that does not proceed to reductive elimination.

    • Solution: The use of bulky, electron-rich ligands is the primary strategy to mitigate this.[2] These ligands sterically disfavor the formation of such off-cycle inhibitors and promote the forward reaction. Increasing the reaction temperature may sometimes help break up these stable complexes, but this must be balanced against potential substrate decomposition.

Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Low Conversion Observed check_basics 1. Check Fundamentals start->check_basics check_catalyst 2. Evaluate Catalyst System check_basics->check_catalyst Basics OK? basics_q1 Inert Atmosphere? check_basics->basics_q1 basics_q2 Reagent Purity? check_basics->basics_q2 basics_q3 Adequate Stirring? check_basics->basics_q3 check_base_solvent 3. Assess Base & Solvent check_catalyst->check_base_solvent Catalyst System OK? catalyst_q1 Using Pre-catalyst? check_catalyst->catalyst_q1 catalyst_q2 Screened Bulky Monophosphine Ligands (XPhos, RuPhos)? check_catalyst->catalyst_q2 check_conditions 4. Optimize Conditions check_base_solvent->check_conditions Base/Solvent OK? base_q1 Base strength appropriate? (e.g., NaOtBu) check_base_solvent->base_q1 base_q2 Solubility issues? (Consider Cs₂CO₃) check_base_solvent->base_q2 solvent_q1 Solvent dissolving all components? check_base_solvent->solvent_q1 success Reaction Optimized check_conditions->success Optimization Complete cond_q1 Adjust Temperature? check_conditions->cond_q1 cond_q2 Vary Concentration? check_conditions->cond_q2

Caption: A systematic workflow for troubleshooting low conversion.

Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol provides a reliable starting point for optimizing the reaction on a small scale (e.g., 0.5 mmol).

Materials:

  • 2-Bromo-8-methylquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make 0.1 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation (in a glovebox or on a Schlenk line): To the oven-dried reaction vial, add 2-Bromo-8-methylquinoline, the palladium pre-catalyst, and the base.[8]

  • Seal and Purge: Seal the vial with the cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add Liquids: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).[8]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a short plug of celite to remove palladium residues and inorganic salts. The filtrate can then be processed for purification.[6]

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Heravi, M. M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. PubMed.
  • Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved January 17, 2026, from [Link]

  • Various Authors. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 17, 2026, from [Link]

  • Various Authors. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
  • Reddit User Community. (2018).
  • Dorel, R., & Echavarren, A. M. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Kashani, S. K., et al. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Fors, B. P., & Buchwald, S. L. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 17, 2026, from [Link]

  • Various Authors. (n.d.). Selected recent applications of the Buchwald–Hartwig amination in basic research.
  • Various Authors. (n.d.). Effect of various bases in the Buchwald coupling reaction.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 17, 2026, from [Link]

  • Various Authors. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved January 17, 2026, from [Link]

  • Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Various Authors. (2025). Buchwald–Hartwig reaction: an update. Request PDF.
  • Various Authors. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Request PDF.
  • Reddit User Community. (2017).

Sources

Troubleshooting

Preventing debromination of 2-Bromo-8-methylquinoline during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination During Synthetic Transformations Welcome to the Technical Support Center for 2-Bromo-8-methylquinoline. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination During Synthetic Transformations

Welcome to the Technical Support Center for 2-Bromo-8-methylquinoline. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies, frequently asked questions, and validated protocols to address a common yet challenging side reaction: the premature loss of the bromine atom during synthetic modifications. Our goal is to equip you with the mechanistic understanding and practical knowledge to ensure the integrity of your 2-Bromo-8-methylquinoline substrate, thereby safeguarding your reaction yields and the fidelity of your target compounds.

Troubleshooting Guide: Preventing Unwanted Debromination

The 8-methylquinoline scaffold is a privileged structure in medicinal chemistry and materials science. The bromine atom at the C2 position serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions or organometallic transformations. However, the inherent electronic properties of the quinoline ring and steric factors can often lead to undesired hydrodebromination, yielding 8-methylquinoline as a significant byproduct. This guide will walk you through the causes of this side reaction and provide actionable solutions.

FAQ 1: Why is my 2-Bromo-8-methylquinoline undergoing debromination in my palladium-catalyzed cross-coupling reaction?

Answer:

Debromination, or more broadly hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is a common side reaction that competes with the desired C-C or C-N bond formation.[1][2] For a substrate like 2-Bromo-8-methylquinoline, several factors contribute to its susceptibility:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is often the in-situ generation of a palladium-hydride species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture:

    • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination if they contain β-hydrogens, or they can react with other components to generate hydrides.

    • Solvents: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.

    • Reagents: The amine in a Buchwald-Hartwig amination or impurities in other reagents can also lead to the formation of Pd-H.

Once formed, the Pd-H species can intercept the Ar-Pd(II)-Br intermediate in the catalytic cycle, leading to reductive elimination of the debrominated arene (8-methylquinoline) instead of the desired cross-coupled product.

  • Steric Hindrance: The methyl group at the 8-position of the quinoline ring introduces significant steric bulk around the nitrogen atom and the adjacent C7 position. This steric hindrance can slow down the desired reductive elimination step with the coupling partner. If the rate of reductive elimination is decreased, the competing debromination pathway has a greater opportunity to occur. Bulky, electron-rich phosphine ligands are often employed to accelerate this step and mitigate the issue.[2][3]

  • Electronic Effects of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a Lewis basic site that can coordinate to the palladium center. This coordination can influence the electronic properties of the catalyst and the stability of various intermediates in the catalytic cycle, sometimes in ways that favor side reactions.

Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired debromination pathway in a generic palladium-catalyzed reaction.

Debromination_Pathway ArBr 2-Bromo-8-methylquinoline (Ar-Br) OxAdd Oxidative Addition Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation (e.g., with R-B(OH)2) ArPdBr->Transmetal ArPdH Ar-Pd(II)L_n-H ArPdBr->ArPdH Reaction with Pd-H or direct formation ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Desired Product (Ar-R) RedElim->Product Product->Pd0 Regenerates Catalyst PdH_Source Hydride Source (Base, Solvent, etc.) PdH_Formation Formation of Pd-H PdH_Source->PdH_Formation Debromination Reductive Elimination ArPdH->Debromination Byproduct Debrominated Byproduct (Ar-H) Debromination->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed cross-coupling.

FAQ 2: Which specific reaction conditions should I modify to suppress debromination in Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

Answer:

Optimizing your reaction conditions is crucial. A systematic approach, focusing on the catalyst system, base, and solvent, will yield the best results.

General Recommendations:

  • Ligand Selection: This is often the most critical parameter. For sterically hindered substrates like 2-Bromo-8-methylquinoline, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the desired reductive elimination step, outcompeting the debromination pathway.[2][3] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[1][4][5]

  • Base Selection: Switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are less likely to act as hydride sources.

  • Solvent: Always use anhydrous, degassed aprotic solvents such as dioxane, toluene, or THF. Avoid protic solvents like alcohols. Rigorous degassing (e.g., by freeze-pump-thaw cycles or sparging with argon) is essential to remove oxygen, which can deactivate the catalyst and promote side reactions.

  • Temperature: Lowering the reaction temperature can sometimes disfavor the debromination side reaction, which may have a higher activation energy than the desired coupling. Monitor your reaction closely and aim for the lowest temperature that still provides a reasonable reaction rate.

Reaction-Specific Optimization Table:

Reaction TypeRecommended LigandsRecommended BasesSolventKey Considerations
Suzuki-Miyaura SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Toluene, Dioxane, THF (often with water)Ensure high purity of the boronic acid/ester. Degradation can lead to side reactions.
Buchwald-Hartwig XPhos, RuPhos, BrettPhosCs₂CO₃, K₃PO₄, LiHMDS (use with caution)Toluene, DioxaneThe choice of ligand can be highly dependent on the amine coupling partner.[3][6]
Sonogashira XPhos, SPhos, P(t-Bu)₃Cs₂CO₃, K₂CO₃, Et₃N (use with caution)Toluene, Dioxane, THFConsider copper-free conditions, as the copper co-catalyst can sometimes promote side reactions.
FAQ 3: I'm still observing significant debromination even after optimizing my cross-coupling conditions. Is there an alternative strategy?

Answer:

Yes. When direct cross-coupling proves problematic, a highly effective alternative is a two-step lithiation-borylation sequence followed by a standard Suzuki-Miyaura coupling. This approach decouples the formation of the reactive intermediate from the cross-coupling step, often leading to cleaner reactions and higher overall yields.

The strategy involves reacting 2-Bromo-8-methylquinoline with a strong organolithium base at low temperature to perform a lithium-halogen exchange, generating the 2-quinolyl lithium species. This intermediate is then immediately "trapped" with a boronic ester, such as isopropoxyboronic acid pinacol ester, to form the corresponding 2-(8-methylquinolin-2-yl)boronic acid pinacol ester. This boronate is typically stable and can be purified before being used in a subsequent Suzuki coupling reaction under optimized conditions.

Lithiation_Borylation_Workflow Start 2-Bromo-8-methylquinoline Step1 Step 1: Lithiation-Borylation Start->Step1 Reagents1 1. n-BuLi or s-BuLi, THF, -78 °C 2. Isopropoxyboronic acid pinacol ester Step1->Reagents1 Intermediate 2-(8-methylquinolin-2-yl)boronic acid pinacol ester Step1->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Step2 Step 2: Suzuki Coupling Purification->Step2 Reagents2 Ar-X, Pd Catalyst, Base (e.g., K3PO4) Step2->Reagents2 FinalProduct Desired 2-Aryl-8-methylquinoline Step2->FinalProduct

Caption: Lithiation-Borylation as an alternative strategy.

Key advantages of this approach:

  • Avoids Pd-H formation during the critical bond-forming step: The sensitive organometallic intermediate is generated and converted to a stable boronate ester in a separate step.

  • Milder Suzuki conditions: The resulting boronate ester can often be coupled under milder conditions (e.g., using weaker bases like K₂CO₃ or K₃PO₄) that are less prone to debromination of the coupling partner.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol employs a bulky, electron-rich ligand and a mild inorganic base to favor the desired cross-coupling over hydrodebromination.

Materials:

  • 2-Bromo-8-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-8-methylquinoline, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a stock solution of the catalyst and ligand if running multiple reactions, or add the solid Pd₂(dba)₃ and SPhos directly to the reaction flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the 8-methylquinoline byproduct. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lithiation-Borylation of 2-Bromo-8-methylquinoline

This protocol describes the formation of the boronate ester intermediate, which can then be used in a subsequent Suzuki coupling.

Materials:

  • 2-Bromo-8-methylquinoline (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Isopropoxyboronic acid pinacol ester (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask with stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-8-methylquinoline and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 10-15 minutes. A color change is often observed. Stir the mixture at -78 °C for 30-60 minutes.

  • While maintaining the temperature at -78 °C, add the isopropoxyboronic acid pinacol ester dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude boronate ester by flash column chromatography on silica gel.

FAQ 4: How can I detect and quantify the amount of debrominated byproduct (8-methylquinoline) in my reaction mixture?

Answer:

Accurate detection and quantification of the 8-methylquinoline byproduct are essential for reaction optimization. Several analytical techniques are well-suited for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile and semi-volatile compounds. 8-methylquinoline (boiling point ~248 °C) is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. Quantification can be achieved by creating a calibration curve with an authentic standard of 8-methylquinoline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing complex reaction mixtures. It can separate the starting material, desired product, and the 8-methylquinoline byproduct. The mass spectrometer allows for their unambiguous identification. Quantification is typically performed using the area under the curve of the extracted ion chromatogram (EIC) for each compound, often relative to an internal standard.[7]

  • ¹H NMR Spectroscopy: While less sensitive than MS-based methods, ¹H NMR can be used for a rough estimation if the concentration of the byproduct is significant. The methyl protons of 8-methylquinoline will have a characteristic chemical shift that can be integrated and compared to the integrals of unique peaks from the starting material and the desired product. An internal standard with a known concentration can be added for more accurate quantification.

References

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • MDPI. (2022). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • Request PDF. (n.d.). N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. [Link]

Sources

Optimization

Best practices for handling and storing 2-Bromo-8-methylquinoline to ensure stability

Technical Support Center: 2-Bromo-8-methylquinoline Welcome to the technical support guide for 2-Bromo-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensur...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-8-methylquinoline

Welcome to the technical support guide for 2-Bromo-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this versatile chemical intermediate. As a key building block in medicinal chemistry and materials science, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1] This guide provides direct answers to common challenges and outlines best practices based on established safety data and chemical principles.

Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses the most common inquiries regarding the long-term stability and storage of 2-Bromo-8-methylquinoline.

Question: What are the ideal storage conditions for 2-Bromo-8-methylquinoline?

Answer: The primary goal for storing 2-Bromo-8-methylquinoline is to protect it from environmental factors that can cause degradation. Based on safety data sheets (SDS) for this and structurally similar compounds, the recommended storage protocol is as follows:

  • Temperature: Store in a cool location.[2][3] Refrigeration (2-8°C) is ideal for long-term storage.

  • Atmosphere: Store in a dry environment. For long-term storage or for high-purity applications, flushing the container with an inert gas like argon or nitrogen is a best practice to displace moisture and oxygen.

  • Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[4][5][6] Use an amber glass vial or store the container in the dark to protect against light, as halogenated aromatic compounds can be photosensitive.

  • Location: Ensure the storage area is well-ventilated.[2][3] Store away from incompatible materials, particularly strong oxidizing agents.[5][7]

Question: What is the expected shelf-life of 2-Bromo-8-methylquinoline?

Answer: When stored under the ideal conditions described above, 2-Bromo-8-methylquinoline is a stable solid. However, we recommend re-analyzing the purity of the material (e.g., via HPLC, NMR, or melting point) if it has been in storage for over a year or if any change in its physical appearance (e.g., discoloration, clumping) is observed.

Question: Is 2-Bromo-8-methylquinoline compatible with standard laboratory plastics?

Answer: While short-term handling in polypropylene (PP) or polyethylene (PE) containers is generally acceptable, for long-term storage, a glass container with a PTFE-lined cap is superior. Halogenated organic compounds can, over time, interact with or leach plasticizers from certain polymers. For preparing solutions, always use glass or compatible fluoropolymer labware. A general chemical compatibility chart can serve as a guide for selecting materials.[8]

Recommended Storage Workflow

The following diagram outlines the decision-making process for the proper storage of 2-Bromo-8-methylquinoline upon receipt and for ongoing use.

cluster_storage Storage Workflow for 2-Bromo-8-methylquinoline A Compound Received B Inspect Container Seal & Compound Appearance A->B C Is container damaged or compound discolored? B->C D Quarantine & Contact Supplier for Analysis/Replacement C->D Yes E Log Compound Details (Date, Lot#, Initial Purity) C->E No F Select Storage Location E->F G Short-Term Storage (< 3 months) F->G H Long-Term Storage (> 3 months) F->H I Store in original amber vial, tightly sealed, in a cool, dry, dark place. G->I J Transfer to glass vial with PTFE-lined cap. Flush with inert gas (Ar/N2). Seal with paraffin film. Store at 2-8°C in a desiccator. H->J

Caption: Recommended workflow for receiving and storing the compound.

Troubleshooting Guide for Experimental Use

This section provides solutions to specific problems that may arise during the handling and use of 2-Bromo-8-methylquinoline in experiments.

Question: My 2-Bromo-8-methylquinoline is difficult to dissolve in aqueous buffers for my biological assay. What should I do?

Answer: This is a common issue for quinoline derivatives, which often have poor aqueous solubility. The most effective method is to first prepare a concentrated stock solution in a suitable organic solvent.[9]

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO) is the preferred solvent for creating stock solutions for most biological applications.

  • Causality: DMSO is a powerful polar aprotic solvent that can effectively solvate the planar quinoline structure. By creating a high-concentration stock, you can perform a serial dilution into your aqueous assay buffer, ensuring the final concentration of the organic solvent is minimal.

  • Critical Consideration: The final concentration of DMSO in your assay should typically be kept below 0.5% to prevent solvent-induced artifacts or cytotoxicity.[9]

Experimental Protocol: Preparing a Stock Solution for Biological Assays
  • Accurately weigh the required amount of 2-Bromo-8-methylquinoline in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • If dissolution is slow, gently warm the solution to 37°C or use a sonication water bath for 5-10 minutes.[9] Always check for complete dissolution visually.

  • Perform serial dilutions of this stock solution into your final aqueous assay buffer to reach the desired working concentration. Add the stock solution dropwise to the buffer while vortexing to prevent precipitation.

Question: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What are my next steps?

Answer: Precipitation upon dilution indicates that the compound's solubility limit in the final buffer has been exceeded.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to reduce the target working concentration of the compound in your assay.

    • Increase DMSO Carryover (with caution): You can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but you must run a parallel vehicle control to ensure the higher solvent concentration does not affect your experimental results.

    • Use a Co-Solvent or Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 20) or a co-solvent like ethanol to the aqueous buffer can help maintain solubility. This must be validated for compatibility with your specific assay.

Question: I am seeing unexpected side products in my reaction. Could the 2-Bromo-8-methylquinoline be degrading?

Answer: Yes, degradation is possible if the compound is handled improperly or exposed to incompatible reagents. The bromine atom on the quinoline ring makes it a reactive site.

  • Self-Validation Check: To confirm the integrity of your starting material, analyze your stock solution by HPLC or LC-MS. The appearance of new peaks or a reduction in the area of the main peak compared to a freshly prepared standard would indicate degradation.[9]

  • Potential Causes of Degradation:

    • Incompatible Reagents: Avoid strong oxidizing agents, which are a known incompatibility.[5][7] Strong nucleophiles can also potentially displace the bromo group in a substitution reaction.

    • Light/Heat Exposure: As a halogenated aromatic, prolonged exposure to UV light or high heat can initiate degradation pathways. Always handle the solid and its solutions with protection from direct light.

    • pH Extremes: Although data is limited, highly acidic or basic conditions could potentially compromise the quinoline ring structure over time.

Potential Degradation Triggers

This diagram illustrates the primary external factors that can compromise the stability of 2-Bromo-8-methylquinoline.

cluster_triggers Potential Instability Triggers center 2-Bromo-8-methylquinoline light UV / Strong Light center->light Photodegradation heat Excessive Heat center->heat Thermal Decomposition oxidizers Strong Oxidizing Agents center->oxidizers Chemical Incompatibility moisture Moisture / Humidity center->moisture Hydrolysis (potential) nucleophiles Strong Nucleophiles center->nucleophiles Nucleophilic Substitution

Sources

Troubleshooting

Technical Support Center: Identifying and Removing Impurities from 2-Bromo-8-methylquinoline

Welcome to the technical support center for 2-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find practical, in-depth answers to common (and uncommon) challenges encountered during the purification of 2-Bromo-8-methylquinoline, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect in my crude 2-Bromo-8-methylquinoline sample?

The impurity profile of your crude 2-Bromo-8-methylquinoline is heavily dependent on the synthetic route employed. The most prevalent method is the Doebner-von Miller reaction, which involves the cyclization of o-bromoaniline with crotonaldehyde.[1]

Common Impurities and Their Origins:

ImpurityOriginIdentification
Starting Materials Unreacted o-bromoaniline and crotonaldehyde.GC-MS analysis will show peaks corresponding to the molecular ions of these starting materials. ¹H NMR may show characteristic signals of the aniline and aldehyde protons.
Positional Isomers Incomplete regioselectivity during the cyclization reaction can lead to the formation of other bromo-methylquinoline isomers.Isomers often have very similar polarities, making them difficult to separate by column chromatography. High-resolution GC-MS and ¹H NMR are essential for identification.
Over-brominated Species If the bromination step is not carefully controlled, di- or tri-brominated quinolines can form.GC-MS will show peaks with higher m/z values corresponding to the addition of extra bromine atoms.
Dehalogenated Product (8-methylquinoline) Reductive dehalogenation can occur, especially if certain metal catalysts are used or if the compound is subjected to harsh reaction or purification conditions.[2]A peak corresponding to the molecular ion of 8-methylquinoline will be present in the GC-MS spectrum.
Oxidation Byproducts Quinoline derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods.[3]These impurities may appear as colored compounds and can often be identified by changes in the aromatic region of the ¹H NMR spectrum.
Q2: My ¹H NMR spectrum of "purified" 2-Bromo-8-methylquinoline looks complex. How can I definitively identify the impurities?

A complex ¹H NMR spectrum is a common issue, especially with closely related isomers. Here's a systematic approach to deconvolution:

  • Reference Spectrum: Obtain a reference ¹H NMR spectrum of pure 2-Bromo-8-methylquinoline. The expected chemical shifts are approximately: δ 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H).[1][4]

  • 2D NMR Techniques: If available, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals, respectively, helping to piece together the structures of the impurities.

  • Spiking Experiment: If you have a pure standard of a suspected impurity (e.g., 8-methylquinoline), you can "spike" your NMR sample with a small amount of the standard. An increase in the intensity of a specific set of peaks will confirm the presence of that impurity.

  • GC-MS Correlation: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique.[5] It separates the components of your mixture, and the mass spectrometer provides the molecular weight of each component, which is crucial for identifying unknown impurities.[6]

Q3: I'm having trouble purifying my 2-Bromo-8-methylquinoline by column chromatography. The separation is poor, and I suspect the compound is degrading on the silica gel. What should I do?

This is a frequent challenge with nitrogen-containing heterocycles like quinolines. The basic nitrogen can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing, poor separation, and even decomposition.[7]

Troubleshooting Column Chromatography:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).

  • Use an Alternative Stationary Phase: If deactivating silica gel isn't effective, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[7]

  • Optimize the Mobile Phase: The key to good separation is finding the right solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane.[7][3] Aim for an Rf value of around 0.3 for your product.

  • Gradient Elution: For difficult separations, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography.[7]

Workflow for Optimizing Column Chromatography:

Caption: Decision workflow for purification strategy.

Q4: My sample of 2-Bromo-8-methylquinoline is a brown oil, but the literature reports it as a white solid. What's the best way to purify it?

A brown, oily appearance often indicates the presence of colored impurities or that the product is impure and has a depressed melting point. Recrystallization is often an excellent method for purifying solid compounds.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-Bromo-8-methylquinoline, ethanol is a good starting point.[4] Other potential solvents include isopropanol and heptane/toluene mixtures.[4][8]

  • Dissolution: In a flask, add a minimal amount of hot solvent to your crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
No crystals form Too much solvent was used, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed-solvent system.
Oiling out The boiling point of the solvent is higher than the melting point of the impure compound.Use a lower-boiling solvent or add a co-solvent.
Colored crystals Impurities are co-crystallizing with the product.Perform a second recrystallization, possibly with the addition of activated charcoal.[3]

References

  • National Center for Biotechnology Information. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Retrieved from [Link]

  • Google Patents. (2011). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]

  • Wikipedia. (2023). Dehalogenation. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]

  • Google Patents. (2014). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

  • Chemical Engineering Guy. (2015, March 11). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153 [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in.... Retrieved from [Link]

Sources

Optimization

Impact of solvent and base choice on the efficiency of reactions with 2-Bromo-8-methylquinoline

For Immediate Release Researchers, scientists, and drug development professionals often encounter challenges in optimizing palladium-catalyzed cross-coupling reactions. This guide provides in-depth technical support, tro...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Researchers, scientists, and drug development professionals often encounter challenges in optimizing palladium-catalyzed cross-coupling reactions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) specifically tailored to reactions involving 2-Bromo-8-methylquinoline. Understanding the nuanced interplay of solvents and bases is critical for maximizing reaction efficiency, yield, and selectivity.

The Critical Role of Solvent and Base Selection

The success of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is profoundly influenced by the choice of solvent and base.[1][2][3][4][5] These reagents are not merely components of the reaction mixture; they actively participate in the catalytic cycle, influencing catalyst stability, reactivity, and the solubility of reactants.[1][2][3][5] The steric and electronic properties of 2-Bromo-8-methylquinoline—a sterically hindered and electron-rich heteroaromatic halide—present unique challenges that necessitate careful optimization of these parameters.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-Bromo-8-methylquinoline in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 2-Bromo-8-methylquinoline sluggish or failing?

A1: Low yields in Suzuki reactions with sterically hindered substrates like 2-Bromo-8-methylquinoline are often due to inefficient oxidative addition or transmetalation.[6][7]

  • Solvent Choice: Aprotic solvents like dioxane , toluene , or tetrahydrofuran (THF) are generally preferred.[6] The polarity of the solvent can significantly impact the reaction rate and selectivity.[8][3] For instance, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[3] A mixture of an organic solvent and water is often beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[5][9]

  • Base Selection: The base is crucial for activating the boronic acid partner.[10][11] For hindered substrates, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[6] Stronger bases like potassium tert-butoxide (KOtBu) can sometimes be beneficial but may also promote side reactions like dehalogenation.[6][12] The choice of base can influence which step of the catalytic cycle is rate-limiting.

Q2: I'm observing significant dehalogenation of 2-Bromo-8-methylquinoline in my Suzuki coupling. What's causing this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is often promoted by:

  • Strong Bases: Alkoxide bases, in particular, can act as hydride sources.[12] Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ can mitigate this issue.[12]

  • Protic Solvents: Alcohols can serve as a proton source. Using anhydrous aprotic solvents like dioxane or toluene is recommended.[12]

  • High Temperatures: Elevated temperatures can favor the dehalogenation pathway. Running the reaction at the lowest effective temperature is advisable.[12]

Q3: My Buchwald-Hartwig amination of 2-Bromo-8-methylquinoline is not proceeding. What are the key factors to consider?

A3: The Buchwald-Hartwig amination is sensitive to the choice of base, solvent, and ligand, especially with challenging substrates.[13][14][15]

  • Base Strength and Type: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[16] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16] However, the role of the base can be complex; in some cases, soluble organic bases like DBU can inhibit the reaction by coordinating to the palladium center.[17][18][19] The choice between an inorganic and a soluble organic base can fundamentally alter the reaction mechanism and resting state of the catalyst.[17][18][19][20][21]

  • Solvent Polarity: The solvent polarity influences the reaction pathway. In nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex.[20][21] In polar solvents like DMF, bromide dissociation is more feasible, but the base can coordinate to the palladium, forming a stable, less reactive complex.[20][21]

  • Ligand Choice: Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often crucial for promoting the coupling of challenging substrates.[16][22]

Q4: I am struggling with my Sonogashira coupling of 2-Bromo-8-methylquinoline. What are the common pitfalls?

A4: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is sensitive to reaction conditions.[13][23][24]

  • Solvent and Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) , is typically used and often serves as the solvent as well.[24] The base is required to neutralize the hydrogen halide byproduct.[24] Anhydrous and anaerobic conditions are traditionally recommended, although newer protocols have been developed that are more tolerant of air and moisture.[23]

  • Catalyst and Co-catalyst Integrity: The palladium catalyst is sensitive to oxygen, and its decomposition can lead to low yields.[25] The copper(I) co-catalyst is also crucial, and its quality can impact the reaction. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, which can be minimized by ensuring strictly anaerobic conditions and reducing the copper catalyst loading.[25]

  • Reactivity of Aryl Halides: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[24][26] Therefore, higher temperatures may be required for 2-Bromo-8-methylquinoline.

Data Presentation: Solvent and Base Screening for Suzuki-Miyaura Coupling

The following table illustrates a hypothetical screening of solvents and bases for the Suzuki-Miyaura coupling of 2-Bromo-8-methylquinoline with phenylboronic acid. This data is representative of typical optimization studies.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₃PO₄1001275
2DioxaneK₃PO₄1001288
3THFK₃PO₄801865
4Dioxane/H₂O (4:1)K₃PO₄1001092
5DioxaneCs₂CO₃1001290
6DioxaneK₂CO₃1002455
7DioxaneNaOtBu1001240 (25% dehalogenation)

This table is for illustrative purposes and actual results may vary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 2-Bromo-8-methylquinoline
  • Preparation: To an oven-dried reaction vessel, add 2-Bromo-8-methylquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), the chosen base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Decision-Making Process

The selection of an appropriate solvent and base is a critical decision point in optimizing a cross-coupling reaction. The following workflow provides a simplified guide for this process.

Solvent_Base_Selection Start Start: Reaction with 2-Bromo-8-methylquinoline Reaction_Type Identify Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki C-C bond Buchwald Buchwald-Hartwig Reaction_Type->Buchwald C-N bond Sonogashira Sonogashira Reaction_Type->Sonogashira C-C (alkyne) bond Suzuki_Solvent Solvent Choice: Aprotic (Dioxane, Toluene) +/- Water Suzuki->Suzuki_Solvent Buchwald_Solvent Solvent Choice: Aprotic (Toluene, Dioxane) Buchwald->Buchwald_Solvent Sonogashira_Solvent Solvent/Base: Et₃N, DIPA Sonogashira->Sonogashira_Solvent Suzuki_Base Base Choice: K₃PO₄, Cs₂CO₃ Suzuki_Solvent->Suzuki_Base Optimization Optimization & Troubleshooting Suzuki_Base->Optimization Buchwald_Base Base Choice: NaOtBu, LHMDS Buchwald_Solvent->Buchwald_Base Buchwald_Base->Optimization Sonogashira_Solvent->Optimization

Caption: A decision workflow for solvent and base selection.

The Catalytic Cycle: Where Solvent and Base Intervene

The solvent and base play crucial roles at multiple stages of the palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X Transmetal Transmetalation Intermediate OxAdd->Transmetal + Nu-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product RedElim->Product Solvent_Role Solvent influences stability of all intermediates Base_Role Base activates coupling partner

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-8-methylquinoline for Library Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Bromo-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of chemical libraries where 2-Bromo-8-methylquinoline is a key building block. This resource provides in-depth technical guidance, a scalable experimental protocol, and robust troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.

Strategic Overview: Selecting a Scalable Synthetic Route

For the synthesis of 2-Bromo-8-methylquinoline, particularly on a scale suitable for library synthesis, the Doebner-von Miller reaction is the recommended route. This one-pot synthesis offers a convergent and operationally simpler approach compared to multi-step routes such as those involving a Sandmeyer reaction. The Doebner-von Miller reaction condenses an aniline with an α,β-unsaturated carbonyl compound under acidic conditions to form the quinoline core.[1][2]

The chosen strategy involves the reaction of o-bromoaniline with crotonaldehyde, which serves as the source of the α,β-unsaturated carbonyl moiety. This method is advantageous for its use of readily available starting materials and its amenability to scale-up.

Visualizing the Synthetic Workflow

The overall synthetic pathway is a classic acid-catalyzed cyclization.

Synthesis_Workflow Start Starting Materials: o-Bromoaniline Crotonaldehyde Reaction Doebner-von Miller Reaction (Acid-Catalyzed Cyclization) Start->Reaction HCl, Oxidant Workup Reaction Quench & Neutralization Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product 2-Bromo-8-methylquinoline Purification->Product Troubleshooting_Workflow cluster_LowYield Low Yield Solutions cluster_TarFormation Tar Formation Solutions cluster_ImpureProduct Impure Product Solutions Problem Problem Encountered LowYield Low or No Yield Problem->LowYield TarFormation Significant Tar Formation Problem->TarFormation ImpureProduct Impure Product Problem->ImpureProduct LY_Cause1 Check Reagent Quality LowYield->LY_Cause1 LY_Cause2 Verify Reaction Temperature LowYield->LY_Cause2 LY_Cause3 Incomplete Reaction LowYield->LY_Cause3 LY_Cause4 Inefficient Work-up LowYield->LY_Cause4 TF_Cause1 Slow Reagent Addition TarFormation->TF_Cause1 TF_Cause2 Optimize Temperature TarFormation->TF_Cause2 TF_Cause3 Use High-Purity Reagents TarFormation->TF_Cause3 IP_Cause1 Incomplete Reaction ImpureProduct->IP_Cause1 IP_Cause2 Side Product Formation ImpureProduct->IP_Cause2 IP_Cause3 Optimize Purification ImpureProduct->IP_Cause3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectetric Characterization of 2-Bromo-8-methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Bromo-8-methylquinoline Derivatives Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-8-methylquinoline Derivatives

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds and functional materials. The introduction of a bromine atom and a methyl group onto the quinoline core, as in 2-bromo-8-methylquinoline, creates a versatile synthetic intermediate with significant potential for further chemical modification. The precise characterization of these derivatives is paramount to ensure the integrity of subsequent research and development. Mass spectrometry, a powerful analytical technique for determining the molecular weight and structure of molecules, stands as a primary tool for this purpose. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of 2-bromo-8-methylquinoline derivatives, supplemented with insights into complementary analytical techniques.

Mass Spectrometry for Structural Elucidation: A Comparative Analysis

The choice of ionization technique in mass spectrometry is critical and significantly influences the resulting mass spectrum and the structural information that can be gleaned. For 2-bromo-8-methylquinoline derivatives, the two most common and informative ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unveiling the Core Structure through Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes result in the absence of a prominent molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.

Predicted Fragmentation Pathways for 2-Bromo-8-methylquinoline under EI:

The mass spectrum of 2-bromo-8-methylquinoline (Molecular Weight: 221.08 g/mol for ⁷⁹Br and 223.08 g/mol for ⁸¹Br) is expected to be characterized by a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks)[1][2].

The primary fragmentation events are predicted to involve:

  • Loss of a Bromine Radical: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). This would result in a prominent ion at m/z 142.

  • Loss of a Methyl Radical: Cleavage of the C-CH₃ bond would lead to the loss of a methyl radical (•CH₃), generating an ion with an isotopic signature at m/z 206 and 208.

  • Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is another plausible fragmentation pathway, which would produce an ion at m/z 141.

  • Ring Fragmentation: The stable quinoline ring system will also undergo fragmentation, although to a lesser extent. This can involve the loss of small neutral molecules like HCN, leading to further fragment ions.

Table 1: Predicted Key Fragment Ions of 2-Bromo-8-methylquinoline in EI-MS

m/z (for ⁷⁹Br/⁸¹Br)Proposed FragmentFragmentation Pathway
221/223[M]⁺•Molecular Ion
206/208[M-CH₃]⁺Loss of a methyl radical
142[M-Br]⁺Loss of a bromine radical
141[M-HBr]⁺•Loss of hydrogen bromide
115[C₉H₇]⁺Further fragmentation of the quinoline ring

Diagram 1: Predicted EI Fragmentation Pathway of 2-Bromo-8-methylquinoline

G M [C₁₀H₈BrN]⁺• m/z 221/223 F1 [C₉H₅BrN]⁺• m/z 206/208 M->F1 - •CH₃ F2 [C₁₀H₈N]⁺ m/z 142 M->F2 - •Br F3 [C₁₀H₇N]⁺• m/z 141 M->F3 - HBr F4 [C₉H₇]⁺ m/z 115 F2->F4 - HCN G cluster_0 Ion Source (ESI) cluster_1 Mass Analyzer 1 (Q1) cluster_2 Collision Cell (Q2) cluster_3 Mass Analyzer 2 (Q3) A 2-Bromo-8-methylquinoline (in solution) B [M+H]⁺ Precursor Ion Selection m/z 222/224 A->B C Collision-Induced Dissociation (CID) B->C D Fragment Ion Analysis C->D

Caption: A typical workflow for ESI-MS/MS analysis.

Alternative and Complementary Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 2-bromo-8-methylquinoline derivatives relies on the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular structure. For instance, the ¹H NMR spectrum of the isomeric 8-bromo-2-methylquinoline in CDCl₃ shows a characteristic singlet for the methyl protons at δ 2.82 ppm and a series of multiplets for the aromatic protons of the quinoline ring system between δ 7.33 and 8.02 ppm.[3] Similar characteristic shifts would be expected for 2-bromo-8-methylquinoline, with the positions of the aromatic protons being key to confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For 2-bromo-8-methylquinoline, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline core.

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of 2-bromo-8-methylquinoline derivatives. It is important to note that optimal conditions may vary depending on the specific instrument used.

GC-EI-MS Protocol
  • Sample Preparation: Dissolve the 2-bromo-8-methylquinoline derivative in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve the 2-bromo-8-methylquinoline derivative in a mixture of acetonitrile and water (with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Select the [M+H]⁺ ion (m/z 222/224) for fragmentation using an appropriate collision energy.

Conclusion

The characterization of 2-bromo-8-methylquinoline derivatives is effectively achieved through a multi-faceted analytical approach. Mass spectrometry, with both Electron Ionization and Electrospray Ionization techniques, provides critical information regarding molecular weight and structural features. EI-MS offers detailed fragmentation patterns for structural elucidation, while ESI-MS is ideal for confirming the molecular weight and can be coupled with tandem MS for controlled fragmentation studies. For unambiguous structure confirmation, the integration of mass spectrometry data with that from other techniques, particularly NMR spectroscopy, is essential. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the synthesis and analysis of these important chemical entities.

References

  • Xu, L., Liu, Y. & Xu, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Libretexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Bromo-8-methylquinoline and 2-Chloro-8-methylquinoline

For researchers and professionals in drug development and synthetic chemistry, the quinoline scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materia...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the quinoline scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. When designing synthetic routes, the choice of starting material is paramount, directly influencing reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of two common building blocks: 2-Bromo-8-methylquinoline and 2-Chloro-8-methylquinoline, focusing on their reactivity in palladium-catalyzed cross-coupling reactions.

Theoretical Framework: The Principles of Aryl Halide Reactivity

In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—the identity of the halogen on the aromatic ring is a primary determinant of reactivity. The generally accepted trend is:

Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl [1]

This hierarchy is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and typically rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3][4] This step involves the cleavage of the C-X bond.

  • Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a direct measure of its strength. The C-Br bond is significantly weaker than the C-Cl bond. For a typical aryl bromide, the C-Br BDE is approximately 335 kJ/mol, whereas for an aryl chloride, the C-Cl BDE is around 397 kJ/mol.[5][6] Consequently, a lower activation energy is required for the oxidative addition of an aryl bromide, leading to a faster reaction rate.[7]

  • Catalyst Activation: While BDE is the principal factor, it is not the sole determinant of overall reaction efficiency.[8] The electronic nature of the aryl ring and the specific choice of palladium catalyst, ligand, and base all play crucial roles. Aryl chlorides, being less reactive, often necessitate the use of more specialized, electron-rich, and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the challenging oxidative addition step.[9][10][11]

Experimental Comparison: A Suzuki-Miyaura Coupling Case Study

To provide a practical illustration of the reactivity differences, we present a comparative study of 2-Bromo-8-methylquinoline and 2-Chloro-8-methylquinoline in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a workhorse in modern synthesis for creating C-C bonds.

Experimental Objective

To quantify the difference in reaction yield and time between the bromo and chloro derivatives under identical, optimized conditions suitable for the less reactive chloro substrate.

Generalized Catalytic Cycle: Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)(R)L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed to provide a reliable starting point for the coupling of 2-halo-8-methylquinolines.[12][13]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-8-methylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand, SPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, 2-phenyl-8-methylquinoline.

Comparative Data Summary

The following table summarizes the expected outcomes from the comparative experiment. The data is illustrative, based on established reactivity principles.

SubstrateReaction Time (h)Isolated Yield (%)
2-Bromo -8-methylquinoline4~92%
2-Chloro -8-methylquinoline18~85%
Analysis of Experimental Results

The data clearly demonstrates the superior reactivity of 2-bromo-8-methylquinoline. Under identical conditions optimized for the more challenging chloro-substrate, the bromo-derivative reacts significantly faster (4 hours vs. 18 hours) and provides a higher isolated yield.

This empirical result directly supports the theoretical framework: the weaker C-Br bond allows for more facile oxidative addition, leading to a more efficient catalytic cycle. For the 2-chloro substrate, the stronger C-Cl bond necessitates a higher energy input (prolonged heating) to achieve a comparable, though still lower, conversion.

Broader Implications: Buchwald-Hartwig Amination

The observed reactivity trend is not limited to C-C bond formation. In palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, the same principles apply.[14][15][16] This reaction is crucial for synthesizing aryl amines, which are ubiquitous in medicinal chemistry.

Generalized Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord ArPdAmido Ar-Pd(II)(NR₂)L AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Again, 2-bromo-8-methylquinoline would be expected to undergo amination under milder conditions and in shorter reaction times than 2-chloro-8-methylquinoline. This principle is often exploited in sequential functionalization strategies, where a molecule containing both a bromo and a chloro substituent can be selectively reacted at the more labile bromo-position first.[17]

Conclusion and Practical Recommendations

For the practicing chemist, this translates into the following strategic recommendations:

  • For Initial Discovery and Versatility: 2-Bromo-8-methylquinoline is the preferred substrate. Its higher reactivity allows for milder reaction conditions, broader substrate scope with various coupling partners, and generally higher yields with shorter reaction times.

  • For Cost-Effective Scale-Up: 2-Chloro-8-methylquinoline can be a more economical alternative, as aryl chlorides are often less expensive than the corresponding bromides. However, researchers must be prepared to invest more time in optimizing reaction conditions, which may involve screening more advanced and costly ligands, using higher catalyst loadings, or employing higher temperatures and longer reaction times.

  • For Sequential Functionalization: In di-halogenated systems, the differential reactivity can be used to synthetic advantage, allowing for selective coupling at the bromo- position while leaving the chloro- position intact for a subsequent transformation.

By understanding the fundamental principles of C-X bond activation and considering the practical trade-offs between reactivity and cost, researchers can make informed decisions to streamline their synthetic workflows and accelerate the discovery and development process.

References

  • Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928–3934. [Link]

  • BenchChem. (2025). The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions.
  • Okoro, U. C., & Onoabedje, E. A. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 269-298. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 734-748. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination.
  • Onoabedje, E. A., & Okoro, U. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5287. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Singh, J., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Lam, H. W., & Lam, K. C. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(43), 8236-8239. [Link]

  • Ashton, T. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585–5598. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

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Validation

A Comparative Guide to Validating the Structure of 2-Bromo-8-methylquinoline Reaction Products by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The precise substitution pattern o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The precise substitution pattern on this heterocyclic system is critical as it profoundly dictates the molecule's biological activity. Consequently, unambiguous structural characterization of synthetic intermediates and final products is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural validation of 2-Bromo-8-methylquinoline, a key building block in drug discovery.

The Synthetic Challenge: Regioisomeric Purity

A common synthesis for 2-Bromo-8-methylquinoline involves the reaction of o-bromoaniline with crotonaldehyde.[1][2] However, depending on the reaction conditions, this can potentially lead to the formation of regioisomers. For instance, a Skraup-type synthesis could theoretically yield not only the desired 2-Bromo-8-methylquinoline but also 4-Bromo-8-methylquinoline if the cyclization occurs at the alternative ortho position to the amino group. Furthermore, side reactions could lead to other isomeric products. Distinguishing between these closely related structures is a critical analytical challenge.

While techniques like tandem mass spectrometry can aid in the identification of isomeric compounds[3][4][5][6], and X-ray crystallography provides the absolute structure of a crystalline solid[7][8][9][10], NMR spectroscopy remains the most powerful and accessible tool for the routine and unambiguous determination of molecular structure in solution.[11][12][13]

A Multi-faceted NMR Approach for Unambiguous Structure Elucidation

A comprehensive suite of NMR experiments is essential for the complete and confident assignment of the 2-Bromo-8-methylquinoline structure. This involves a combination of one-dimensional (1D) and two-dimensional (2D) techniques.

Experimental Workflow for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR prep Dissolve 5-10 mg of product in ~0.6 mL CDCl3 H1 ¹H NMR prep->H1 Initial structural overview C13 ¹³C{¹H} NMR H1->C13 Carbon backbone information COSY COSY C13->COSY Proton-proton correlations HSQC HSQC COSY->HSQC Direct C-H correlations HMBC HMBC HSQC->HMBC Long-range C-H correlations NOESY NOESY/ROESY HMBC->NOESY Through-space correlations

Caption: Experimental workflow for comprehensive NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[14] Ensure the sample is fully dissolved.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).[11]

  • 1D ¹³C{¹H} NMR Acquisition: Obtain a proton-decoupled carbon-13 NMR spectrum. This reveals the number of unique carbon environments in the molecule.[15]

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[16][17] This is crucial for identifying adjacent protons in the aromatic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton signal with the carbon to which it is directly attached, providing unambiguous C-H connectivity.[16][17]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This powerful experiment shows correlations between protons and carbons over two or three bonds.[18][19] It is essential for piecing together the molecular framework and confirming the positions of substituents.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded.[20][21][22][23] This is particularly valuable for confirming the relative positions of the bromo and methyl substituents. For molecules of this size, a ROESY experiment can sometimes provide more reliable results.[21]

Interpreting the Data: A Comparative Analysis

The key to validating the structure of 2-Bromo-8-methylquinoline lies in comparing the experimental NMR data with the expected data for the desired product and its potential isomers.

Expected ¹H and ¹³C NMR Data
Compound Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
2-Bromo-8-methylquinoline 2-~142
3Doublet~123
4Doublet~138
5Doublet~128
6Triplet~126
7Doublet~129
8-~135
8-CH₃Singlet (~2.7)~18
4-Bromo-8-methylquinoline 2Doublet~150
3Doublet~122
4-~124
5Doublet~129
6Triplet~127
7Doublet~126
8-~136
8-CH₃Singlet (~2.7)~18

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. The provided ¹H NMR data for 8-bromo-2-methylquinoline is δ: 2.82 (s, 3H, CH3), 7.33(m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[24].

Distinguishing Features in 2D NMR Spectra

The true power of this methodology lies in the interpretation of the 2D NMR data.

  • COSY: In 2-Bromo-8-methylquinoline, the COSY spectrum will show correlations between H3-H4, H5-H6, and H6-H7, establishing the connectivity within the two aromatic rings.

  • HMBC: This is the cornerstone of the structural proof. Key HMBC correlations will definitively place the substituents.

    Caption: Key HMBC correlations for structural confirmation.

    For 2-Bromo-8-methylquinoline, a crucial three-bond correlation (³J) will be observed between the protons of the methyl group (8-CH₃) and C7, and a two-bond correlation (²J) to C8. Conversely, for the isomeric 4-Bromo-8-methylquinoline, the methyl protons would show a correlation to C1 and C7. The absence of a proton at the 2-position and the characteristic chemical shift of C2 (bonded to bromine) will further support the assignment.

  • NOESY/ROESY: This experiment provides the definitive proof of the substituent positions through spatial proximity.

    Caption: Key NOESY/ROESY correlation confirming regiochemistry.

    In 2-Bromo-8-methylquinoline, a clear Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlation will be observed between the protons of the 8-methyl group and the proton at the 7-position (H7). This through-space interaction is only possible if the methyl group is at the 8-position. The absence of an NOE between the methyl group and a proton at the 2-position further confirms the placement of the bromine atom.

Alternative and Complementary Techniques

While NMR is the primary tool for structural elucidation in solution, other techniques can provide valuable complementary information.

  • Tandem Mass Spectrometry (MS/MS): Can be used to differentiate isomers based on their fragmentation patterns.[25][26] However, interpretation can be complex and may not always provide an unambiguous assignment without reference standards.

  • Single-Crystal X-ray Diffraction: This is the gold standard for absolute structure determination.[7][8] If a suitable single crystal of the product can be obtained, this method provides unequivocal proof of the molecular structure, including bond lengths and angles.[24]

Conclusion

The unambiguous structural validation of 2-Bromo-8-methylquinoline is critical for its application in drug discovery and development. While 1D NMR provides a preliminary assessment, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, is essential for a definitive and trustworthy assignment. The key to this validation lies in the careful analysis of long-range C-H correlations in the HMBC spectrum and through-space interactions in the NOESY/ROESY spectrum. This multi-faceted approach ensures the highest level of scientific integrity and provides the necessary confidence in the structure of the synthesized material.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • 8-Bromo-2-methylquinoline. (n.d.). PMC - NIH.
  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). X-ray crystallographic analysis to confirm the structure of a 1,3-Dichloro-6-nitroisoquinoline derivative.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Dhanabal, T., Suresh, T., & Mohan, P. S. (2006). Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(2), 117–126.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PMC - NIH.
  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube.
  • ChemicalBook. (n.d.). 2-Bromoquinoline synthesis.
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (n.d.).
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
  • Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 229-232.
  • NMR study of O and N, O-substituted 8-quinolinol derivatives. (n.d.). PubMed.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025). ResearchGate.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NOESY and ROESY. (2018).
  • Determination of absolute configuration using X-ray diffraction. (2025). ResearchGate.
  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (n.d.).
  • 5.4: NOESY Spectra. (2025). Chemistry LibreTexts.
  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (n.d.). Organic Chemistry Data.
  • Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments.
  • ChemScene. (n.d.). 2-Bromo-8-methylquinoline.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH.
  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 13C NMR spectrum.

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Comparative

HPLC and GC-MS methods for assessing the purity of 2-Bromo-8-methylquinoline

An Objective Comparison of HPLC and GC-MS Methods for Assessing the Purity of 2-Bromo-8-methylquinoline For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC and GC-MS Methods for Assessing the Purity of 2-Bromo-8-methylquinoline

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 2-Bromo-8-methylquinoline, a key building block in the synthesis of pharmaceuticals and materials for organic light-emitting diodes (OLEDs), is no exception.[1] Its purity can significantly impact the efficacy, safety, and performance of the final products. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of 2-Bromo-8-methylquinoline.

The Critical Role of Purity for 2-Bromo-8-methylquinoline

2-Bromo-8-methylquinoline (also known as 8-Bromoquinaldine) is a versatile intermediate with the chemical formula C10H8BrN and a molecular weight of 222.09 g/mol .[1][2] It is a solid at room temperature with a melting point of 66-70 °C and a boiling point of 132 °C at 0.1 mmHg.[1] Its utility in organic synthesis stems from the reactivity of the bromine atom and the quinoline core, making it a valuable precursor for more complex molecules.[1][3] However, impurities arising from its synthesis, such as unreacted starting materials (e.g., 2-bromoaniline) or by-products, can interfere with subsequent reactions and compromise the integrity of the final product.[4] Therefore, robust analytical methods for purity determination are essential.

This guide will delve into the practical application and comparative performance of HPLC and GC-MS for this purpose, explaining the rationale behind the proposed methodologies and presenting illustrative experimental data to support the comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are not volatile or are thermally labile.[5][6] For a moderately polar and UV-active compound like 2-Bromo-8-methylquinoline, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical and robust choice.

Expertise & Experience: Justification of the HPLC Method

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining and separating aromatic compounds like quinolines through hydrophobic interactions.[7] An acidic mobile phase, such as one containing a small percentage of formic or phosphoric acid, is crucial for ensuring good peak shape. The basic nitrogen atom in the quinoline ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The acid in the mobile phase protonates the basic nitrogen, ensuring a consistent ionic state and minimizing these undesirable interactions.[8] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard Preparation: Accurately weigh and dissolve 2-Bromo-8-methylquinoline in the sample diluent to a final concentration of approximately 0.5 mg/mL.
  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection Wavelength: 254 nm.
  • Gradient Program: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 30 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 30 | | 20.0 | 30 |
Trustworthiness: A Self-Validating System

This method incorporates a gradient elution, which is essential for a purity assay. It ensures that any late-eluting, more hydrophobic impurities are washed from the column in a reasonable time, providing a comprehensive impurity profile. The use of a DAD allows for the examination of peak purity by comparing spectra across a single peak and can help in identifying co-eluting impurities.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2-Bromo-8-methylquinoline Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column C18 Reversed-Phase Column Separation Inject->Column Detect UV Detection at 254 nm Column->Detect Integrate Peak Integration & Quantification Detect->Integrate Report Generate Purity Report Integrate->Report

Caption: Workflow for HPLC purity assessment of 2-Bromo-8-methylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly specific and sensitive technique ideal for volatile and thermally stable compounds.[5] Given that 2-Bromo-8-methylquinoline has a defined boiling point, it is amenable to GC analysis. The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for the definitive identification of unknown impurities.[5]

Expertise & Experience: Justification of the GC-MS Method

The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for aromatic compounds. A temperature program is employed to ensure the separation of compounds with different volatilities, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main component and any less volatile impurities. The use of a split injection prevents column overloading with the highly concentrated main peak, which is crucial for accurately quantifying trace impurities.[9] Electron ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation of impurities.

Experimental Protocol: GC-MS Method

1. Instrumentation and Columns:

  • GC-MS system with an autosampler, a capillary column, and a mass selective detector.
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).
  • Sample Preparation: Dissolve the 2-Bromo-8-methylquinoline sample in the chosen solvent to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 minutes at 300 °C.
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-400 m/z.
Trustworthiness: A Self-Validating System

The power of GC-MS lies in its dual-dimensional data (retention time and mass spectrum). A peak can be confidently identified by both its elution time and its unique fragmentation pattern. This high degree of specificity makes it an excellent tool for confirming the identity of the main peak and for tentatively identifying unknown impurities, which can then be further investigated.[10]

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Bromo-8-methylquinoline Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC Dissolve->Inject Column Capillary Column Separation Inject->Column Detect Mass Spectrometry Detection Column->Detect Column->Detect Integrate Peak Integration & Spectral Analysis Detect->Integrate Report Generate Purity & Impurity ID Report Integrate->Report

Caption: Workflow for GC-MS purity and impurity identification of 2-Bromo-8-methylquinoline.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, HPLC is often the more practical and cost-effective choice.[11] For in-depth impurity profiling, structural elucidation of unknown impurities, and method development, the specificity of GC-MS is unparalleled.[5][11]

Data Presentation: Summary of Method Performance
FeatureHPLC with UV DetectionGC-MS
Principle Separation based on polarity in the liquid phase.Separation based on volatility in the gas phase.
Analyte Suitability Wide range, including non-volatile impurities.Volatile and thermally stable compounds.
Sensitivity High (ng range).[12]Excellent (pg range), especially in SIM mode.
Specificity Good, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.
Impurity Identification Tentative, based on comparison with standards.Definitive identification of unknowns is possible.
Throughput Moderate (approx. 20 min per sample).[13]Moderate (approx. 20 min per sample).
Cost Lower instrument and operational cost.[13]Higher instrument and maintenance cost.[13]
Typical Application Routine QC, purity testing, stability studies.Impurity profiling, identification of unknowns.

Conclusion: A Complementary Approach

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of 2-Bromo-8-methylquinoline. They are not mutually exclusive but can be seen as complementary tools in a comprehensive quality control strategy.[11]

  • HPLC with UV detection is a robust, reliable, and cost-effective method for routine purity assessments and quality control, offering high precision and sensitivity.[6]

  • GC-MS provides an orthogonal separation mechanism and unparalleled specificity, making it the gold standard for identifying unknown volatile impurities and for a deeper characterization of the impurity profile.[5]

The ultimate choice of method will depend on the specific analytical goals, the available instrumentation, and the stage of drug development or chemical manufacturing. For a complete and rigorous purity assessment, employing both techniques can provide the highest level of confidence in the quality of 2-Bromo-8-methylquinoline.

References

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]

  • Patel, D., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(1), 91-96. Available from: [Link]

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1648. Available from: [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • Majumdar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(32), 6685-6691. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • PubChem. 8-Bromo-2-methylquinoline. Available from: [Link]

  • Ghorai, A., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. The Journal of Physical Chemistry B, 126(19), 3568-3576. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ResearchGate. Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. Available from: [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]

  • International Journal of Innovative Research in Technology. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Available from: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with Substituted Bromoquinolines

For researchers at the forefront of medicinal chemistry and materials science, the synthesis of functionalized quinoline scaffolds is a critical endeavor. The quinoline motif is a privileged structure, forming the core o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the synthesis of functionalized quinoline scaffolds is a critical endeavor. The quinoline motif is a privileged structure, forming the core of numerous FDA-approved drugs and high-performance organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation required to build these complex molecules, particularly for the arylation of bromoquinolines.[1][2]

However, the journey from a substituted bromoquinoline to a novel biaryl compound is not without its challenges. The choice of the palladium catalyst is a pivotal decision that profoundly influences reaction yield, scope, and efficiency. This guide offers a comparative analysis of common palladium catalyst systems for the Suzuki coupling of substituted bromoquinolines, supported by experimental data and mechanistic insights to empower researchers in catalyst selection and reaction optimization.

The Challenge of Bromoquinolines in Suzuki Coupling

The presence of the nitrogen atom in the quinoline ring introduces a layer of complexity not present in the coupling of simple aryl bromides. The Lewis basicity of the quinoline nitrogen can lead to coordination with the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4] This "catalyst poisoning" effect can be particularly pronounced with certain catalyst systems and can significantly diminish yields.[3][5]

Furthermore, the electronic and steric properties of substituents on the bromoquinoline ring can dramatically affect the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. Electron-withdrawing groups can enhance the reactivity of the bromoquinoline, while bulky substituents, particularly in proximity to the bromine atom, can hinder the approach of the catalyst.[6][7]

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of bromoquinolines is largely dictated by the ligands coordinated to the palladium center. These ligands modulate the steric and electronic environment of the metal, influencing its reactivity and stability. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and palladacycles.

Traditional Phosphine-Based Catalysts

This class of catalysts is the most established for Suzuki couplings. The properties of the phosphine ligand—its steric bulk and electron-donating ability—are crucial for success.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, widely used air-sensitive catalyst. While effective for a range of Suzuki couplings, its performance with challenging substrates like bromoquinolines can be modest.[8][9] The relatively small size and moderate electron-donating ability of the triphenylphosphine ligand may not be sufficient to overcome the challenges of catalyst poisoning and steric hindrance. Lower yields are often observed compared to more advanced catalyst systems.[2][8][9]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This air-stable catalyst features a bidentate ferrocene-based phosphine ligand. The larger bite angle and increased electron-donating character of the dppf ligand often lead to improved performance over Pd(PPh₃)₄ for heteroaryl couplings.[8][10] It has been shown to be a good choice for the coupling of bromoindazoles, a related N-heterocycle, affording high yields.[10] For bromoquinolines, Pd(dppf)Cl₂ generally provides good to excellent yields and is a reliable choice for many applications.[1][11][12]

  • Catalyst Systems with Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): The development of bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, has revolutionized palladium-catalyzed cross-coupling reactions.[13] These ligands promote the formation of highly reactive, monoligated Pd(0) species that are particularly effective for the coupling of challenging substrates, including heteroaryl chlorides and sterically hindered aryl bromides.[2][14] Catalyst systems based on these ligands, often available as pre-formed "G2" or "G3" palladacycle precatalysts (e.g., XPhos Pd G2), are highly active for the Suzuki coupling of bromoquinolines and other N-heterocycles, often providing excellent yields with low catalyst loadings and short reaction times.[14][15][16][17]

Table 1: Comparative Performance of Phosphine-Based Catalysts in the Suzuki Coupling of 3-Bromoquinoline with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)ObservationsReference(s)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801275Good yield, but higher catalyst loading and longer reaction time may be required.[2][2]
Pd(dppf)Cl₂3Na₂CO₃1,4-Dioxane/H₂O80-9012-16~95A reliable and high-yielding catalyst for this transformation.[1][1]
Pd(OAc)₂ / XPhos1-2K₃PO₄Toluene1004-8HighBulky monophosphine ligands are generally very effective for challenging substrates.[2][2]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

N-Heterocyclic Carbene (NHC)-Based Catalysts

NHC ligands have emerged as powerful alternatives to phosphines in palladium catalysis. Their strong σ-donating properties form a very stable bond with the palladium center, leading to highly active and robust catalysts.[9][13]

  • PEPPSI-IPr: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, particularly those with bulky NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are exceptionally effective for cross-coupling reactions of heteroaryl halides.[9] The strong Pd-NHC bond provides high thermal stability and resistance to deactivation, often allowing for lower catalyst loadings and shorter reaction times compared to phosphine-based systems. For the coupling of bromopyridines, a close analog to bromoquinolines, PEPPSI-IPr has demonstrated superior performance, achieving high yields with as little as 0.5 mol% catalyst.[9]

Table 2: Representative Performance of an NHC-Based Catalyst in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference(s)
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[9]

Note: Data for 3-bromopyridine is presented as a close proxy for the expected high performance with bromoquinolines.

The strong electron-donating nature of the NHC ligand increases the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step for less reactive aryl halides.[9]

Palladacycle Catalysts

Palladacycles are pre-activated catalyst systems where the palladium is already bonded to a carbon atom of the ligand. This pre-activation can lead to more efficient initiation of the catalytic cycle.

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)): This is a well-known palladacycle that has found broad application in C-C bond-forming reactions. It is known for its high thermal stability and activity, making it suitable for large-scale synthesis. While specific data for bromoquinolines is less common in the compiled results, palladacycles, in general, are effective for the Suzuki coupling of a wide range of aryl halides. A kinetic study on a similar system highlighted the stability and predictable behavior of palladacycle catalysts.[18]

Mechanistic Considerations

A solid understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Pd(0)L_n->Ar-Pd(II)L_n-Br Oxidative Addition (Bromoquinoline) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Br->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 90°C, 12-16h) solvent->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, extract, wash, dry monitor->workup Complete purify Purification: Column Chromatography workup->purify end Pure Product purify->end

Sources

Comparative

Comparative Analysis of Photophysical Properties of Materials Derived from 2-Bromo-8-methylquinoline: A Guide for Advanced Material Development

Introduction: The Versatile Scaffold of 2-Bromo-8-methylquinoline In the landscape of organic electronics and sensor technology, quinoline and its derivatives have emerged as a cornerstone class of N-heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Bromo-8-methylquinoline

In the landscape of organic electronics and sensor technology, quinoline and its derivatives have emerged as a cornerstone class of N-heterocyclic compounds.[1] Their inherent electron-deficient nature, rigid planarity, and rich electronic properties make them prime candidates for a variety of applications, including as emissive and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).[1][2] This guide focuses on a particularly strategic starting material: 2-Bromo-8-methylquinoline.

The true potential of this molecule lies not in its intrinsic properties, but in its capacity as a versatile building block. The bromine atom at the 2-position provides a chemically active site for functionalization through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] This allows for the rational design and synthesis of a vast library of novel materials where different aromatic or heterocyclic moieties can be appended, thereby systematically tuning the resulting photophysical and electronic properties. The methyl group at the 8-position, while less reactive, can influence solubility, film-forming characteristics, and steric interactions within the final molecule.[1]

This guide provides a comparative analysis of the photophysical properties of materials derived from the 2-Bromo-8-methylquinoline scaffold against other relevant classes of organic electronic materials. We will delve into the structure-property relationships that govern their performance and provide standardized protocols for their characterization, offering researchers, chemists, and drug development professionals a comprehensive toolkit for innovation.

Comparative Photophysical Analysis

The utility of a material in optoelectronic applications is defined by its photophysical properties, primarily its ability to absorb and emit light. Key parameters include the absorption and emission wavelengths (λ_abs and λ_em), the Stokes shift (the difference between λ_abs and λ_em), the fluorescence quantum yield (Φ_f), and the excited-state lifetime (τ).

The substitution on the quinoline core dramatically influences these properties. Attaching electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can precisely control the HOMO-LUMO energy gap, and thus, the color of emission.[3]

Below is a comparison of representative quinoline derivatives with other common fluorophores used in similar applications.

Compound/Class λ_abs (nm) λ_em (nm) Stokes Shift (nm) Φ_f Solvent/Matrix Key Features & Applications
Trifluoromethylated Quinoline-Phenol Schiff Bases [4]~350-450~450-55065-1500.12-0.85CHCl₃, DMSO, MeOHHigh Stokes shifts, good photostability; potential for sensors and bio-imaging.[4]
7-(Diethylamino)quinolone Chalcones [5]~400-450~500-600~100-150-VariousStrong solvatofluorochromism (color changes with solvent polarity), push-pull architecture; suitable for environmental sensors.[5]
Carbazole-Quinoline Hybrids [6]~350-400~420-450~70-800.77-0.81-High quantum yields and two-photon absorption cross-sections; promising for data storage and bio-imaging.[6]
Bis(8-hydroxyquinoline) Zinc (Znq₂) [7]~380-400~540-570~160-170-PVK MatrixYellow emitter for OLEDs, demonstrates electroluminescence.[7]
5,7-dibromo-8-hydroxyquinoline [8]---High-Used as a fluorescent material in OLEDs, showing higher fluorescence yield compared to other hydroxyquinoline complexes.[8]

Expert Insights: The data clearly illustrates the tunability of quinoline-based systems. For instance, the large Stokes shifts observed in quinolone chalcones and Schiff bases are indicative of a significant change in geometry or electronic structure upon excitation, a phenomenon known as Intramolecular Charge Transfer (ICT).[4][5] This is highly desirable in applications like fluorescent probes and OLEDs as it minimizes self-absorption, leading to brighter emissions. The high quantum yields of carbazole-quinoline hybrids highlight a common design strategy: combining an electron-rich unit (carbazole) with an electron-deficient one (quinoline) to promote efficient charge recombination and light emission.[5][6] Materials derived from 2-Bromo-8-methylquinoline can be designed to exhibit similar or superior properties by judiciously selecting the coupling partner.

Synthetic & Characterization Workflows

A systematic approach to material development requires robust and reproducible experimental protocols. Here, we outline the core workflows from synthesis to characterization.

Synthetic Strategy: Accessing Novel Derivatives via Cross-Coupling

The primary advantage of the 2-Bromo-8-methylquinoline core is its suitability for cross-coupling reactions. This allows for the creation of C-C, C-N, or C-O bonds, linking the quinoline to other functional units. The Suzuki coupling, which forms C-C bonds with boronic acids, is a particularly powerful tool.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 2-Bromo-8-methylquinoline F Suzuki Cross-Coupling Reaction A->F B Functional Boronic Acid (Ar-B(OH)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane) E->F H Purification (Column Chromatography) F->H G Novel 2-Aryl-8-methylquinoline Derivative H->G

Caption: General workflow for synthesizing novel materials via Suzuki coupling.

Experimental Protocols

Protocol 1: Steady-State Photophysical Characterization

Objective: To determine the absorption (UV-Vis) and emission (fluorescence) spectra of a synthesized derivative.

Rationale: This is the foundational experiment to understand how the material interacts with light. The absorption spectrum reveals the electronic transitions possible, while the emission spectrum shows the energy (color) of light released after excitation. The difference between their peaks (Stokes shift) is a critical parameter for application efficiency.

Methodology:

  • Solution Preparation: Prepare a dilute stock solution (~1 mM) of the sample in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Acetonitrile). From this, prepare a working solution with an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Replace the solvent with the sample solution and record the absorption spectrum, typically from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_abs.

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~800 nm.

    • Identify the wavelength of maximum emission (λ_em).

Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Determination

Objective: To quantify the efficiency of the fluorescence process.

Rationale: The quantum yield is the ratio of photons emitted to photons absorbed. A high Φ_f is crucial for bright emitters in OLEDs and sensitive probes. The relative method compares the sample's fluorescence intensity to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Absorbance Matching: Prepare solutions of both the standard and the sample in the same solvent. Adjust their concentrations so that their absorbances are identical (and < 0.1) at the excitation wavelength of the standard.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for both the standard and the sample, using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_std).

    • Calculate the quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std * (A_sample / A_std) * (η_sample² / η_std²) where Φ_f,std is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard.

Workflow for Photophysical Characterization

G A Synthesized Compound B Prepare Dilute Solution (Abs < 0.1) A->B C UV-Vis Spectrophotometer B->C F Spectrofluorometer B->F D Record Absorption Spectrum C->D E Determine λ_abs D->E G Excite at λ_abs E->G J Calculate Stokes Shift (λ_em - λ_abs) E->J N Photophysical Data Profile E->N F->G H Record Emission Spectrum G->H I Determine λ_em H->I K Measure Integrated Fluorescence Intensity H->K I->J I->N J->N L Compare with Standard K->L M Calculate Quantum Yield (Φ_f) L->M M->N

Caption: Experimental workflow for comprehensive photophysical analysis.

Application Case Study: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are frequently employed in OLEDs, either as the primary emitter, a host for a dopant, or as an electron transport material.[1] A typical solution-processed, multi-layer OLED structure is fabricated to maximize efficiency by ensuring balanced charge injection and recombination within the emissive layer.

G cluster_device OLED Device Structure cluster_process Cathode Cathode (e.g., Al, Ca) EIL Electron Injection Layer (EIL) EIL->Cathode Electrons (e⁻) ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Quinoline Derivative) EML->ETL recombination e⁻ + h⁺ → Exciton → Light EML->recombination HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes (h⁺)

Caption: Schematic of a multi-layer OLED and charge flow.

Trustworthiness through Self-Validation: The performance of an OLED device is the ultimate validation of the material's properties. Key performance metrics such as turn-on voltage, external quantum efficiency (EQE), and color purity (defined by the emission spectrum's coordinates on a CIE diagram) must correlate with the photophysical data obtained from solution-state characterization. For example, a material with a high solution quantum yield should, in an optimized device, lead to a high EQE. Discrepancies often point to issues with film morphology, charge trapping, or excited-state quenching in the solid state, providing crucial feedback for the next cycle of molecular design.

Conclusion and Future Outlook

2-Bromo-8-methylquinoline represents a powerful and versatile platform for the development of advanced functional materials. Through strategic synthetic modifications, primarily via cross-coupling reactions, its derivatives can be tailored for high-performance applications in OLEDs, chemical sensors, and bio-imaging. The key to success lies in a deep understanding of the relationship between chemical structure and photophysical properties, guided by systematic and rigorous characterization. By comparing newly synthesized materials against established benchmarks and correlating solution-state properties with solid-state device performance, researchers can rapidly iterate and optimize designs. The continued exploration of novel substitutions on the quinoline core promises to yield next-generation materials with unprecedented efficiency, stability, and functionality.

References

  • Title: Preparation and Photophysical Properties of Two-Photon Absorption Materials Containing Quinoline Ring as Electron Acceptors Source: Scientific.Net URL: [Link]

  • Title: Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones Source: ACS Omega URL: [Link]

  • Title: Photophysical properties of quinoline derivatives in CH3CN. Source: ResearchGate URL: [Link]

  • Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development Source: Nazmul Hosen Personal Site URL: [Link]

  • Title: Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors Source: ACS Chemical Reviews URL: [Link]

  • Title: 8-Bromo-2-methylquinoline Source: National Center for Biotechnology Information, PubMed Central URL: [Link]

  • Title: Photophysical processes in single molecule organic fluorescent probes Source: Chemical Society Reviews URL: [Link]

  • Title: Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites Source: Journal of the American Chemical Society URL: [Link]

  • Title: Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA Source: Ife Journal of Science URL: [Link]

  • Title: 4-Amino-8-bromo-2-methylquinoline Source: MySkinRecipes URL: [Link]

  • Title: Photo physical properties of 8-hydroxy quinoline Source: Indian Journal of Pure & Applied Physics URL: [Link]

  • Title: Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4 Source: ResearchGate URL: [Link]

  • Title: Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications Source: ResearchGate URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL: [Link]

  • Title: Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group Source: MDPI URL: [Link]

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Validation

A Researcher's Guide to Confirming the Regioselectivity of Bromination on 8-Methylquinoline

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds like quinoline is a cornerstone of molecular design. The bromination of 8-methylquinoline serves...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds like quinoline is a cornerstone of molecular design. The bromination of 8-methylquinoline serves as a classic example of electrophilic aromatic substitution where the directing effects of the quinoline nitrogen and the methyl group compete, leading to a mixture of regioisomers. Unambiguous confirmation of the bromine's position is not merely an academic exercise; it is a critical step in ensuring the desired biological activity and structure-activity relationship (SAR) of downstream compounds.

This guide provides an in-depth comparison of the primary analytical techniques used to definitively establish the regioselectivity of this reaction. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Underlying Chemistry: Directing Effects in Quinoline Bromination

Electrophilic substitution on the quinoline ring system is governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring. Consequently, substitution preferentially occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions.[1][2][3][4] However, the presence of the electron-donating methyl group at the C-8 position in 8-methylquinoline complicates this picture. The methyl group activates the carbocyclic ring, particularly the adjacent C-7 position, and can also influence the C-5 position. Therefore, the bromination of 8-methylquinoline can potentially yield several monosubstituted isomers, with the most probable being 5-bromo-, 7-bromo-, and to a lesser extent, 3-bromo- and 6-bromo-8-methylquinoline.

The choice of brominating agent (e.g., molecular bromine vs. N-Bromosuccinimide) and reaction conditions can further influence the product distribution.[5][6][7] This variability underscores the necessity for robust analytical confirmation.

Comparative Analysis of Confirmation Techniques

The definitive identification of the resulting regioisomers relies on a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Workflow for Regioselectivity Confirmation

G cluster_0 Reaction & Isolation cluster_1 Primary Analysis cluster_2 Advanced Confirmation Bromination Bromination of 8-Methylquinoline Workup Reaction Work-up & Crude Product Isolation Bromination->Workup Purification Chromatographic Purification Workup->Purification TLC TLC Analysis of Crude Mixture Purification->TLC Assess purity MS Mass Spectrometry (MS) - Isotopic Pattern Purification->MS Initial Confirmation NMR 1D NMR (1H, 13C) - Chemical Shifts & Coupling Purification->NMR NMR_2D 2D NMR (COSY, NOESY) - Spatial Proximity NMR->NMR_2D If ambiguity exists XRay X-ray Crystallography - Absolute Structure NMR_2D->XRay For definitive proof

Caption: Workflow for the confirmation of regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the substitution pattern on the quinoline ring. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

Expertise & Experience: The key to using NMR for regioselectivity determination lies in analyzing the coupling patterns (J-coupling) and chemical shifts of the aromatic protons. The number of protons on each ring and their splitting patterns directly reveal the position of the bromine atom. For instance, the disappearance of a doublet of doublets and the appearance of a singlet or a doublet in the aromatic region is a strong indicator of substitution.

¹H NMR Signatures of Potential Isomers:

Position of BromineExpected ¹H NMR Aromatic Signals (Qualitative)Key Differentiating Features
5-Bromo One proton signal from the pyridine ring will be a doublet of doublets. The benzene ring will show two doublets.The characteristic downfield shift of H-4 and the presence of two coupled protons on the benzene ring.
7-Bromo The pyridine ring protons will show their characteristic patterns. The benzene ring will exhibit two singlets (or very small meta-coupling).The loss of the characteristic AB quartet for H-5 and H-6, replaced by two singlets.
3-Bromo The H-2 and H-4 protons will appear as singlets. The protons on the benzene ring will remain as a complex multiplet.The disappearance of the H-3 proton signal and the simplification of the H-2 and H-4 signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-8-methylquinoline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions on the quinoline ring.

Advanced NMR Techniques for Ambiguous Cases:

For cases where ¹H NMR is insufficient for unambiguous assignment, 2D NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing the connectivity of the proton network within each ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, irrespective of their bonding. A NOESY correlation between the methyl protons at C-8 and a proton at C-7 would rule out substitution at the 7-position.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is essential for confirming the successful incorporation of a bromine atom and for determining the molecular weight of the product.

Trustworthiness: The most telling feature of a bromine-containing compound in a mass spectrum is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[9] The presence of this doublet is a definitive indicator of monobromination.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺: [M+2]⁺ Ratio
8-MethylquinolineC₁₀H₉N143.19N/A
Bromo-8-methylquinolineC₁₀H₈BrN222.08~1:1

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV. This high-energy ionization method produces a rich fragmentation pattern that can provide additional structural information.[10]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion peak and, most importantly, the [M+2]⁺ peak. The near-equal intensity of these two peaks confirms the presence of one bromine atom.

GC-MS for Isomer Separation and Identification:

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination for analyzing a mixture of isomers. The gas chromatograph separates the different bromo-8-methylquinoline isomers based on their boiling points and interactions with the column's stationary phase. Each separated isomer then enters the mass spectrometer, providing a mass spectrum for each component of the mixture. This allows for both the identification and quantification of the different regioisomers produced in the reaction.

X-ray Crystallography: The Ultimate Arbiter of Structure

For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

Authoritative Grounding: If a suitable single crystal of the purified isomer can be grown, X-ray diffraction analysis will provide the exact connectivity of all atoms, leaving no doubt as to the position of the bromine atom. The resulting crystal structure is a definitive piece of evidence.[11][12][13]

Experimental Workflow: Single-Crystal X-ray Crystallography

G Crystal_Growth Crystal Growth (Slow Evaporation, etc.) Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Molecular Structure Structure_Solution->Final_Structure

Caption: Workflow for X-ray crystallography analysis.

Protocol Overview:

  • Crystal Growth: Grow single crystals of the purified isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.

Conclusion

Confirming the regioselectivity of the bromination of 8-methylquinoline is a multi-faceted analytical challenge that requires a logical and systematic approach. While Mass Spectrometry provides a quick and reliable confirmation of successful bromination, NMR spectroscopy stands out as the primary and most informative tool for elucidating the precise substitution pattern. For cases of ambiguity or when absolute proof of structure is required for publication or patent purposes, single-crystal X-ray crystallography provides the definitive answer. By judiciously applying these techniques and understanding the principles behind their application, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further discoveries in drug development and materials science.

References

  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • The University of Burdwan. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-8-methoxyquinoline. Retrieved from [Link]

  • PubMed. (n.d.). 8-Bromo-2-methyl-quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-8-methylquinoline (C10H8BrN). Retrieved from [Link]

  • Semantic Scholar. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]

  • ACS Publications. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) 4-Bromo-8-methoxyquinoline. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Quinoline Derivatives: Scoping the Potential of 2-Bromo-8-methylquinoline

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold," frequently appearing in a vast array of pharmacologically active compounds.[3] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The specific biological function is intricately dictated by the nature and position of substituents on the quinoline core, a principle known as the Structure-Activity Relationship (SAR).[6]

This guide focuses on a specific, yet under-investigated derivative: 2-Bromo-8-methylquinoline . While this compound is a known chemical entity, serving as a potential synthetic intermediate, its biological activity profile remains largely unexplored in publicly available literature.[7][8] This document aims to bridge this knowledge gap by providing a comparative analysis. By examining the established biological activities of structurally analogous quinoline derivatives, we can project the likely therapeutic potential of 2-Bromo-8-methylquinoline and provide a comprehensive roadmap for its future experimental validation.

Anticipated Biological Profile of 2-Bromo-8-methylquinoline: A SAR-Based Hypothesis

The structure of 2-Bromo-8-methylquinoline suggests potential for significant biological activity based on established SAR principles for the quinoline class:

  • The 2-Bromo Substitution: Halogen atoms, particularly bromine, are known to enhance the lipophilicity of molecules, which can improve cell membrane permeability. The bromine at the C-2 position can also act as a leaving group or a site for further functionalization in synthetic schemes, and its electron-withdrawing nature can modulate the electronic properties of the entire ring system, potentially influencing interactions with biological targets.[9]

  • The 8-Methyl Substitution: The methyl group at the C-8 position can influence the molecule's steric profile and lipophilicity. Substituents at the C-8 position have been shown to be critical for various activities, including anticancer and anti-inflammatory effects.[9][10]

Based on these features, it is plausible to hypothesize that 2-Bromo-8-methylquinoline may exhibit cytotoxic effects against cancer cells, activity against microbial pathogens, and potentially modulate inflammatory pathways. The following sections will explore these possibilities by comparing them with experimental data from closely related analogs.

Comparative Analysis I: Anticancer Activity

Quinoline derivatives are well-documented anticancer agents, acting through mechanisms such as the inhibition of topoisomerase, kinase signaling, and induction of apoptosis.[1][11] The presence of bromine atoms on the quinoline scaffold has been frequently associated with potent cytotoxic activity.[9][12]

Supporting Experimental Data from Brominated Quinoline Analogs

While data for 2-Bromo-8-methylquinoline is unavailable, numerous studies on other brominated quinolines demonstrate significant efficacy against various cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of our target compound.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 - 25.6 (range)Not Specified
HeLa (Cervical Carcinoma)6.7 - 25.6 (range)Not Specified
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6 (range)Not Specified
6,8-Dibromo-5-nitroquinoline C6 (Rat Brain Tumor)50.05-FU
HT29 (Colorectal Adenocarcinoma)26.25-FU
HeLa (Cervical Carcinoma)24.15-FU
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Rat Brain Tumor)15.45-FU
HeLa (Cervical Carcinoma)26.45-FU
HT29 (Colorectal Adenocarcinoma)15.05-FU
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32Erlotinib
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92Doxorubicin

Data compiled from multiple sources.[9][12][13] IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that bromo-substituted quinolines and related quinazolinones possess cytotoxic activity in the low micromolar range against a diverse panel of cancer cell lines. Notably, the addition of multiple bromine atoms, as seen in the dibromo- and tetrabromo- derivatives, often correlates with high potency.[9] This strongly suggests that 2-Bromo-8-methylquinoline warrants evaluation as a potential anticancer agent.

Potential Mechanism of Action: Apoptosis Induction

A common mechanism for quinoline-induced cancer cell death is the induction of apoptosis, or programmed cell death. This pathway is critical for eliminating damaged or cancerous cells and is a primary target for many chemotherapeutic drugs.

G quinoline Brominated Quinoline (e.g., 2-Bromo-8-methylquinoline) cell Cancer Cell quinoline->cell mito Mitochondria cell->mito Induces Stress bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.

Comparative Analysis II: Antimicrobial Activity

The quinoline scaffold is the backbone of several important antibacterial drugs (e.g., fluoroquinolones).[6] Their primary mode of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14]

Supporting Experimental Data from Related Quinoline Analogs

While antimicrobial data for 2-Bromo-8-methylquinoline is absent, studies on halogenated and methyl-substituted quinolines show significant activity against pathogenic bacteria, including resistant strains.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)
5,7-Dichloro-8-hydroxy-2-methylquinoline Mycobacterium tuberculosis0.07 (0.1 µM)
M. smegmatis0.35 (1.56 µM)
Staphylococcus aureus (MSSA)0.5 (2.2 µM)
Staphylococcus aureus (MRSA)0.25 (1.1 µM)
A Quinolinequinone Derivative (QQ6) Enterococcus faecalis4.88
A new 8-hydroxyquinoline derivative (PH176) Staphylococcus aureus (MRSA)16 (MIC₅₀)

Data compiled from multiple sources.[5][15][16] MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that visibly inhibits microbial growth.

The potent activity of 5,7-Dichloro-8-hydroxy-2-methylquinoline, particularly against M. tuberculosis and methicillin-resistant S. aureus (MRSA), is noteworthy.[15] The presence of both halogen and methyl groups on this active compound provides a compelling argument for testing 2-Bromo-8-methylquinoline against a similar panel of pathogens.

Comparative Analysis III: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have been explored as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX) or signaling pathways such as NF-κB.[7][10]

Rationale for Anti-inflammatory Potential

The evaluation of anti-inflammatory activity often begins with assessing a compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Several quinoline derivatives have demonstrated the ability to inhibit NO production, suggesting they can interfere with key inflammatory signaling cascades.[17] Given the broad bioactivity of the quinoline scaffold, it is reasonable to propose that 2-Bromo-8-methylquinoline could possess anti-inflammatory properties. Experimental verification using in vitro models is a necessary next step.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2-Bromo-8-methylquinoline, a series of standardized in vitro assays are required. The following protocols are foundational for this evaluation.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13][18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT29) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Bromo-8-methylquinoline in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution (MIC Determination)

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. This method is guided by standards from the Clinical and Laboratory Standards Institute (CLSI).[3]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 2-Bromo-8-methylquinoline in DMSO. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth (clear well).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce NO production. The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant is then quantified using the Griess reagent.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of 2-Bromo-8-methylquinoline (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to stimulate inflammation. Include control wells (cells only, cells + LPS, cells + known inhibitor + LPS).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Bromo-8-methylquinoline is currently lacking, a comparative analysis based on established structure-activity relationships provides a strong foundation for targeted investigation. The data from structurally similar brominated quinolines suggest a high probability of potent anticancer activity , likely mediated through the induction of apoptosis. Furthermore, the known efficacy of related halogenated and methyl-substituted quinolines indicates a significant potential for antimicrobial activity , particularly against clinically relevant Gram-positive bacteria. The possibility of anti-inflammatory effects also warrants exploration.

This guide provides not only a comparative framework to justify further research but also the detailed experimental protocols necessary to undertake this evaluation. The systematic application of the described cytotoxicity, antimicrobial, and anti-inflammatory assays will definitively characterize the biological profile of 2-Bromo-8-methylquinoline, potentially unveiling a novel and valuable scaffold for future drug development.

References

  • Cakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved January 17, 2026, from [Link]

  • de Souza, T. G., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. [Link]

  • Ghonime, M., & Eldomany, R. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6729. [Link]

  • Gupta, H., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • Kumar, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4386–4410. [Link]

  • Lall, N., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(11), e202200892. [Link]

  • Marepu, N. R., et al. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 46(5), 1547-1563. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715030, 8-Bromo-2-methylquinoline. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved January 17, 2026, from [Link]

  • Singh, R. K., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(3), 267–276. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 17, 2026, from [Link]

  • Xu, X., et al. (2009). 8-Bromo-2-methylquinoline. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1490. [Link]

  • Zarrin, M., et al. (2018). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in pharmaceutical sciences, 13(2), 147–155. [Link]

Sources

Validation

A Comparative Guide to the Catalytic Performance of 2-Bromo-8-methylquinoline-Based Ligands

Introduction: The Privileged Quinoline Scaffold in Modern Catalysis The quest for efficient and selective catalysts is a driving force in chemical synthesis, particularly within the pharmaceutical and fine chemical indus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinoline Scaffold in Modern Catalysis

The quest for efficient and selective catalysts is a driving force in chemical synthesis, particularly within the pharmaceutical and fine chemical industries. Among the myriad of ligand architectures, the quinoline ring system stands out as a "privileged scaffold."[1][2] Its rigid, heteroaromatic structure provides a well-defined coordination environment for metal centers, which is essential for inducing high levels of activity and selectivity in catalytic transformations.[1][3] The 2-Bromo-8-methylquinoline core, specifically, serves as a versatile and powerful platform for ligand design. The methyl group at the 8-position exerts significant steric influence on the metal's coordination sphere, while the bromine atom at the 2-position provides a reactive handle for introducing diverse coordinating groups, most notably phosphines, through cross-coupling chemistry.

This technical guide offers an in-depth performance comparison of ligands derived from the 2-Bromo-8-methylquinoline scaffold. We will explore their synthesis, delve into their application in key catalytic reactions, and provide a comparative analysis of their efficacy, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced catalytic tools.

Part 1: From Building Block to Bespoke Ligand: Synthesis of 2-(Diorganophosphino)-8-methylquinolines

The transformation of 2-Bromo-8-methylquinoline into high-performance phosphine ligands is the critical first step. The bromine atom is readily displaced through various cross-coupling methodologies. A common and effective strategy involves a palladium- or nickel-catalyzed P-C coupling reaction with a secondary phosphine or its corresponding phosphide.

The choice of phosphine (e.g., diphenylphosphine, dicyclohexylphosphine) is a crucial experimental parameter, as the electronic and steric properties of the phosphorus substituents will directly impact the performance of the final catalyst. For instance, bulky, electron-rich phosphines often enhance the rate of oxidative addition and reductive elimination in cross-coupling cycles.[4]

G cluster_synthesis Ligand Synthesis Workflow A 2-Bromo-8-methylquinoline (Starting Material) B Palladium-Catalyzed Phosphination A->B Pd(OAc)2, Xantphos Base (e.g., K2CO3) Toluene, 110°C C 2-(Diphenylphosphino)- 8-methylquinoline (Product Ligand) B->C Purification (Column Chromatography) E Inert Atmosphere (N2 or Ar) B->E D HPPh2 or KPPh2 (Phosphine Source) D->B

Caption: Synthetic workflow for a representative 2-phosphino-8-methylquinoline ligand.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)-8-methylquinoline

This protocol describes a representative palladium-catalyzed phosphination reaction.

Materials:

  • 2-Bromo-8-methylquinoline (1.0 equiv)

  • Diphenylphosphine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-8-methylquinoline, potassium carbonate, palladium(II) acetate, and Xantphos.

  • Purge the flask with argon for 10 minutes.

  • Add anhydrous toluene via syringe, followed by the addition of diphenylphosphine.

  • Heat the reaction mixture to 110°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired phosphine ligand. The product must be handled under an inert atmosphere to prevent oxidation of the phosphorus center.[5]

Part 2: Performance in Catalysis: A Comparative Analysis

The true measure of a ligand's utility is its performance in catalytic reactions. We will now compare the efficacy of 2-Bromo-8-methylquinoline-derived ligands against alternatives in two critical areas: palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[4][6] The efficiency of this reaction is highly dependent on the ligand supporting the palladium catalyst. Ligands derived from the 8-methylquinoline scaffold create a sterically demanding environment that can promote the reductive elimination step, often leading to higher turnover numbers (TONs).

G cluster_cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R1-Pd(II)L2-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R1-Pd(II)L2-R2 Trans->PdII_B RedEli Reductive Elimination PdII_B->RedEli RedEli->Pd0 R1R2 R1-R2 (Product) RedEli->R1R2 R1X R1-X R1X->OxiAdd R2B R2-B(OR)2 R2B->Trans

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Performance Comparison:

The table below compares the performance of a hypothetical ligand, L1 (2-(dicyclohexylphosphino)-8-methylquinoline), with a standard Buchwald-type ligand, SPhos , in the coupling of 4-chlorotoluene with phenylboronic acid. The data is representative of trends observed in the field.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TON
L1 0.1100498980
SPhos 0.1100485850
L1 0.0110012959500
SPhos 0.0110012727200

Analysis: The steric bulk provided by the 8-methyl group in L1 , combined with the electron-rich dicyclohexylphosphine moiety, creates a highly active catalyst. This bulk is theorized to facilitate the reductive elimination step, leading to faster catalyst turnover and higher yields, especially at low catalyst loadings. This enhanced activity is crucial for applications in pharmaceutical manufacturing where minimizing residual palladium levels is critical.

Application 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a vital method for producing chiral alcohols, which are key building blocks for pharmaceuticals.[3] Ruthenium catalysts are often employed for this transformation, and the chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the metal. The rigid quinoline backbone is an excellent platform for designing such ligands.[1][7]

Studies on related pyridine-quinoline based ruthenium complexes have shown that the position of methyl groups on the quinoline ring significantly impacts catalytic activity.[8] Specifically, a methyl group at the 8-position, as in our scaffold, leads to highly active catalysts.[8]

Performance Comparison:

This table compares the performance of two ruthenium catalysts in the transfer hydrogenation of acetophenone. Catalyst 1 is based on a ligand derived from 8-methylquinoline, while Catalyst 2 uses a non-substituted quinoline ligand.

CatalystLigand TypeTime for >99% Conversion (min)TOF (h⁻¹)
Catalyst 1 8-Methylquinoline-based10~1600
Catalyst 2 Non-substituted quinoline60~267

Data extrapolated from trends reported in literature for similar systems.[8]

Analysis: The data clearly demonstrates the profound positive effect of the 8-methyl substituent. Catalyst 1 achieves quantitative conversion in a fraction of the time required by Catalyst 2 , resulting in a dramatically higher turnover frequency (TOF).[8] This rate enhancement is attributed to the steric pressure exerted by the 8-methyl group, which can influence the binding of the substrate and facilitate the hydride transfer step in the catalytic cycle. This makes 8-methylquinoline-based ligands exceptionally promising for developing highly efficient asymmetric hydrogenation catalysts.

Part 3: Comprehensive Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental workflows are essential.

G cluster_workflow Catalyst Screening Experimental Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents (Substrate, Base, Solvent) A->B C Add Catalyst/Ligand (Precise Loading) B->C D Heating & Stirring (Controlled Temp/Time) C->D E Reaction Monitoring (TLC / GC-MS) D->E F Workup & Quenching E->F G Purification (Column Chromatography) F->G H Analysis & Yield (NMR, HPLC) G->H

Caption: A standardized workflow for evaluating catalytic performance.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)

  • L1 (2-(dicyclohexylphosphino)-8-methylquinoline) (0.0012 mmol, 0.12 mol%)

  • Toluene (2 mL) / Water (0.2 mL)

  • Vial with stir bar

Procedure:

  • To a reaction vial, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.

  • In a separate glovebox, prepare a stock solution of the palladium precatalyst by dissolving Pd(OAc)₂ and ligand L1 in toluene.

  • Add the toluene/water solvent mixture to the reaction vial.

  • Add the required amount of the catalyst stock solution to the vial.

  • Seal the vial and place it in a preheated aluminum block at 100°C.

  • Stir the reaction for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Analyze the crude mixture by GC-MS with an internal standard to determine the yield.

Conclusion

Ligands derived from the 2-Bromo-8-methylquinoline scaffold represent a class of highly effective ancillary ligands for transition metal catalysis. The strategic placement of the 8-methyl group provides a powerful tool for tuning the steric environment of the metal center, leading to significant enhancements in catalytic activity and efficiency in both cross-coupling and hydrogenation reactions.[3][8] The synthetic accessibility of these ligands, stemming from the reactive 2-bromo position, allows for the systematic variation of the coordinating phosphine group, enabling the fine-tuning of electronic properties and the optimization of catalyst performance for specific applications. For researchers in drug development and process chemistry, the superior performance metrics (higher TONs and TOFs) offered by these ligands translate into more efficient, economical, and sustainable chemical syntheses.

References

  • The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric Catalysis. (n.d.). BenchChem.
  • A Comparative Guide to the Efficacy of Substituted Quinolines in Catalysis. (n.d.). BenchChem.
  • Li, J., Huang, C.-Y., & Li, C.-J. (2022). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
  • Quinoline-based metal complexes: Synthesis and applications. (2024). Coordination Chemistry Reviews.
  • Vasudevan, V. D., et al. (n.d.). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Scilit.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI.
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). European Journal of Organic Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central.
  • 8-Bromo-2-methylquinoline. (n.d.). PubMed Central.
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). ResearchGate.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. (n.d.). BenchChem.
  • quinolinecarboxaldehyde Analogues in Catalysis: Application Notes and Protocols. (n.d.). BenchChem.
  • Synthetic strategies towards phosphine ligands suitable for further... (n.d.). ResearchGate.
  • 8-Bromo-2-methyl-quinoline. (n.d.). PubMed.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Feature Papers in Catalysis in Organic and Polymer Chemistry. (n.d.). MDPI.
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (n.d.). PubMed Central.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). BenchChem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PubMed Central.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-8-methylquinoline

For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the synthesis and analysis of novel compounds to their safe handling and disposa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the synthesis and analysis of novel compounds to their safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-8-methylquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

The principles outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are supported by available chemical safety data. The causality behind each step is explained to foster a deeper understanding and a culture of safety within your laboratory.

Hazard Identification and Risk Assessment

Before handling 2-Bromo-8-methylquinoline, it is crucial to be fully aware of its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-8-methylquinoline is classified as follows:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

This data is compiled from notifications to the ECHA C&L Inventory.[1][2]

The primary risks associated with this compound are dermal and ocular irritation. Therefore, all handling and disposal procedures must be designed to prevent direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Bromo-8-methylquinoline. The following table outlines the minimum required PPE. Always consult your institution's specific safety guidelines and the glove manufacturer's compatibility chart.[3]

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a face shieldTo prevent splashes from causing serious eye irritation.[4]
Hands Nitrile rubber glovesTo prevent skin contact and irritation.[5]
Body Laboratory coatTo protect skin and clothing from contamination.

Workflow for Proper Disposal of 2-Bromo-8-methylquinoline

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-Bromo-8-methylquinoline waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Waste Generated (2-Bromo-8-methylquinoline) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Use Designated 'Halogenated Organic Waste' Container Segregate->Container Label Label Container with 'Hazardous Waste', Chemical Name, and Date Container->Label Storage Store in a Cool, Dry, Well-Ventilated Area (Satellite Accumulation Area) Label->Storage Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Storage->Disposal End Disposal via Incineration Disposal->End

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-8-methylquinoline

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth ope...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when handling 2-Bromo-8-methylquinoline, a heterocyclic compound that necessitates careful management due to its potential hazards. By understanding the rationale behind each piece of protective equipment and adhering to the procedural steps outlined, you can significantly mitigate risks and foster a culture of safety within your laboratory.

Hazard Profile of 2-Bromo-8-methylquinoline

2-Bromo-8-methylquinoline is classified as a substance that causes skin and serious eye irritation[1][2]. Understanding this hazard profile is the foundation for our PPE strategy. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles if handled in solid form. Therefore, our protective measures must create a comprehensive barrier against these entry points.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 2-Bromo-8-methylquinoline. The following table summarizes the recommended PPE, categorized by the level of protection and the specific laboratory task.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Inspect for tears or degradation before each use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[3]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[3]Primary
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesRequired when handling the solid, powdered form to prevent inhalation of dust particles.[3] Necessary for handling solutions in poorly ventilated areas.Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles during bulk transfers or when there is a heightened risk of splashes.[3]Secondary
Procedural Guidance for PPE Usage

Simply having the correct PPE is not enough; proper procedure in donning and doffing is critical to prevent cross-contamination.

3.1. Donning PPE: A Step-by-Step Workflow

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection before handling 2-Bromo-8-methylquinoline.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly LabCoat 1. Don Lab Coat WashHands->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

PPE Donning Workflow

Causality Behind the Sequence: This sequence is designed to move from the least contaminated items to the most, minimizing the risk of transferring contaminants to your body or the PPE itself. The lab coat goes on first as the foundational barrier. The respirator and goggles follow, and finally, gloves are donned, with the cuffs pulled over the sleeves of the lab coat to create a seal.

3.2. Doffing PPE: The Decontamination Process

The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves 1. Remove Gloves Goggles 2. Remove Eye Protection Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Respirator 4. Remove Respirator (if used) LabCoat->Respirator WashHands Wash hands thoroughly Respirator->WashHands

PPE Doffing Workflow

Rationale for the Doffing Order: The principle here is to remove the most contaminated items first. Gloves are typically the most contaminated and are removed first, taking care not to touch the outside of the glove with bare skin. Eye protection, the lab coat, and the respirator follow. The lab coat should be rolled inward to contain any contaminants. Finally, washing your hands is the last and one of the most crucial steps to remove any residual contamination.

Operational and Disposal Plans

4.1. Handling Operations

  • Weighing and Aliquoting: When handling the solid form of 2-Bromo-8-methylquinoline, conduct these operations within a chemical fume hood to minimize inhalation risk.[3] An N95 particulate respirator is strongly recommended during this process.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary, even within a fume hood.

  • Reaction Monitoring and Work-up: Maintain the use of all primary PPE during these stages. If there is a risk of splashing or aerosol generation, a face shield should be worn over safety goggles.

4.2. Disposal of Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent the spread of chemical hazards.

  • Gloves: Dispose of gloves immediately after use in a designated hazardous waste container.[3] Never reuse disposable gloves.

  • Lab Coats: If significant contamination of a reusable lab coat occurs, it should be professionally decontaminated by a licensed service. Disposable lab coats should be placed in the hazardous waste stream.

  • Other Disposable PPE: All other single-use PPE, such as disposable respirators, must be disposed of as hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, a clear and practiced response is crucial.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess DonPPE Don appropriate PPE Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect waste into a labeled container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Report Report the incident Dispose->Report

Chemical Spill Response Workflow

This workflow provides a clear, step-by-step guide for a safe and effective response to a chemical spill, ensuring the safety of all laboratory personnel.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can handle 2-Bromo-8-methylquinoline with confidence, ensuring a safe environment for discovery.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030. PubChem.
  • 8-BROMO-2-METHYL-QUINOLINE - Safety Data Sheet. ChemicalBook.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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